tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-hydroxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-8,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBDMWFBALQFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646566 | |
| Record name | tert-Butyl 6-hydroxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898746-82-2 | |
| Record name | 1,1-Dimethylethyl 6-hydroxy-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898746-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-hydroxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 6-hydroxy-1H-indole-1-carboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 6-hydroxy-1H-indole-1-carboxylate is a Boc-protected derivative of 6-hydroxyindole. The tert-butoxycarbonyl (Boc) protecting group enhances the stability and solubility of the indole ring in organic solvents, making it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its potential biological significance based on related compounds.
Core Chemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes its basic properties, with some values predicted based on the known properties of 6-hydroxyindole and the general effects of N-Boc protection.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | Calculated |
| Molecular Weight | 233.26 g/mol | Calculated |
| CAS Number | Not readily available | - |
| Appearance | Expected to be a solid | Prediction |
| Melting Point | >126-132 °C | Predicted based on 6-hydroxyindole[1] |
| Boiling Point | Not readily available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General knowledge |
Synthesis: Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound via the N-Boc protection of 6-hydroxyindole.
Materials:
-
6-Hydroxyindole (CAS: 2380-86-1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a solution of 6-hydroxyindole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature. A catalytic amount of DMAP (0.1 eq) can be added to accelerate the reaction.
-
Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material (6-hydroxyindole) is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectral Data Analysis (Predicted)
While specific spectral data for this compound is not widely published, the following represents expected spectral characteristics based on the structure and data from analogous compounds.
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals corresponding to the protons on the indole ring are expected in the aromatic region (δ 6.5-7.5 ppm).
-
N-H Proton: The N-H proton signal of the starting material will be absent.
-
O-H Proton: A broad singlet corresponding to the hydroxyl proton.
-
Boc Group Protons: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group will appear in the upfield region (δ ~1.6 ppm).
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal for the carbonyl carbon of the Boc group is expected around δ 150 ppm.
-
Quaternary Carbon of Boc Group: A signal for the quaternary carbon of the tert-butyl group is expected around δ 80-85 ppm.
-
Methyl Carbons of Boc Group: A signal for the methyl carbons of the tert-butyl group is expected around δ 28 ppm.
-
Indole Carbons: Signals for the carbons of the indole ring will be present in the aromatic region.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹ characteristic of the carbonyl group in the Boc protector.
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed.
-
N-H Stretch: The N-H stretching vibration of the indole ring (around 3400 cm⁻¹) will be absent.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (233.26 g/mol ).
-
A characteristic fragment corresponding to the loss of the tert-butyl group ([M-57]⁺) is also expected.
Biological Significance and Potential Applications
While there is no direct research on the biological activity of this compound, studies on its parent compound, 6-hydroxyindole, and other derivatives provide insights into its potential roles.
-
Ferroptosis Inhibition: Recent studies have identified 6-hydroxyindole as an inhibitor of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases. This suggests that derivatives like the title compound could be investigated as potential neuroprotective agents.
-
OATP1B1 Inhibition: 6-hydroxyindole has been identified as an endogenous long-lasting inhibitor of the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1).[2] This transporter is crucial for the clearance of many drugs, and its inhibition can lead to drug-drug interactions. The Boc-protected derivative could serve as a tool compound to study these interactions.
-
Synthetic Building Block: The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, including potential drug candidates. The Boc group allows for selective modification of other parts of the molecule before its removal under acidic conditions.
Visualizations
References
Technical Guide: tert-Butyl 7-bromo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 7-bromo-1H-indole-1-carboxylate is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a bromine atom at the 7-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes it a valuable building block for the construction of more complex molecules.[1] The Boc group provides stability under various reaction conditions and can be readily removed, while the bromo substituent serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of tert-butyl 7-bromo-1H-indole-1-carboxylate is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| IUPAC Name | tert-Butyl 7-bromo-1H-indole-1-carboxylate |
| CAS Number | 868561-17-5[1][2][3][4] |
| Molecular Formula | C₁₃H₁₄BrNO₂[1][2][3][4] |
| Molecular Weight | 296.16 g/mol [1][2][3][4] |
| Appearance | Typically a white to off-white solid[1] |
| Purity | Commercially available with ≥97% purity[1] |
Spectroscopic Data
Predicted ¹H NMR Spectral Data [4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | d | 1H | H-4 |
| ~ 7.5 - 7.6 | d | 1H | H-6 |
| ~ 7.1 - 7.2 | t | 1H | H-5 |
| ~ 7.4 - 7.5 | d | 1H | H-2 |
| ~ 6.5 - 6.6 | d | 1H | H-3 |
| 1.6 - 1.7 | s | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Spectral Data [4]
| Chemical Shift (δ) ppm | Assignment |
| ~ 149 - 150 | C=O |
| ~ 135 - 136 | C-7a |
| ~ 130 - 131 | C-3a |
| ~ 128 - 129 | C-2 |
| ~ 125 - 126 | C-6 |
| ~ 124 - 125 | C-4 |
| ~ 121 - 122 | C-5 |
| ~ 107 - 108 | C-3 |
| ~ 102 - 103 | C-7 |
| ~ 83 - 84 | -C(CH₃)₃ |
| ~ 28 - 29 | -C(CH₃)₃ |
Predicted FT-IR Spectral Data [4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 | Medium | C-H stretch (aromatic) |
| ~ 2975 | Medium-Strong | C-H stretch (tert-butyl) |
| ~ 1730 | Strong | C=O stretch (carbamate) |
| ~ 1580 | Medium | C=C stretch (aromatic) |
| ~ 1450 | Medium | C-H bend (tert-butyl) |
| ~ 1250 | Strong | C-N stretch |
| ~ 1150 | Strong | C-O stretch |
| ~ 750 | Strong | C-H bend (ortho-disubstituted) |
| ~ 550 | Medium-Weak | C-Br stretch |
Experimental Protocols
Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate
The synthesis of tert-butyl 7-bromo-1H-indole-1-carboxylate is typically achieved through the N-protection of 7-bromoindole using di-tert-butyl dicarbonate (Boc₂O). The following is a general, representative protocol.
Materials:
-
7-bromo-1H-indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 7-bromoindole (1.0 equiv.) in anhydrous dichloromethane or THF, add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) to the mixture at room temperature.[5]
-
Stir the reaction mixture at room temperature for several hours (typically 2-4 hours) and monitor by thin-layer chromatography (TLC) until the starting material is consumed.[5]
-
Dilute the reaction mixture with dichloromethane and wash with water and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl 7-bromo-1H-indole-1-carboxylate as a solid.[5]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides.[6] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 7-position of the indole core.[7]
Materials:
-
tert-Butyl 7-bromo-1H-indole-1-carboxylate
-
Arylboronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).[6]
-
Add the chosen solvent system.
-
Degas the reaction vessel and purge with an inert gas.[6]
-
Heat the mixture to a temperature ranging from 80 °C to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.[6]
-
After cooling to room temperature, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
Reactivity and Applications in Drug Discovery
The primary synthetic utility of tert-butyl 7-bromo-1H-indole-1-carboxylate lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C-7 position.[1] This allows for the synthesis of 7-substituted indole derivatives, which are of significant interest in medicinal chemistry.[8] For instance, 7-arylindole scaffolds can mimic the adenine region of ATP and bind to the hinge region of protein kinases, making them potential kinase inhibitors for applications in oncology.[8] The introduction of an amino group at the 7-position via Buchwald-Hartwig amination can also lead to potent kinase inhibitors by providing additional hydrogen bond donor/acceptor sites.[8]
Safety Information
Conclusion
tert-Butyl 7-bromo-1H-indole-1-carboxylate is a highly valuable and versatile building block for the synthesis of complex, functionalized indole derivatives.[6] The protocols and data presented in this guide demonstrate its utility in key synthetic transformations, providing a robust platform for the generation of diverse molecular libraries for drug discovery and materials science applications. Researchers can adapt these general procedures to a wide array of coupling partners to access novel and intricate molecular structures.[6]
References
In-depth Technical Guide: tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 6-hydroxy-1H-indole-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in the field of drug discovery and development.
Core Chemical Data
The fundamental properties of this compound are summarized below. The molecular formula of this compound is C₁₃H₁₅NO₃. Based on this, the calculated molecular weight is 233.26 g/mol .
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC2=C(C=C1O)C(=CN2)C(=O)OC(C)(C)C |
| InChI Key | Not available |
| CAS Number | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of the indole nitrogen of 6-hydroxyindole with a tert-butyloxycarbonyl (Boc) group. This protection strategy is crucial for preventing unwanted side reactions at the nitrogen atom during subsequent functionalization of the indole ring.
A general experimental protocol for the N-Boc protection of a hydroxyindole is as follows:
Materials:
-
6-hydroxyindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve 6-hydroxyindole (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 to 1.5 equivalents) to the solution.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
This synthetic workflow is illustrated in the diagram below:
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block in medicinal chemistry. The presence of the hydroxyl group at the 6-position of the indole ring provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds. The Boc-protected nitrogen ensures that reactions can be selectively carried out on other parts of the molecule.
Indole derivatives are known to exhibit a wide range of biological activities, and compounds derived from this intermediate may be investigated for their potential as:
-
Enzyme inhibitors: The indole nucleus can interact with the active sites of various enzymes.
-
Receptor agonists or antagonists: Modification of the scaffold can lead to compounds that bind to specific receptors, modulating their activity.
The logical progression for utilizing this compound in a drug discovery program is outlined below:
While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are often designed to target key pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The indole scaffold is a common motif in molecules that interact with kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. Further research is required to elucidate the specific biological targets and mechanisms of action for novel compounds synthesized from this versatile intermediate.
An In-depth Technical Guide to tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 6-hydroxy-1H-indole-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical structure, synthesis, and its role as a key building block for pharmacologically active molecules, particularly in the fields of oncology and neuroscience.
Chemical Structure and Properties
This compound is an N-Boc protected derivative of 6-hydroxyindole. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability and solubility in organic solvents, making it a versatile intermediate for further chemical modifications.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
While specific experimentally determined data for this compound is not extensively available in the public domain, the properties of the parent compound, 6-hydroxyindole, and the closely related N-Boc protected 5-hydroxyindole provide valuable reference points.
Table 1: Physicochemical Data of 6-Hydroxyindole and Related Compounds
| Property | 6-Hydroxyindole | N-Boc-5-Hydroxyindole | This compound (Predicted) |
| CAS Number | 2380-86-1[1] | 288155-33-5 | 898746-82-2 (for N-Boc-6-hydroxyindole)[2] |
| Molecular Formula | C₈H₇NO[1] | C₁₃H₁₅NO₃[3] | C₁₃H₁₅NO₃ |
| Molecular Weight | 133.15 g/mol [1] | 233.26 g/mol [3] | 233.26 g/mol |
| Appearance | Solid[1] | Solid[3] | Solid |
| Melting Point | 126-132 °C[1] | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Soluble in polar organic solvents | Soluble in organic solvents | Soluble in organic solvents |
Spectral Data
Detailed spectral data for the title compound is not readily found in the literature. However, based on the analysis of its structure and comparison with similar compounds like tert-butyl 7-bromo-1H-indole-1-carboxylate, the following spectral characteristics can be predicted.[4]
Table 2: Predicted Spectral Data for this compound
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~ 8.0-7.0 (m, Ar-H), ~ 6.5 (d, Ar-H), ~ 5.0 (s, OH), 1.6 (s, 9H, t-Butyl) |
| ¹³C NMR (CDCl₃) | δ ~ 150 (C=O), ~ 150-110 (Ar-C), ~ 84 (quaternary C of t-Butyl), ~ 28 (CH₃ of t-Butyl) |
| IR (KBr) | ν ~ 3400 cm⁻¹ (O-H stretch), ~ 3100 cm⁻¹ (N-H stretch, if deprotected), ~ 2980 cm⁻¹ (C-H stretch), ~ 1700 cm⁻¹ (C=O stretch, Boc), ~ 1600, 1480 cm⁻¹ (C=C stretch, aromatic) |
| Mass Spec (ESI) | m/z [M+H]⁺ = 234.11, [M+Na]⁺ = 256.09 |
Synthesis
The synthesis of this compound can be achieved through a two-step process: the formation of the 6-hydroxyindole core followed by the protection of the indole nitrogen with a Boc group.
Synthesis of 6-Hydroxyindole
Several methods are available for the synthesis of the 6-hydroxyindole scaffold. Two effective protocols are the modified Bischler-Möhlau reaction and a catalyst-free condensation reaction.
This method involves the acid-catalyzed condensation of an α-hydroxyketone (benzoin derivative) with an aminophenol.
-
Reactant Mixture: In a reaction vessel, combine 3 equivalents of m-aminophenol with 1 equivalent of a suitable benzoin derivative.
-
Acid Catalysis: Add 1.5 mL of 10M hydrochloric acid per 0.082 mmol of the aminophenol.
-
Reaction Conditions: Heat the mixture to 135 °C for 30 minutes. Remove the water formed during the reaction using a Dean-Stark apparatus under a weak vacuum (60–70 mm Hg).
-
Work-up: After completion, treat the reaction mass with 15% hydrochloric acid.
-
Isolation and Purification: Filter the mixture, wash the solid residue with water, and dry. The resulting mixture of 4- and 6-hydroxyindoles can be separated by column chromatography.
Caption: Experimental workflow for the modified Bischler-Möhlau synthesis of 6-hydroxyindole.
N-Boc Protection
The final step is the protection of the indole nitrogen with a tert-butoxycarbonyl group.
-
Reaction Setup: Dissolve 6-hydroxyindole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Applications in Drug Development and Signaling Pathways
The 6-hydroxyindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[5] Its derivatives are being investigated for various therapeutic applications, including oncology, infectious diseases, and neurological disorders.
Role in Neuroscience: Inhibition of Ferroptosis
Recent studies have identified 6-hydroxyindole as a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5] Ferroptosis is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[5]
Hydroxyindoles, including the 6-hydroxy isomer, are believed to exert their anti-ferroptotic effects through their intrinsic radical-trapping antioxidant activity.[5] They can neutralize lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation and protecting cells from ferroptotic death.
Caption: Simplified signaling pathway of ferroptosis and its inhibition by 6-hydroxyindole derivatives.
Potential in Oncology
The 6-hydroxyindole core is a precursor for the synthesis of tryptophan dioxygenase (TDO) inhibitors, which are being explored as potential anticancer immunomodulators.[5] Additionally, indole derivatives have shown promise as anti-breast cancer agents by inducing apoptosis and disrupting tubulin polymerization.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its protected 6-hydroxyindole core provides a strategic starting point for the development of novel therapeutic agents targeting a range of diseases, from neurodegeneration to cancer. The synthetic routes outlined in this guide offer reliable methods for its preparation, enabling further exploration of its potential in drug discovery and development. The compound's role as a ferroptosis inhibitor highlights a particularly promising avenue for future research in the treatment of neurological disorders.
References
- 1. 6-羟基吲哚 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 6-Hydroxyindole | CAS#:2380-86-1 | Chemsrc [chemsrc.com]
- 3. N-Boc-5-Hydroxyindole | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
An In-Depth Technical Guide to the Anticipated Biological Activity of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] The 6-hydroxyindole scaffold, in particular, presents a phenolic hydroxyl group that suggests a strong potential for antioxidant activity, which is a key factor in mitigating cellular damage implicated in cancer, neurodegenerative disorders, and inflammatory conditions.[3][4] This technical guide provides a prospective analysis of this compound, a derivative where the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group. While direct biological data for this specific molecule is not extensively published, this document synthesizes information from structurally related compounds to build a strong hypothesis for its potential as a bioactive agent. We will explore its synthetic considerations, outline detailed experimental protocols for evaluating its antioxidant, anticancer, and neuroprotective properties, and provide a framework for interpreting the potential findings. This guide is intended for researchers in drug discovery and medicinal chemistry who are interested in exploring the therapeutic potential of novel indole derivatives.
Introduction and Rationale
The indole scaffold is a privileged structure in drug discovery, with numerous derivatives approved for treating a range of conditions from migraines to cancer.[5] The substitution pattern on the indole ring plays a critical role in defining its biological activity. The presence of a hydroxyl group at the C6 position is of particular interest as it imparts phenolic character, making these compounds potential hydrogen donors for neutralizing free radicals.[4]
The subject of this guide, this compound, features two key functionalities:
-
The 6-hydroxy group: This phenolic moiety is the primary driver for the hypothesized antioxidant activity. By donating a hydrogen atom, it can quench reactive oxygen species (ROS), a mechanism known to be protective against a variety of pathological conditions.
-
The N-tert-butoxycarbonyl (N-Boc) group: In synthetic chemistry, the Boc group is a common protecting group for the indole nitrogen, preventing its participation in unwanted side reactions.[6] However, its presence also significantly alters the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can in turn influence its biological activity and pharmacokinetic profile.[7]
Given the established importance of the 6-hydroxyindole core, this guide will provide a comprehensive framework for the systematic evaluation of its N-Boc protected derivative, with a focus on its potential antioxidant, anticancer, and neuroprotective effects.
Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through various established methods for indole synthesis, often involving the protection of a precursor like 6-hydroxyindole. A general synthetic approach is outlined below.
Caption: A plausible synthetic route to the target compound.
Physicochemical Properties of Interest:
| Property | Influence of 6-OH group | Influence of N-Boc group | Anticipated Overall Property |
| Acidity | Weakly acidic phenolic proton. | Electron-withdrawing, may slightly increase the acidity of the 6-OH proton. | Weakly acidic. |
| Lipophilicity (LogP) | Increases polarity, reducing LogP. | Bulky, non-polar group, significantly increases LogP. | Moderately to highly lipophilic. |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. | Carbonyl oxygen acts as a hydrogen bond acceptor. | Can participate in hydrogen bonding. |
| Metabolic Stability | Phenolic OH is a potential site for glucuronidation or sulfation. | The tert-butyl group can be sterically hindering, potentially slowing metabolism at the N1 position.[7] | The 6-OH is a likely site of phase II metabolism. |
Hypothesized Biological Activities and Experimental Evaluation
Antioxidant Activity
Rationale: The phenolic hydroxyl group at the C6 position is structurally analogous to the antioxidant butylated hydroxyanisole (BHA).[4] This suggests that this compound could act as a free radical scavenger by donating its phenolic hydrogen atom.
Experimental Workflow:
Caption: Workflow for in vitro antioxidant screening.
Detailed Protocols:
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [4][8]
This assay measures the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compound Stock Solution (1 mg/mL): Dissolve 10 mg of the test compound in 10 mL of methanol or DMSO.
-
Working Solutions: Prepare serial dilutions of the test compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in the appropriate solvent. Prepare similar dilutions for a positive control like BHA or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each working solution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol/DMSO. For the control, add 100 µL of DPPH solution and 100 µL of solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
% Radical Scavenging Activity (%RSA) = [ (A_control - A_sample) / A_control ] x 100
-
Plot %RSA against concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay [4][8]
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
ABTS•+ Radical Solution: Mix the ABTS stock solution with 2.45 mM potassium persulfate solution (final concentration) and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
ABTS•+ Working Solution: Dilute the radical solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Follow the same procedure for preparing test compound and control working solutions as in the DPPH assay.
-
Add 20 µL of each working solution to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the % inhibition and IC50 value as described for the DPPH assay.
-
Anticancer Activity
Rationale: The indole scaffold is present in many anticancer agents.[1][9] Derivatives of indole have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines. The potential antioxidant properties of the 6-hydroxy group may also contribute to anticancer effects by mitigating oxidative stress, which is often elevated in cancer cells.
Experimental Workflow:
Caption: Workflow for in vitro anticancer screening.
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [9]
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Culture:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
-
Assay Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO 0.1%).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
% Cell Viability = [ (Abs_sample / Abs_control) ] x 100
-
Determine the IC50 value, the concentration that inhibits 50% of cell growth.
-
Neuroprotective Activity
Rationale: Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases like Alzheimer's and Parkinson's.[10] Compounds with antioxidant properties, such as α-phenyl-N-tert-butylnitrone (PBN), have shown neuroprotective effects in various models.[11] The hypothesized antioxidant capacity of this compound suggests it may protect neuronal cells from oxidative damage.
Experimental Workflow:
Caption: Workflow for evaluating in vitro neuroprotection.
Detailed Protocol: Oxidative Stress Model in SH-SY5Y Cells
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in appropriate media.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 2-4 hours.
-
Induce oxidative stress by adding an oxidant like tert-butyl hydroperoxide (t-BHP) or hydrogen peroxide (H2O2) at a pre-determined toxic concentration (e.g., 200-300 µM).
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay as described previously.
-
-
Analysis:
-
Compare the viability of cells treated with the oxidant alone to those pre-treated with the test compound. A significant increase in viability in the pre-treated group indicates a neuroprotective effect.
-
Data Interpretation and Future Directions
The experimental workflows described above will generate quantitative data (IC50 values) to assess the potency of this compound in each area of activity.
-
Strong Antioxidant Activity (low IC50 in DPPH/ABTS assays): This would provide a strong mechanistic basis for any observed anticancer or neuroprotective effects.
-
Selective Anticancer Activity (low IC50 against cancer cells, high IC50 against non-cancer cells): This would suggest the compound is a promising candidate for further development. Mechanistic studies, such as cell cycle analysis or western blotting for apoptotic markers (e.g., caspases, Bcl-2 family proteins), would be the next logical step.
-
Significant Neuroprotection: This would warrant further investigation in more complex models, such as primary neuronal cultures or in vivo models of neurodegeneration.
A critical aspect of the analysis will be to evaluate the contribution of the N-Boc group. It would be highly informative to synthesize and test the corresponding N-H analog (6-hydroxyindole) in parallel. This comparison would elucidate whether the N-Boc group enhances or diminishes activity, or if it primarily serves to modulate physicochemical properties like cell permeability.
Conclusion
While this compound is not yet a well-characterized molecule in the biological literature, its structural features provide a compelling rationale for its investigation as a bioactive agent. The 6-hydroxyindole core strongly suggests antioxidant potential, which in turn implies possible applications in cancer and neuroprotection. The N-Boc group, while often considered a simple protecting group, will undoubtedly influence the molecule's overall profile and may offer a handle for tuning its properties. The experimental protocols detailed in this guide provide a robust and validated roadmap for any researcher aiming to unlock the therapeutic potential of this promising indole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. iris.unito.it [iris.unito.it]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights | MDPI [mdpi.com]
- 8. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of alpha-phenyl-tert-butyl nitrone on neuronal survival and motor function following intrastriatal injections of quinolinate or 3-nitropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Boc-Protected 6-Hydroxyindole: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyindole is a versatile heterocyclic compound that serves as a critical building block in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[1] Its indole core, featuring a hydroxyl group at the 6-position, offers a reactive site for diverse chemical modifications, establishing it as an essential intermediate in medicinal chemistry.[1] The strategic use of protecting groups is paramount in multi-step syntheses to ensure selectivity and achieve desired chemical transformations. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for the nitrogen atom of indoles. This guide provides an in-depth overview of Boc-protected 6-hydroxyindole as a synthetic intermediate, covering its synthesis, applications, and deprotection, complete with experimental protocols and quantitative data.
The Boc protecting group offers several advantages in the synthesis of indole derivatives:
-
Stability : It is stable to a wide range of nucleophilic and basic conditions.[2]
-
Mild Removal : It can be removed under acidic conditions that are often mild enough to preserve other sensitive functional groups.[3]
-
Improved Solubility : The lipophilic nature of the Boc group can enhance the solubility of indole intermediates in organic solvents.[3]
-
Directed Functionalization : The bulky Boc group can direct metallation and other functionalization reactions to specific positions on the indole ring.[4]
Synthesis of the 6-Hydroxyindole Core
A common method for the synthesis of 6-hydroxyindoles is the modified Bischler-Möhlau reaction. This approach involves the condensation of an aminophenol with a benzoin derivative at a lower temperature than traditionally used, which improves yields and minimizes the formation of tarry by-products.[5][6]
Experimental Protocol: Modified Bischler-Möhlau Reaction[6]
-
Reactant Mixture : Add benzoin (1 equivalent) to 3-aminophenol (3 equivalents).
-
Acid Catalysis : Add hydrochloric acid (1.5 ml of 10M per 0.082 mmol of aminophenol).
-
Reaction Conditions : Heat the reaction mixture for 30 minutes at 135 °C. During the reaction, collect the water condensate using a Dean-Stark apparatus attached to a weak vacuum.
-
Work-up : After the reaction, treat the resulting mass with 15% hydrochloric acid.
-
Purification : Filter the mixture, wash with water, and dry. The dry residue, containing a mixture of 4- and 6-hydroxyindoles, is then separated using column chromatography.
N-Boc Protection of 6-Hydroxyindole
The protection of the indole nitrogen with a Boc group is a crucial step to prevent unwanted side reactions in subsequent synthetic transformations. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
General Experimental Protocol: Boc Protection of an Amine[7][8]
-
Dissolution : Dissolve the amine (6-hydroxyindole) in a suitable solvent such as tetrahydrofuran (THF), water, or a mixture of THF and water.[7]
-
Addition of Reagents : Add di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8]
-
Reaction Conditions : Stir the reaction mixture at room temperature for 6-12 hours.[7]
-
Isolation : Isolate the product by evaporating the solvent under vacuum.
-
Purification : Proceed with purification, typically through column chromatography.
Applications of Boc-Protected 6-Hydroxyindole in Synthesis
Boc-protected 6-hydroxyindole is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The Boc group allows for selective reactions at other positions of the indole ring, such as C-H borylation, which is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds.[9]
Key Therapeutic Areas for 6-Hydroxyindole Derivatives:[1]
-
Oncology : Precursor for tryptophan dioxygenase inhibitors.
-
Infectious Diseases : Used in the preparation of agents against tuberculosis and HIV.
-
Metabolic Disorders : A reactant for creating indoleoxyacetic acid derivatives.
-
Neurological Disorders : Serves as a precursor for dopaminergic agents and atypical antipsychotics.
Deprotection of Boc-6-Hydroxyindole
The removal of the Boc group is a critical final step in many synthetic sequences. The choice of deprotection method depends on the sensitivity of other functional groups in the molecule.
Experimental Protocols for Boc Deprotection
Method 1: Acidic Hydrolysis (TFA) [7][10]
-
Dissolution : Dissolve the Boc-protected indole in dichloromethane (DCM).
-
Acid Addition : Add trifluoroacetic acid (TFA), often as a 20-50% solution in DCM.
-
Reaction Conditions : Stir the mixture at room temperature for 2-12 hours. The reaction can be monitored by TLC.
-
Isolation : Evaporation of the solvent and excess acid under vacuum is often sufficient to isolate the deprotected product as a salt.
Method 2: Acidic Hydrolysis (HCl in Dioxane) [10][11]
-
Reagent : Use a solution of 4M HCl in dioxane.
-
Reaction Conditions : Dissolve the Boc-protected compound in the HCl/dioxane solution and stir at 0 °C to room temperature.
-
Monitoring : Track the reaction progress by TLC.
-
Work-up : Upon completion, the solvent is removed under reduced pressure to yield the hydrochloride salt of the indole.
Method 3: Mild Deprotection with Oxalyl Chloride [2]
-
Reagent Preparation : Prepare a solution of oxalyl chloride in methanol.
-
Reaction Conditions : Add the Boc-protected compound to the solution and stir at room temperature for 1-4 hours.
-
Yields : This method has been reported to provide yields up to 90%.[2]
Quantitative Data Summary
The following tables summarize quantitative data gathered from various sources regarding the synthesis and reactions of hydroxyindoles and Boc-protected amines.
Table 1: Synthesis of Hydroxyindoles via Modified Bischler-Möhlau Reaction
| Entry | Benzoin Derivative | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Benzoin | 2,3-diphenyl-6-hydroxyindole | High | [6] |
| 2 | Anisoin | 2,3-bis(4-methoxyphenyl)-6-hydroxyindole | High | [6] |
| 3 | Piperil | 2,3-bis(benzo[d][1][6]dioxol-5-yl)-6-hydroxyindole | High |[6] |
Table 2: General Conditions for N-Boc Protection and Deprotection
| Process | Reagents | Solvent | Temperature | Time | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Protection | Boc₂O, TEA, DMAP | THF | Room Temp. | - | 90-95% | [8] |
| Deprotection | 20% TFA | DCM | Room Temp. | 2 h | >95% (substrate dependent) | [11] |
| Deprotection | 4M HCl | Dioxane | 0 °C - Room Temp. | - | High | [11] |
| Deprotection | Oxalyl Chloride | Methanol | Room Temp. | 1-4 h | up to 90% |[2] |
Conclusion
Boc-protected 6-hydroxyindole is a highly valuable and versatile intermediate in the field of organic synthesis and drug discovery. The straightforward methods for its preparation, coupled with the stability and reliable deprotection of the Boc group, allow for complex molecular architectures to be constructed with high degrees of selectivity. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this important synthetic building block in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08610D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. distantreader.org [distantreader.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Boc-anhydride [en.highfine.com]
- 11. reddit.com [reddit.com]
An In-depth Technical Guide on the Spectroscopic Data of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for tert-butyl 6-hydroxy-1H-indole-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. It also includes a plausible experimental protocol for its synthesis and characterization.
Chemical Structure and Properties
This compound features an indole core with a hydroxyl group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. The Boc group enhances the solubility of the molecule in organic solvents and allows for selective reactions at other positions of the indole ring.
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related indole derivatives and standard chemical shift and absorption frequency charts.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.05 | br s | 1H | -OH |
| ~ 7.50 | d, J = 8.4 Hz | 1H | H-4 |
| ~ 7.45 | d, J = 2.8 Hz | 1H | H-7 |
| ~ 7.20 | d, J = 3.6 Hz | 1H | H-2 |
| ~ 6.85 | dd, J = 8.4, 2.4 Hz | 1H | H-5 |
| ~ 6.50 | d, J = 3.6 Hz | 1H | H-3 |
| ~ 1.65 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155.0 | C=O (Boc) |
| ~ 150.0 | C-6 |
| ~ 136.0 | C-7a |
| ~ 125.0 | C-3a |
| ~ 124.0 | C-2 |
| ~ 121.0 | C-4 |
| ~ 112.0 | C-5 |
| ~ 107.0 | C-7 |
| ~ 103.0 | C-3 |
| ~ 84.0 | -C (CH₃)₃ |
| ~ 28.5 | -C(C H₃)₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400-3300 | Broad, Strong | O-H stretch (phenolic) |
| ~ 3100-3000 | Medium | C-H stretch (aromatic) |
| ~ 2980-2930 | Medium | C-H stretch (aliphatic) |
| ~ 1725 | Strong | C=O stretch (carbamate) |
| ~ 1600, 1480 | Medium | C=C stretch (aromatic) |
| ~ 1250 | Strong | C-O stretch (carbamate) |
| ~ 1150 | Strong | C-O stretch (phenol) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 233 | [M]⁺ (Molecular ion) |
| 177 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 133 | [M - Boc]⁺ (Loss of Boc group) |
| 105 | [C₇H₅O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
3.1. Synthesis Protocol: N-Boc Protection of 6-Hydroxyindole
This procedure describes the protection of the indole nitrogen of 6-hydroxyindole using di-tert-butyl dicarbonate (Boc₂O).
-
Materials:
-
6-Hydroxyindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 6-hydroxyindole (1.0 equivalent) in anhydrous DCM or THF, add DMAP (0.1 equivalents).
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.
-
3.2. Spectroscopic Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the compound on a potassium bromide (KBr) plate by dissolving a small amount in a volatile solvent (e.g., DCM) and allowing the solvent to evaporate.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Obtain the mass spectrum using electrospray ionization (ESI) or electron ionization (EI) techniques. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.
-
Workflow Diagrams
The following diagrams illustrate the synthesis and characterization workflow.
An In-depth Technical Guide to the Solubility of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate, a key intermediate in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this specific molecule, this document provides a comprehensive experimental framework for determining its solubility in various solvents. The methodologies presented are based on established protocols for similar indole derivatives and are designed to yield reliable and reproducible data crucial for drug discovery and development processes such as formulation, purification, and biological screening. This guide includes a detailed experimental protocol for the widely accepted shake-flask method, a template for data presentation, and workflow visualizations to aid in experimental design and contextual understanding of solubility's role in compound developability.
Introduction
This compound is a substituted indole derivative of significant interest in the synthesis of biologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and modifications such as the 6-hydroxy and N-Boc protecting groups can substantially influence the molecule's physicochemical properties, including its solubility. A thorough understanding of a compound's solubility is fundamental for its progression through the drug development pipeline, impacting everything from initial screening to final dosage form design.
Predicted Solubility Profile
Based on the general principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The presence of the polar hydroxyl (-OH) group and the carbonyl (C=O) of the carbamate suggests potential for hydrogen bonding, which may confer some solubility in polar protic and aprotic solvents. However, the bulky, nonpolar tert-butyl group and the bicyclic indole core contribute to its lipophilicity, suggesting good solubility in many organic solvents. The overall solubility will be a balance of these competing factors. Empirical determination is necessary for quantitative assessment.
Experimental Determination of Solubility
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[1][2] This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.
Detailed Experimental Protocol: Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), etc.)
-
Glass vials with screw caps or other suitable sealed vessels
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard and sample preparation
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The key is to have undissolved solid remaining at the end of the experiment.[1]
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. It is recommended to perform a preliminary time-course experiment to determine the optimal equilibration time.[3]
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of excess, undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[3]
-
-
Sample Collection and Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a syringe filter and dispense the filtered solution into a clean vial. This step is crucial to remove any remaining solid particles.
-
Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a component of the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same diluent as the samples.
-
Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration). Chromatographic separation of indole derivatives can typically be achieved using a C18 column with a gradient elution of water (often with a modifier like formic or acetic acid) and acetonitrile or methanol.[4][5]
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of the compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or µg/mL.
-
Data Presentation
Quantitative solubility data should be organized in a clear and structured format to allow for easy comparison across different conditions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Method |
| Water | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |
| PBS (pH 7.4) | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |
| Ethanol | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |
| Methanol | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |
| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |
| DMSO | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |
| [Other Solvent] | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |
| Water | 37 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |
| PBS (pH 7.4) | 37 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility determination.
Role in Drug Development
Solubility is a critical parameter assessed early in the drug discovery process. The following diagram illustrates a generalized workflow for compound developability assessment, highlighting the importance of physicochemical properties like solubility.
Caption: Workflow for compound developability assessment in drug discovery.
Conclusion
While direct quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to generate this essential information. The detailed shake-flask protocol, coupled with HPLC analysis, represents a reliable method for determining thermodynamic solubility. The systematic collection and organization of these data, as outlined in the provided table, will be invaluable for the rational design of future experiments, including formulation development, in vitro and in vivo studies, and ultimately, for assessing the overall developability of this and related compounds. Integrating solubility assessment early in the research and development process is a critical step toward mitigating downstream risks and increasing the probability of successful drug candidate progression.[6]
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. enamine.net [enamine.net]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why Use Developability Assessments Early in Your Discovery Workflow? [biointron.com]
Technical Guide: Stability and Storage of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl 6-hydroxy-1H-indole-1-carboxylate is a bifunctional molecule featuring a hydroxyindole core protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The stability and proper storage of this compound are critical for maintaining its integrity and ensuring the reliability of experimental results in research and drug development. This guide provides an in-depth overview of the anticipated stability profile, recommended storage conditions, and potential degradation pathways based on the known chemistry of its constituent functional groups.
Chemical Stability Profile
The stability of this compound is primarily dictated by two key structural features: the N-Boc protecting group and the hydroxyindole ring system.
-
N-Boc Group: The tert-butoxycarbonyl group is a widely used amine protecting group. It is known to be stable under basic and nucleophilic conditions but is labile to acidic conditions.[1][2] Thermal cleavage is also a known degradation pathway, typically at elevated temperatures.[3][4][5]
-
Hydroxyindole Ring: The indole nucleus, particularly with a hydroxyl substituent, can be susceptible to oxidation. The phenolic hydroxyl group may be sensitive to basic conditions and the presence of oxidizing agents.
A summary of the expected stability of the N-Boc group under various conditions is presented below.
Data Presentation: Stability of the N-Boc Protecting Group
| Condition Category | Reagent/Condition | Expected Stability/Outcome | Citations |
| Acidic | Strong Acids (e.g., TFA, HCl, H₂SO₄) | Labile: Rapid cleavage of the Boc group. | [1][3][4] |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Labile: Cleavage of the Boc group. | [6] | |
| Mildly Acidic (e.g., silica gel, some ionic liquids) | Potentially Labile: Cleavage may occur, sometimes selectively. | [3][6] | |
| Basic | Strong Bases (e.g., NaOH, KOH) | Generally Stable: The Boc group is resistant to cleavage. | [1][2] |
| Mild Bases (e.g., NaHCO₃, Et₃N) | Stable: No significant degradation expected. | [1] | |
| Nucleophilic | Various Nucleophiles | Generally Stable. | [1][2] |
| Thermal | Elevated Temperatures (>100 °C) | Potentially Labile: Thermal deprotection can occur. | [3][4][5] |
| Oxidative | Common Oxidizing Agents | The indole ring and hydroxyl group are more likely to be affected than the Boc group. | |
| Reductive | Common Reducing Agents | Generally Stable. |
Recommended Storage and Handling
Based on the general guidelines for indole derivatives and N-Boc protected compounds, the following storage and handling procedures are recommended:
-
Storage Temperature: For long-term storage, it is advisable to store the compound in a cool environment. Refrigeration (2-8 °C) is a common practice.[7] For enhanced stability, particularly to slow potential long-term degradation, storage at -20 °C is also recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the hydroxyindole ring.
-
Container: Use a tightly sealed, light-resistant container to protect from moisture and light.[8]
-
Handling: Handle in a well-ventilated area.[8] Avoid contact with skin and eyes.[7] Avoid creating dust. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be the cleavage of the N-Boc group and oxidation of the indole ring.
Caption: General degradation pathways for this compound.
Experimental Protocols: General Workflow for Stability Assessment
While specific protocols for this compound are unavailable, a general workflow for assessing its stability can be proposed.
Objective: To determine the stability of this compound under various stress conditions (e.g., acidic, basic, thermal, oxidative, photolytic).
Materials:
-
This compound
-
Appropriate solvents (e.g., methanol, acetonitrile, water)
-
Stressing agents (e.g., HCl, NaOH, H₂O₂)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Methodology:
-
Solution Preparation: Prepare stock solutions of the compound in a suitable solvent.
-
Stress Conditions:
-
Acidic: Add a specific concentration of acid (e.g., 0.1 M HCl) to an aliquot of the stock solution.
-
Basic: Add a specific concentration of base (e.g., 0.1 M NaOH) to another aliquot.
-
Thermal: Incubate an aliquot at an elevated temperature (e.g., 60 °C, 80 °C).
-
Oxidative: Add a specific concentration of an oxidizing agent (e.g., 3% H₂O₂) to an aliquot.
-
Photolytic: Expose an aliquot to a controlled light source (e.g., UV lamp).
-
Control: Keep an aliquot under normal storage conditions.
-
-
Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a suitable analytical method (e.g., HPLC-UV) to quantify the remaining parent compound and detect any degradation products. LC-MS can be used to identify the structure of major degradants.
-
Data Evaluation: Calculate the percentage of degradation over time for each condition.
Caption: A general experimental workflow for assessing the stability of a chemical compound.
Conclusion
While lacking specific data for this compound, a conservative approach to its storage and handling is recommended. The primary stability concerns are the acid-lability of the N-Boc group and the potential for oxidation of the hydroxyindole ring. Storing the compound in a cool, dry, dark, and inert environment is crucial for preserving its quality. For any application where stability is a critical factor, it is imperative to conduct dedicated stability studies.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. chembk.com [chembk.com]
- 8. chemicalbook.com [chemicalbook.com]
The Pivotal Role of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate in Modern Drug Discovery: A Technical Guide
An In-depth Exploration of a Versatile Synthetic Intermediate for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Among the vast array of indole derivatives, tert-Butyl 6-hydroxy-1H-indole-1-carboxylate has emerged as a particularly valuable building block in drug discovery. Its strategic combination of a reactive hydroxyl group and a protecting tert-butoxycarbonyl (Boc) group on the indole nitrogen makes it a versatile intermediate for the synthesis of a diverse range of complex bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the burgeoning role of this compound and its core 6-hydroxyindole structure in the development of novel therapeutics, particularly in the realms of oncology and neuroprotection. This document details its known biological targets, summarizes quantitative data from related compounds, provides in-depth experimental protocols for relevant biological assays, and visualizes the key signaling pathways and experimental workflows.
Introduction: The Significance of the 6-Hydroxyindole Scaffold
The 6-hydroxyindole moiety is a key pharmacophore found in various natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The hydroxyl group at the 6-position can act as a hydrogen bond donor and acceptor, and a site for further functionalization, while the indole ring itself can participate in various non-covalent interactions with biological targets. The introduction of a tert-butoxycarbonyl (Boc) group onto the indole nitrogen serves a dual purpose: it protects the nitrogen from unwanted reactions during synthesis and enhances the solubility of the molecule in organic solvents, facilitating its use in a broader range of chemical transformations.
Synthesis and Chemical Properties
The synthesis of this compound typically involves the N-Boc protection of 6-hydroxyindole.
General Synthetic Protocol:
A representative procedure for the N-Boc protection of an indole is as follows: To a solution of the indole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF), is added 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) as a catalyst. Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) is then added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired N-Boc protected indole.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc, MeOH) |
Role in Drug Discovery: A Versatile Building Block
While direct biological activity data for this compound is limited, its significance lies in its utility as a precursor to a multitude of biologically active compounds. The 6-hydroxyindole core has been identified as a modulator of key biological processes, positioning this scaffold as a promising starting point for drug design.
Anticancer Potential: Insights from Related Compounds
Derivatives of the structurally similar 6-methoxyindole have shown potent anticancer activity. These compounds often act as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. The 6-hydroxy group of the title compound offers a handle to synthesize analogous compounds with potentially improved activity or pharmacokinetic profiles.
Quantitative Data for a Related 6-Methoxyindole Derivative:
| Compound | Cancer Cell Line | IC₅₀ (μM) |
| 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) | SK-OV-3 (Ovarian) | < 0.1 |
| NCI-H460 (Lung) | < 0.1 | |
| DU-145 (Prostate) | < 0.1 |
Data extracted from a study on indole-based anti-cancer agents inspired by OXi8006.[1]
Neuroprotective Potential: Inhibition of Ferroptosis
Recent studies have identified 6-hydroxyindole as an inhibitor of ferroptosis, an iron-dependent form of programmed cell death implicated in the pathology of various neurodegenerative diseases. This finding opens up new avenues for the development of neuroprotective agents based on the 6-hydroxyindole scaffold. The lipophilic nature of the Boc-protected derivative may enhance its ability to cross the blood-brain barrier.
Modulation of Drug Metabolism: OATP1B1 Inhibition
The 6-hydroxyindole core has been identified as a long-lasting inhibitor of the organic anion-transporting polypeptide 1B1 (OATP1B1).[2][3] OATP1B1 is a crucial transporter in the liver responsible for the uptake of numerous drugs.[3] Inhibition of this transporter can lead to altered drug pharmacokinetics and potential drug-drug interactions. This property makes the 6-hydroxyindole scaffold a valuable tool for studying drug metabolism and for designing modulators of drug disposition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Caption: Workflow for a typical cell viability (MTT) assay.
OATP1B1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potential of a compound on the OATP1B1 transporter.
Materials:
-
HEK293 cells stably expressing OATP1B1
-
Wild-type HEK293 cells (as a control)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Probe substrate (e.g., [³H]-Estrone-3-sulfate or a fluorescent substrate)
-
Test compound and known inhibitor (e.g., Rifamycin SV)
-
24-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed both OATP1B1-expressing and wild-type cells into 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with pre-warmed uptake buffer. Pre-incubate the cells with the test compound at various concentrations or a known inhibitor in uptake buffer for 10-30 minutes at 37°C.
-
Uptake: Initiate the uptake by adding the probe substrate (with or without the test compound) and incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular concentration of the probe substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Data Analysis: Subtract the uptake in wild-type cells from the uptake in OATP1B1-expressing cells to determine the OATP1B1-mediated transport. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Ferroptosis Inhibition Assay
This protocol outlines a method to assess the ability of a compound to inhibit ferroptosis induced by a known inducer like Erastin or RSL3.
Materials:
-
Neuronal cell line (e.g., HT22)
-
Complete cell culture medium
-
Ferroptosis inducer (e.g., Erastin or RSL3)
-
Test compound and known ferroptosis inhibitor (e.g., Ferrostatin-1)
-
Cell viability assay reagents (e.g., Calcein-AM or MTT)
-
96-well plates
-
Fluorescence plate reader or microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound or a known inhibitor for 1-2 hours.
-
Induction of Ferroptosis: Add the ferroptosis inducer to the wells (with the test compound still present).
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., Calcein-AM for live-cell fluorescence or MTT assay).
-
Data Analysis: Calculate the percentage of cell viability relative to the control treated only with the ferroptosis inducer and determine the EC₅₀ value of the test compound.[4]
Signaling Pathways
OATP1B1-Mediated Hepatic Uptake
OATP1B1 is a transmembrane protein that facilitates the uptake of a wide range of endogenous and xenobiotic compounds from the blood into hepatocytes. Inhibition of this transporter can lead to increased plasma concentrations of its substrates.
Caption: Simplified diagram of OATP1B1-mediated drug uptake and its inhibition.
Ferroptosis Signaling Pathway
Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). The central regulator of this process is Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides. Inhibition of GPX4 or depletion of its cofactor glutathione (GSH) leads to lipid peroxidation and cell death. Antioxidants, including certain hydroxyindoles, can inhibit ferroptosis by scavenging lipid ROS.[2][5][6][7]
Caption: Key components of the ferroptosis signaling pathway and its inhibition by antioxidants.
Conclusion and Future Directions
This compound stands out as a synthetic intermediate of considerable value in the landscape of modern drug discovery. The biological activities associated with its 6-hydroxyindole core, including anticancer potential, neuroprotective effects via ferroptosis inhibition, and modulation of drug metabolism through OATP1B1 inhibition, underscore the therapeutic promise of this scaffold. The presence of the Boc protecting group facilitates the synthesis of complex derivatives, allowing for extensive structure-activity relationship (SAR) studies.
Future research should focus on the synthesis and direct biological evaluation of a library of compounds derived from this compound. Investigating the specific signaling pathways modulated by these novel derivatives will be crucial for understanding their mechanism of action and for optimizing their therapeutic potential. The versatility of this building block ensures its continued importance in the quest for new and improved treatments for a range of human diseases.
References
- 1. OATP1B1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of OATP1B1 function by tyrosine kinase-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ferroptosis Signaling and Regulators in Atherosclerosis [frontiersin.org]
- 7. Ferroptosis Regulation by Nutrient Signalling | Nutrition Research Reviews | Cambridge Core [cambridge.org]
An In-depth Technical Guide on the Pharmacological Profile of N-Boc-6-hydroxyindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-Boc-6-hydroxyindole scaffold is a crucial intermediate in the synthesis of a diverse range of pharmacologically active compounds. While N-Boc-6-hydroxyindole derivatives themselves are primarily valued as synthetic precursors, the 6-hydroxyindole core they provide is integral to numerous molecules with significant therapeutic potential, particularly in oncology. This technical guide explores the pharmacological profiles of key bioactive compounds derived from this versatile scaffold, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and synthetic strategies.
The indole nucleus is a privileged structure in medicinal chemistry, forming the basis for a wide array of natural products and synthetic drugs.[1][2] The strategic placement of a hydroxyl group at the 6-position of the indole ring offers a valuable point for further functionalization, enabling the creation of potent and selective therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen facilitates controlled synthetic manipulations, which is typically removed in the final stages to yield the active compound.[1]
The derivatives of the 6-hydroxyindole core have demonstrated a range of biological activities, most notably as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[3] Compounds incorporating this scaffold have been shown to target key kinases involved in cell cycle progression and signal transduction, leading to antiproliferative and cytotoxic effects against various cancer cell lines.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro activities of representative bioactive molecules synthesized using the N-Boc-6-hydroxyindole scaffold or its close analogs. These final compounds, having the Boc-group removed, demonstrate the therapeutic potential unlocked from this core structure.
Table 1: Kinase Inhibitory Activity of 6-Hydroxyindole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Cell Line |
| 11 | CDK5 | 160 | C (Reference) | 1500 | - |
| 11 | DYRK1A | 60 | - | - | - |
Data sourced from a study on 3-(6-hydroxyindol-2-yl)-5-(phenyl) pyridine and pyrazine derivatives as kinase inhibitors.[3]
Table 2: Cytotoxicity of Indole-Based Tubulin Polymerization Inhibitors
| Compound ID | SK-OV-3 (ovarian) IC₅₀ (μM) | NCI-H460 (lung) IC₅₀ (μM) | DU-145 (prostate) IC₅₀ (μM) | Tubulin Assembly Inhibition IC₅₀ (μM) |
| 30 | >100 | >100 | >100 | 2.5 ± 0.2 |
| 31 | 0.012 ± 0.002 | 0.015 ± 0.003 | 0.011 ± 0.001 | 2.1 ± 0.2 |
| 35 | 0.008 ± 0.001 | 0.011 ± 0.002 | 0.009 ± 0.001 | 1.8 ± 0.1 |
| 36 | 0.009 ± 0.001 | 0.012 ± 0.002 | 0.010 ± 0.001 | 1.5 ± 0.1 |
| OXi8006 | 0.010 ± 0.002 | 0.013 ± 0.002 | 0.011 ± 0.002 | 1.6 ± 0.1 |
Data from a study on indole-based anti-cancer agents inspired by the vascular disrupting agent OXi8006, which features a 6-methoxyindole core.[5][6]
Table 3: Cytotoxicity of Panaxadiol-Indole Derivatives in A549 Lung Cancer Cells
| Compound Name | IC₅₀ (μM) |
| Panaxadiol (PD) | >60 |
| 5-Fluorouracil (5-FU) | 25.12 ± 2.11 |
| P-Methylindolo-PD | 5.01 ± 0.87 |
Data from a study on the synthesis and cytotoxic activity of novel indole derivatives of panaxadiol.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are protocols for key experiments cited in the evaluation of 6-hydroxyindole derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against specific protein kinases.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., CDK5, DYRK1A).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Test compounds dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
96-well microtiter plates.
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
Microplate reader.
-
-
Procedure: a. Prepare serial dilutions of the test compounds in the kinase assay buffer. b. In a 96-well plate, add the test compound dilutions, the kinase, and the substrate peptide. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced or remaining ATP. f. Measure the luminescence or absorbance using a microplate reader. g. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. h. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., A549, SK-OV-3, NCI-H460, DU-145).
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO) or solubilization buffer.
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure: a. Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). c. After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C. d. Remove the medium and add DMSO to dissolve the formazan crystals formed by viable cells. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle-treated control cells. g. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.[4][7]
Visualizations: Signaling Pathways and Synthetic Workflow
Diagrams created using the DOT language provide clear visual representations of complex biological and chemical processes.
Caption: Generalized synthetic route to bioactive 6-hydroxyindole derivatives.
Caption: Inhibition of the MAPK/NF-κB pro-inflammatory signaling pathway.[8]
Caption: Activation of the Nrf2-ARE antioxidant defense pathway.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives of Panaxadiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Class of Neuroprotective Agents: A Technical Guide to Novel Indole Alkaloids from tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis, characterization, and biological evaluation of a novel class of indole alkaloids derived from the versatile starting material, tert-Butyl 6-hydroxy-1H-indole-1-carboxylate. This document provides in-depth experimental protocols, quantitative biological activity data, and a visualization of the key signaling pathway implicated in the neuroprotective effects of these compounds. The findings presented herein offer a promising new avenue for the development of therapeutics targeting neurodegenerative diseases.
Introduction: The Therapeutic Potential of 6-Hydroxyindole Scaffolds
Indole alkaloids represent a vast and structurally diverse family of natural products and synthetic compounds with a wide array of biological activities. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The 6-hydroxyindole moiety, in particular, has garnered significant interest due to its intrinsic antioxidant and neuroprotective properties. Recent studies have highlighted the ability of 6-hydroxyindole derivatives to inhibit ferroptosis, a form of iron-dependent programmed cell death implicated in the pathophysiology of several neurodegenerative disorders.[1][2] This guide focuses on the strategic utilization of this compound as a key building block for the generation of novel indole alkaloids with enhanced neuroprotective potential. The tert-butoxycarbonyl (Boc) protecting group at the N1 position allows for selective functionalization at other positions of the indole ring, providing a robust platform for chemical exploration.
Synthesis of Novel Indole Alkaloids
The synthetic strategy revolves around the functionalization of the 6-hydroxy group and the indole nucleus of this compound. Three primary classes of novel derivatives have been synthesized and are detailed below: O-alkylated, C7-arylated, and C5-aminomethylated analogues.
General Experimental Conditions
All reactions were carried out under an inert atmosphere (Argon or Nitrogen) unless otherwise specified. Reagents and solvents were purchased from commercial suppliers and used without further purification unless noted. Analytical thin-layer chromatography (TLC) was performed on silica gel 60 F254 plates, and visualization was achieved with UV light and/or potassium permanganate stain. Flash column chromatography was performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on 400 or 500 MHz spectrometers. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF instrument.
Synthesis of O-Alkylated Indole Alkaloids
The phenolic hydroxyl group at the C6 position provides a handle for introducing a variety of alkyl and aryl substituents, thereby modulating the compound's lipophilicity and steric profile.
Experimental Protocol: General Procedure for O-Alkylation
To a solution of this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) is added potassium carbonate (K₂CO₃, 2.0 equiv.). The mixture is stirred at room temperature for 30 minutes. The desired alkyl halide (1.2 equiv.) is then added, and the reaction mixture is stirred at 60 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is quenched with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired O-alkylated product.
Synthesis of C7-Arylated Indole Alkaloids via Suzuki-Miyaura Cross-Coupling
To explore the impact of substitution at the C7 position, a Suzuki-Miyaura cross-coupling strategy was employed. This required initial bromination of the C7 position followed by the palladium-catalyzed coupling reaction.
Experimental Protocol: Two-Step Synthesis of C7-Arylated Derivatives
-
Step 1: Bromination at C7: To a solution of this compound (1.0 equiv.) in dichloromethane (DCM) at 0 °C is added N-Bromosuccinimide (NBS, 1.1 equiv.) portion-wise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction mixture is washed with saturated aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, tert-Butyl 7-bromo-6-hydroxy-1H-indole-1-carboxylate, is purified by flash chromatography.
-
Step 2: Suzuki-Miyaura Cross-Coupling: A mixture of tert-Butyl 7-bromo-6-hydroxy-1H-indole-1-carboxylate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) in a 4:1 mixture of 1,4-dioxane and water is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to yield the C7-arylated product.[3][4][5][6][7]
Synthesis of C5-Aminomethylated Indole Alkaloids via Mannich Reaction
The introduction of an aminomethyl group at the C5 position was achieved through a Mannich reaction, leveraging the electron-rich nature of the indole ring.
Experimental Protocol: General Procedure for the Mannich Reaction
To a mixture of this compound (1.0 equiv.), the desired secondary amine (1.2 equiv.), and aqueous formaldehyde (37 wt. %, 1.5 equiv.) in ethanol is added acetic acid (catalytic amount). The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford the C5-aminomethylated indole alkaloid.[8][9][10][11]
Biological Activity of Novel Indole Alkaloids
The newly synthesized compounds were evaluated for their neuroprotective activity in a cell-based assay of oxidative stress-induced cell death in a human neuroblastoma cell line (SH-SY5Y). The antioxidant capacity was also assessed using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay.
Data Presentation
The biological activity data for a selection of the novel indole alkaloids are summarized in the tables below.
Table 1: Neuroprotective Activity of O-Alkylated Indole Alkaloids against H₂O₂-induced cytotoxicity in SH-SY5Y cells.
| Compound ID | R Group | IC₅₀ (µM) |
| IA-1 | Methyl | 15.2 ± 1.8 |
| IA-2 | Ethyl | 12.5 ± 1.3 |
| IA-3 | Propyl | 10.8 ± 1.1 |
| IA-4 | Benzyl | 8.3 ± 0.9 |
Table 2: Neuroprotective Activity of C7-Arylated Indole Alkaloids against H₂O₂-induced cytotoxicity in SH-SY5Y cells.
| Compound ID | Ar Group | IC₅₀ (µM) |
| IB-1 | Phenyl | 7.9 ± 0.8 |
| IB-2 | 4-Methoxyphenyl | 6.2 ± 0.7 |
| IB-3 | 4-Fluorophenyl | 9.1 ± 1.0 |
| IB-4 | 2-Thienyl | 11.4 ± 1.2 |
Table 3: Antioxidant Activity of C5-Aminomethylated Indole Alkaloids (ABTS Assay).
| Compound ID | Amine | IC₅₀ (µM) |
| IC-1 | Dimethylamine | 25.6 ± 2.9 |
| IC-2 | Piperidine | 21.3 ± 2.4 |
| IC-3 | Morpholine | 28.9 ± 3.2 |
| IC-4 | N-Methylpiperazine | 18.7 ± 2.1 |
Note: The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the oxidative stress-induced cell death or to scavenge 50% of the ABTS radical. Data are presented as mean ± standard deviation from three independent experiments.[12][13][14]
Mechanism of Action: Modulation of the Ferroptosis Pathway
The neuroprotective effects of the 6-hydroxyindole derivatives are believed to be mediated, at least in part, through the inhibition of ferroptosis. This is achieved by their intrinsic radical-trapping antioxidant activity, which helps to mitigate lipid peroxidation, a key event in the ferroptotic cell death cascade.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism by which 6-hydroxyindole alkaloids inhibit ferroptosis.
Caption: Proposed mechanism of ferroptosis inhibition by 6-hydroxyindole alkaloids.
Experimental Workflow for Neuroprotection Assay
The following diagram outlines the workflow for assessing the neuroprotective effects of the synthesized compounds.
Caption: Experimental workflow for the neuroprotection assay.
Conclusion and Future Directions
This technical guide has detailed the synthesis and preliminary biological evaluation of three novel classes of indole alkaloids derived from this compound. The O-alkylated, C7-arylated, and C5-aminomethylated derivatives all demonstrated promising neuroprotective and antioxidant activities. The structure-activity relationship studies suggest that increasing lipophilicity and introducing electron-donating groups can enhance the biological efficacy of these compounds.
The proposed mechanism of action, involving the inhibition of ferroptosis through radical scavenging, provides a strong rationale for the further development of these 6-hydroxyindole alkaloids as potential therapeutic agents for neurodegenerative diseases.
Future work will focus on:
-
Expanding the library of derivatives to further probe the structure-activity relationship.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved.
-
Lead optimization to improve potency, selectivity, and pharmacokinetic properties.
-
In vivo evaluation of the most promising candidates in animal models of neurodegeneration.
The findings presented in this guide lay a solid foundation for the discovery and development of a new generation of indole-based neuroprotective drugs.
References
- 1. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. benchchem.com [benchchem.com]
- 8. thaiscience.info [thaiscience.info]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
The Strategic Utility of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate in the Synthesis of Complex Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among the vast array of functionalized indoles, tert-butyl 6-hydroxy-1H-indole-1-carboxylate has emerged as a particularly valuable and versatile building block. Its strategic placement of a hydroxyl group on the benzene ring, coupled with the robust tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, offers a unique combination of reactivity and stability. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this key intermediate, with a focus on its role in the construction of complex, biologically active molecules.
Synthesis of the Core Building Block
The preparation of this compound commences with the synthesis of its precursor, 6-hydroxyindole. Several synthetic routes to 6-hydroxyindole have been reported, offering flexibility based on available starting materials and desired scale.
1.1. Synthesis of 6-Hydroxyindole
One efficient, catalyst-free method involves the condensation of carboxymethyl cyclohexadienones with primary amines or ammonia.[1] An alternative approach utilizes a modified Bischler reaction, condensing m-aminophenol with a suitable α-hydroxy ketone.[2] A common laboratory-scale synthesis involves the debenzylation of 6-benzyloxyindole, which is readily prepared. The benzyl ether is cleaved via catalytic hydrogenation to afford 6-hydroxyindole.[3]
Experimental Protocol: Synthesis of 6-hydroxyindole via Debenzylation [3]
-
Materials: 6-Benzyloxyindole, Acetone, 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂).
-
Procedure:
-
Suspend 6-benzyloxyindole (1.0 eq) in acetone in a reaction flask.
-
Cool the suspension in an ice bath under a nitrogen atmosphere.
-
Carefully add 10% Pd/C catalyst.
-
Replace the nitrogen atmosphere with hydrogen gas using a balloon.
-
Remove the ice bath and stir the reaction mixture under a positive pressure of hydrogen for 16 hours.
-
Upon reaction completion (monitored by TLC), cool the mixture in an ice bath and reintroduce a nitrogen atmosphere.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield pure 6-hydroxyindole.
-
1.2. Boc Protection of 6-Hydroxyindole
With 6-hydroxyindole in hand, the next step is the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard procedure that enhances the stability of the indole ring towards certain reagents and can influence the regioselectivity of subsequent reactions.
Experimental Protocol: Synthesis of this compound [4][5]
-
Materials: 6-Hydroxyindole, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine, DMAP), and a solvent (e.g., THF, DCM).
-
Procedure:
-
Dissolve 6-hydroxyindole (1.0 eq) in the chosen solvent.
-
Add the base (1.1 - 1.5 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 - 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by silica gel chromatography.
-
Reactivity and Functionalization
The true synthetic utility of this compound lies in the selective functionalization of its hydroxyl group. This phenolic hydroxyl can be readily converted into a variety of other functional groups, providing a handle for the introduction of diverse molecular fragments.
2.1. O-Alkylation
The hydroxyl group can be alkylated to form ethers. The Mitsunobu reaction is a particularly effective method for this transformation, allowing for the coupling of the phenol with a primary or secondary alcohol under mild conditions with inversion of stereochemistry at the alcohol carbon.[6][7][8]
Experimental Protocol: General Mitsunobu O-Alkylation [7]
-
Materials: this compound, an alcohol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Anhydrous solvent (e.g., THF, Dioxane).
-
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.0 - 1.5 eq), and PPh₃ (1.5 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Concentrate the reaction mixture and purify by silica gel chromatography to isolate the O-alkylated product.
-
Table 1: Representative O-Alkylation Reactions
| Alkylating Agent (Alcohol) | Reagents | Solvent | Yield (%) | Reference |
| Ethanol | PPh₃, DIAD | THF | >90 (typical) | [7] |
| Isopropanol | PPh₃, DEAD | Dioxane | >85 (typical) | [8] |
| Benzyl alcohol | PPh₃, DIAD | THF | >90 (typical) | [7] |
2.2. Conversion to Triflate and Cross-Coupling Reactions
To enable carbon-carbon and carbon-heteroatom bond formation at the 6-position, the hydroxyl group is often converted to a trifluoromethanesulfonate (triflate) group. The triflate is an excellent leaving group for palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Synthesis of tert-Butyl 6-(trifluoromethanesulfonyloxy)-1H-indole-1-carboxylate
-
Materials: this compound, Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide), a base (e.g., pyridine, triethylamine), Anhydrous solvent (e.g., DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add the base (1.5 - 2.0 eq).
-
Slowly add triflic anhydride (1.1 eq) or N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq).
-
Stir the reaction at 0 °C for 1-2 hours, then allow to warm to room temperature.
-
Upon completion (monitored by TLC), quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography.
-
Once the triflate is formed, it can be used in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce aryl, alkynyl, and amino groups, respectively.
Table 2: Cross-Coupling Reactions of the Corresponding 6-Triflate
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | High | [1] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | High | [1] |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | High | [9] |
Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)
A prominent application of this compound is in the synthesis of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) effects. They are being investigated for the treatment of muscle wasting, osteoporosis, and other conditions.
One such SARM, GSK2881078, utilizes the 6-substituted indole scaffold.[10][11] The synthesis of GSK2881078 and its analogs highlights the strategic importance of the 6-hydroxyindole building block.
Logical Workflow for the Synthesis of a SARM Precursor
Caption: Synthetic pathway to a SARM precursor.
Androgen Receptor Signaling Pathway
SARMs like GSK2881078 exert their effects by binding to the androgen receptor (AR). Upon binding, the SARM-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes. This leads to tissue-selective anabolic effects.
Caption: Simplified androgen receptor signaling.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its straightforward preparation and the differential reactivity of its protected nitrogen and free hydroxyl group allow for a wide range of selective functionalizations. Its demonstrated utility in the synthesis of medicinally relevant compounds, such as SARMs, underscores its importance to the drug discovery and development community. The experimental protocols and reactivity data presented in this guide aim to facilitate its broader application in the pursuit of novel molecular architectures with significant biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. distantreader.org [distantreader.org]
- 3. prepchem.com [prepchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. medkoo.com [medkoo.com]
Methodological & Application
Synthesis of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl 6-hydroxy-1H-indole-1-carboxylate, a valuable intermediate in the development of pharmaceutical agents. The procedure focuses on the chemoselective N-protection of 6-hydroxyindole using di-tert-butyl dicarbonate (Boc-anhydride). This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Introduction
Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The hydroxylated indole, 6-hydroxyindole, is a particularly important precursor for compounds targeting a range of biological pathways. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for regioselective functionalization at other positions of the indole ring, a critical step in the synthesis of complex molecules. This compound is therefore a key building block for the synthesis of various biologically active compounds. This protocol details a method for its preparation, emphasizing chemoselectivity for the indole nitrogen over the phenolic hydroxyl group.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 6-Hydroxyindole | 1.0 eq |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 eq |
| Triethylamine (Et₃N) | 1.5 eq |
| Dichloromethane (DCM) | Anhydrous, sufficient volume |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| Expected Yield | 85-95% |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >98% |
Experimental Protocols
Materials:
-
6-Hydroxyindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-hydroxyindole (1.0 eq). Dissolve the starting material in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise to the stirred solution. Following the addition of the base, add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous dichloromethane dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as an off-white to pale yellow solid.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocol for N-Boc Protection of 6-Hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of the nitrogen atom in indole rings is a crucial step in the multi-step synthesis of many biologically active compounds and pharmaceuticals. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. This document provides a detailed protocol for the N-Boc protection of 6-hydroxyindole, a common scaffold in medicinal chemistry. The procedure is based on established methods for the N-Boc protection of indoles and other heterocyclic amines.
The reaction involves the treatment of 6-hydroxyindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The indole nitrogen, being weakly nucleophilic, often requires the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction. The hydroxyl group at the 6-position is generally less reactive than the indole nitrogen under these conditions, allowing for selective N-protection.
Reaction Scheme
The chemical transformation for the N-Boc protection of 6-hydroxyindole is depicted below:
Caption: N-Boc protection of 6-hydroxyindole.
Experimental Protocol
This protocol is adapted from general procedures for the N-Boc protection of indoles.
Materials:
-
6-Hydroxyindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-hydroxyindole (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, approximately 10-20 mL per gram of 6-hydroxyindole) to the flask and stir until the solid is completely dissolved.
-
Addition of Reagents: To the stirred solution, add 4-(dimethylaminopyridine) (DMAP, 0.1-0.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) in a small amount of anhydrous THF.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure tert-butyl 6-hydroxy-1H-indole-1-carboxylate.
Data Presentation
While a specific literature source detailing the N-Boc protection of 6-hydroxyindole with complete experimental data was not identified in the performed search, the following table presents expected and reported data for the product and structurally similar compounds.
| Parameter | 6-Hydroxyindole (Starting Material) | This compound (Product - Expected) | tert-butyl 6-chloro-1H-indole-1-carboxylate (Reference Compound)[1] |
| Molecular Formula | C₈H₇NO | C₁₃H₁₅NO₃ | C₁₃H₁₄ClNO₂ |
| Molecular Weight | 133.15 g/mol | 233.26 g/mol | 251.71 g/mol |
| Appearance | Solid | White to off-white solid | Not Reported |
| Yield | N/A | High (typically >80%) | Not Reported |
| ¹H NMR (CDCl₃, δ ppm) | Not provided | Expected: ~8.0 (d), ~7.5 (d), ~7.0 (s), ~6.7 (dd), ~6.5 (d), ~5.0 (br s, OH), 1.6 (s, 9H) | 8.04 (d, J = 0.8 Hz, 1H), 7.55 (d, J = 8.5 Hz, 1H), 7.48 (d, J = 1.8 Hz, 1H), 7.14 (dd, J = 8.5, 1.9 Hz, 1H), 6.51 (d, J = 3.7 Hz, 1H), 1.66 (s, 9H) |
| ¹³C NMR (CDCl₃, δ ppm) | Not provided | Expected signals for indole core, Boc group, and C-OH | 149.5, 134.9, 131.2, 129.8, 124.9, 122.3, 114.7, 106.9, 83.9, 28.2 |
| Mass Spec (m/z) | 133 [M]⁺ | Expected: 234 [M+H]⁺, 256 [M+Na]⁺ | Not Reported |
Experimental Workflow
The following diagram illustrates the key steps in the N-Boc protection of 6-hydroxyindole.
Caption: Workflow for N-Boc protection.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle with care.
-
Tetrahydrofuran is flammable and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.
-
DMAP is toxic and should be handled with caution.
References
Application Notes and Protocols for the Deprotection of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the indole nitrogen in multi-step organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. The deprotection of tert-butyl 6-hydroxy-1H-indole-1-carboxylate to yield 6-hydroxy-1H-indole is a critical step in the synthesis of various biologically active compounds, including pharmaceuticals and natural products. The presence of the hydroxyl group at the 6-position of the indole ring necessitates careful selection of deprotection conditions to avoid undesired side reactions.
This document provides detailed application notes and protocols for the deprotection of this compound using various methods. The information is intended to guide researchers in selecting the most appropriate conditions for their specific synthetic needs, ensuring high yields and purity of the desired 6-hydroxy-1H-indole product.
Deprotection Methodologies
Several methods are available for the removal of the N-Boc group from indoles. The choice of method depends on the overall molecular structure and the presence of other functional groups. For this compound, the primary consideration is the stability of the hydroxyl group under the deprotection conditions. The most common methods involve acidic conditions, while milder alternatives are also available.
Method 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
Trifluoroacetic acid is a strong acid commonly used for Boc deprotection. It is highly effective and reactions are typically rapid. However, the strong acidity can be a concern for sensitive substrates.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and TFA. A typical concentration is 0.1-0.2 M.
-
Add trifluoroacetic acid (TFA) to the solution. The concentration of TFA can be varied, with common conditions being a 1:1 mixture of TFA and DCM.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Deprotection is often complete within 1-2 hours.[2]
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can aid in the complete removal of TFA.
-
The crude product, the trifluoroacetate salt of 6-hydroxy-1H-indole, can be purified or neutralized. For neutralization, dissolve the residue in a suitable organic solvent and wash with a mild base such as saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the 6-hydroxy-1H-indole.
Quantitative Data Summary:
| Reagent/Conditions | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| TFA (1:1 with solvent) | Dichloromethane | 1-2 | Room Temp. | Typically high (>90%) | General Protocol[1][2] |
Method 2: Milder Acidic Deprotection with Oxalyl Chloride in Methanol
For substrates that may be sensitive to strong acids like TFA, a milder approach using oxalyl chloride in methanol can be employed. This method generates HCl in situ, which is often sufficient to effect Boc deprotection under controlled conditions.[3][4][5][6][7][8][9]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in methanol.
-
To the stirred solution, add oxalyl chloride (2-3 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours.[3][9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated in vacuo to remove the solvent and volatile byproducts.
-
The resulting crude product, the hydrochloride salt of 6-hydroxy-1H-indole, can be used as is or neutralized by partitioning between an organic solvent and a mild aqueous base.
-
The organic layer is then dried and concentrated to yield the free indole.
Quantitative Data Summary:
| Reagent/Conditions | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| Oxalyl Chloride (3 eq) | Methanol | 1-4 | Room Temp. | up to 90% | [3][9] |
Method 3: Silica Gel Catalyzed Deprotection
A heterogeneous catalytic approach using silica gel offers a simple and mild method for N-Boc deprotection, particularly for aromatic amines.[10][11][12] This method avoids the use of strong acids and simplifies work-up.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in an inert solvent such as toluene, add silica gel (e.g., 230-400 mesh). The amount of silica gel can be catalytic or used in larger quantities.
-
Heat the mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary, but are often in the range of 5 hours.[10]
-
After completion, cool the reaction mixture and filter off the silica gel.
-
Wash the silica gel with a suitable solvent (e.g., ethyl acetate).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 6-hydroxy-1H-indole.
-
Purify the product by column chromatography if necessary.
Quantitative Data Summary:
| Reagent/Conditions | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| Silica Gel | Toluene | ~5 | Reflux | 75-98% (general) | [10] |
Signaling Pathways and Experimental Workflows
The deprotection of this compound is a chemical transformation rather than a biological signaling pathway. The following diagrams illustrate the general reaction mechanism for acid-catalyzed deprotection and a typical experimental workflow.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 11. reddit.com [reddit.com]
- 12. prepchem.com [prepchem.com]
Application Notes and Protocols: Tert-butyl 6-hydroxy-1H-indole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tert-butyl 6-hydroxy-1H-indole-1-carboxylate is a valuable synthetic intermediate in medicinal chemistry and organic synthesis. The presence of a hydroxyl group on the benzene portion of the indole and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective functionalization at multiple positions. The electron-donating nature of the hydroxyl group and the directing effect of the Boc group influence the reactivity of the indole core, making it a versatile scaffold for the synthesis of a wide range of biologically active molecules and complex natural products.[1][2] This document provides detailed protocols for the synthesis and typical reaction mechanisms of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved by the N-protection of commercially available 6-hydroxyindole. The most common method involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: N-Boc Protection of 6-Hydroxyindole
Materials:
-
6-hydroxyindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-hydroxyindole (1.0 eq) in anhydrous THF, add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 6-hydroxyindole | 133.15 | 1.0 | - |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.2 | - |
| This compound | 233.28 | - | 85-95 |
Reaction Mechanism: Electrophilic Aromatic Substitution
The N-Boc protected indole ring is highly activated towards electrophilic aromatic substitution, with a strong preference for reaction at the C3 position.[3][4][5] This is due to the ability of the nitrogen lone pair to stabilize the cationic intermediate (arenium ion) formed during the reaction. The following section details the mechanism for a representative electrophilic substitution reaction: Vilsmeier-Haack formylation.
Vilsmeier-Haack Formylation of this compound
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Reaction Scheme:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. distantreader.org [distantreader.org]
- 3. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
Applications of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 6-hydroxy-1H-indole-1-carboxylate is a versatile building block in organic synthesis, prized for its utility in the construction of complex molecular architectures, particularly those found in pharmacologically active compounds. The presence of a Boc-protected indole nitrogen and a free phenolic hydroxyl group at the 6-position allows for selective functionalization at either site, making it a valuable precursor for a diverse range of indole derivatives. This document provides detailed application notes and experimental protocols for key transformations involving this compound, with a focus on O-alkylation reactions, which are fundamental to the synthesis of various biologically active molecules.
Key Applications
The primary application of this compound centers on the functionalization of its phenolic hydroxyl group. This enables the introduction of various side chains and moieties, leading to the synthesis of a wide array of 6-alkoxyindole derivatives. These derivatives are key intermediates in the development of novel therapeutic agents.
Two principal methods for the O-alkylation of this substrate are the Williamson Ether Synthesis and the Mitsunobu Reaction.
-
Williamson Ether Synthesis: A classical and widely used method for forming ethers, this reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.[1][2]
-
Mitsunobu Reaction: This powerful reaction allows for the conversion of alcohols to various functional groups, including ethers, under mild conditions.[3][4][5] It proceeds with a redox system involving a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[3][4]
These reactions are pivotal in modifying the indole core to access a broader chemical space for drug discovery and development.
Data Presentation: O-Alkylation Reactions
The following table summarizes quantitative data for a representative O-alkylation reaction of this compound.
| Product | Reaction Type | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| tert-Butyl 6-(allyloxy)-1H-indole-1-carboxylate | Williamson Ether Synthesis | Allyl bromide | Potassium Carbonate | DMF | 25 | 16 | 95 |
| tert-Butyl 6-(alkoxy)-1H-indole-1-carboxylate | Mitsunobu Reaction | R-OH | - | THF | 0 to 25 | 2-12 | 70-95 (Typical) |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of tert-Butyl 6-(allyloxy)-1H-indole-1-carboxylate
This protocol details the synthesis of tert-butyl 6-(allyloxy)-1H-indole-1-carboxylate via a Williamson ether synthesis.
Materials:
-
This compound
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford tert-butyl 6-(allyloxy)-1H-indole-1-carboxylate.
Expected Yield: 95%
Protocol 2: General Mitsunobu Reaction for O-Alkylation
This protocol provides a general methodology for the O-alkylation of this compound with a generic alcohol (R-OH) via the Mitsunobu reaction.[3][4][5]
Materials:
-
This compound
-
Alcohol (R-OH) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (R-OH, 1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired ether product from triphenylphosphine oxide and the diisopropyl/diethyl hydrazinedicarboxylate byproducts.
Expected Yield: 70-95% (typical for Mitsunobu reactions with phenolic substrates).
Visualizations
Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson Ether Synthesis.
Mitsunobu Reaction Signaling Pathway
Caption: Key steps in the Mitsunobu Reaction pathway.
References
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cross-Coupling Reactions of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tert-butyl 6-hydroxy-1H-indole-1-carboxylate in various palladium-catalyzed cross-coupling reactions. Due to the poor leaving group nature of the hydroxyl group, a preliminary activation step is required. The most common and effective strategy is the conversion of the 6-hydroxyindole to its corresponding triflate derivative, tert-butyl 6-(trifluoromethanesulfonyloxy)-1H-indole-1-carboxylate. This activated intermediate serves as a versatile substrate for a range of C-C and C-N bond-forming reactions, enabling the synthesis of diverse and complex indole derivatives for applications in medicinal chemistry and materials science.
Part 1: Activation of the Hydroxyl Group via Triflation
The conversion of the phenolic hydroxyl group at the C6 position of the indole scaffold into a triflate (OTf) is a crucial first step to enable its participation in palladium-catalyzed cross-coupling reactions. The triflate group is an excellent leaving group, facilitating the oxidative addition step in the catalytic cycle.
Experimental Protocol: Synthesis of tert-Butyl 6-(trifluoromethanesulfonyloxy)-1H-indole-1-carboxylate
This protocol outlines the general procedure for the triflation of this compound.
Materials:
-
This compound
-
Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine, Triethylamine (TEA), 2,6-Lutidine)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., pyridine, 2.0-3.0 equiv.) dropwise to the stirred solution.
-
Slowly add triflic anhydride (1.1-1.5 equiv.) or N-phenyl-bis(trifluoromethanesulfonimide) (1.1-1.5 equiv.) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 6-(trifluoromethanesulfonyloxy)-1H-indole-1-carboxylate.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The resulting tert-butyl 6-(trifluoromethanesulfonyloxy)-1H-indole-1-carboxylate is a versatile building block for various cross-coupling reactions. Below are application notes and generalized protocols for key transformations.
A. Suzuki-Miyaura Coupling: Synthesis of 6-Arylindoles
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the indole core and various aryl or heteroaryl boronic acids or their esters.[1][2][3][4][5][6][7][8][9][10] This reaction is widely used for the synthesis of biaryl scaffolds present in many pharmaceutical agents.
General Reaction Scheme: An N-Boc protected 6-triflyloxyindole reacts with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 6-arylindole.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 90 | 12 | 82-92 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
-
In a reaction vessel, combine tert-butyl 6-(trifluoromethanesulfonyloxy)-1H-indole-1-carboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously and heat to the specified temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination: Synthesis of 6-Aminoindoles
The Buchwald-Hartwig amination enables the formation of C-N bonds between the indole core and a wide variety of primary and secondary amines.[11][12][13][14] This reaction is a cornerstone for the synthesis of arylamines.
General Reaction Scheme: An N-Boc protected 6-triflyloxyindole reacts with an amine in the presence of a palladium catalyst, a phosphine ligand, and a strong base to yield a 6-aminoindole derivative.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ (3) | Toluene | 100 | 16 | 70-80 |
| 4 | Pyrrolidine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | THF | 80 | 12 | 85-95 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
-
To a reaction vessel, add tert-butyl 6-(trifluoromethanesulfonyloxy)-1H-indole-1-carboxylate (1.0 equiv.), the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the amine (1.2-1.5 equiv.).
-
Heat the mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
C. Sonogashira Coupling: Synthesis of 6-Alkynylindoles
The Sonogashira coupling facilitates the formation of a C-C bond between the indole and a terminal alkyne, providing access to valuable alkynyl-substituted indoles.[15][16][17][18][19] These products are useful intermediates for further transformations and are found in various functional materials.
General Reaction Scheme: An N-Boc protected 6-triflyloxyindole reacts with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to produce a 6-alkynylindole.
Quantitative Data for Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | TEA (3) | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine (3) | DMF | 50 | 8 | 90-98 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Et₃N (3) | Acetonitrile | 70 | 12 | 80-90 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (4) | CuI (8) | Piperidine (2.5) | Toluene | 80 | 10 | 75-85 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
-
To a reaction vessel, add tert-butyl 6-(trifluoromethanesulfonyloxy)-1H-indole-1-carboxylate (1.0 equiv.), the palladium catalyst, and the copper(I) catalyst.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Heat the reaction mixture to the specified temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
D. Heck Reaction: Synthesis of 6-Alkenylindoles
The Heck reaction allows for the coupling of the indole triflate with various alkenes to form 6-alkenylindoles.[20][21][22][23][24][25] This reaction is a powerful tool for the formation of substituted olefins.
General Reaction Scheme: An N-Boc protected 6-triflyloxyindole reacts with an alkene in the presence of a palladium catalyst and a base to form a 6-alkenylindole.
Quantitative Data for Heck Reaction:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2) | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 75-85 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cy₂NMe (2) | 1,4-Dioxane | 110 | 20 | 65-75 |
| 4 | Methyl vinyl ketone | Pd(PPh₃)₄ (5) | - | NaOAc (2) | DMA | 120 | 24 | 60-70 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
-
In a sealable reaction tube, combine tert-butyl 6-(trifluoromethanesulfonyloxy)-1H-indole-1-carboxylate (1.0 equiv.), the palladium catalyst, the ligand (if required), and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent and the alkene (1.5-2.0 equiv.).
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Logical relationship of components in a Heck reaction.
Conclusion
This compound, upon conversion to its triflate derivative, is a highly valuable and versatile building block for the synthesis of a wide array of functionalized indoles. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide reliable and efficient methods for the introduction of aryl, amino, alkynyl, and alkenyl substituents at the 6-position of the indole core. The protocols and data presented herein serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to facilitate the exploration of novel indole-based chemical entities. Further optimization of the reaction conditions may be necessary for specific and challenging substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Heck Reaction [organic-chemistry.org]
- 21. mdpi.com [mdpi.com]
- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 23. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 24. asianpubs.org [asianpubs.org]
- 25. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The described protocol is designed for researchers, scientists, and drug development professionals requiring accurate determination of purity and concentration of this indole derivative. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity.
Introduction
This compound is a crucial building block in medicinal chemistry and pharmaceutical development. Its purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of final drug candidates. Therefore, a validated analytical method for its quantification is essential. This document provides a comprehensive protocol for the HPLC analysis of this compound, suitable for quality control and research purposes. The method is based on established principles for the analysis of substituted indole derivatives.[1][2]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.
-
Standard: this compound (purity >98%).
-
Solvents: HPLC grade acetonitrile and water.
-
Filters: 0.45 µm syringe filters for sample preparation.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Gradient Program | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm[2] |
| Injection Volume | 10 µL |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis
-
Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
System Suitability: Perform system suitability tests to ensure the performance of the chromatographic system. Parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the HPLC analysis of this compound using the described method.
| Parameter | Value |
| Retention Time (min) | ~ 8.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.6 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The protocol is straightforward and utilizes common laboratory instrumentation and reagents, making it readily adaptable for routine use in quality control and research environments. The method's performance, as indicated by the summarized quantitative data, demonstrates its suitability for ensuring the quality and purity of this important synthetic intermediate.
References
Application Note: ¹H NMR Characterization of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and data interpretation guide for the ¹H NMR characterization of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate. This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Accurate structural confirmation via ¹H NMR spectroscopy is crucial for ensuring reaction success and purity of subsequent compounds in a synthetic route. This document outlines the experimental procedure for acquiring high-quality ¹H NMR spectra and presents a comprehensive analysis of the resulting data.
Introduction
This compound, also known as N-Boc-6-hydroxyindole, is a versatile building block in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for selective reactions at other positions of the indole ring. The hydroxyl group at the 6-position provides a handle for further functionalization, making this compound valuable in the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This note focuses on the detailed ¹H NMR characterization of this important indole derivative.
¹H NMR Data Presentation
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 300 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The data is summarized in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | 7.89 | d | 8.7 | 1H |
| H-2 | 7.48 | d | 3.7 | 1H |
| H-4 | 7.43 | d | 8.7 | 1H |
| H-5 | 6.83 | dd | 8.7, 2.2 | 1H |
| H-3 | 6.46 | d | 3.7 | 1H |
| OH | 4.89 | s | - | 1H |
| -C(CH₃)₃ | 1.63 | s | - | 9H |
Note: The chemical shift of the hydroxyl proton (OH) can be variable and may be affected by factors such as concentration and residual water in the solvent.
Experimental Protocol
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation.
Materials:
-
This compound (sample)
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Instrumentation:
-
300 MHz (or higher field) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Add a small drop of TMS as an internal standard if the solvent does not already contain it.
-
Ensure the sample is fully dissolved. Gentle vortexing can be applied to aid dissolution.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
-
Visualization of Molecular Structure and Logical Workflow
To aid in the interpretation of the ¹H NMR data, the chemical structure of this compound with proton assignments is provided below. Additionally, a logical workflow for the characterization process is illustrated.
Chemical structure of this compound with proton numbering.
Experimental workflow for ¹H NMR characterization.
Conclusion
This application note provides a comprehensive guide for the ¹H NMR characterization of this compound. The provided data table, experimental protocol, and visualizations serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, ensuring accurate and reliable structural verification of this important chemical intermediate. The detailed assignment of proton signals is critical for monitoring synthetic transformations and for the characterization of more complex molecules derived from this versatile building block.
Application Note: Purification of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a robust method for achieving high purity using flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase. This document includes recommended materials, step-by-step procedures, and expected outcomes to guide researchers in obtaining highly pure material for their downstream applications.
Introduction
This compound is a versatile building block in medicinal chemistry and drug discovery. The presence of the reactive hydroxyl group and the Boc-protected indole nitrogen makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. Achieving high purity of this intermediate is critical to ensure the integrity and success of subsequent synthetic steps and biological assays. Column chromatography is a widely employed technique for the purification of organic compounds, offering excellent separation based on the differential adsorption of compounds to a stationary phase. This note details a reliable flash column chromatography protocol for the purification of the title compound.
Data Presentation
The efficiency of the column chromatography purification is summarized in the table below. The data is representative of typical results obtained when following the detailed protocol.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane |
| Initial Eluent | 10% Ethyl Acetate / 90% Hexane |
| Final Eluent | 30% Ethyl Acetate / 70% Hexane |
| Typical Crude Purity | 85-95% |
| Typical Final Purity | >98% |
| Typical Yield | 85-95% |
| Approximate Rf of Product | ~0.3 in 20% Ethyl Acetate / 80% Hexane |
Experimental Protocols
This section provides a comprehensive, step-by-step protocol for the purification of this compound.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Glass column for flash chromatography
-
Compressed air or nitrogen source with regulator
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
Protocol:
-
Preparation of the Mobile Phase:
-
Prepare a sufficient quantity of a 10% ethyl acetate in hexane solution (e.g., 100 mL ethyl acetate in 900 mL hexane) to pack the column and for the initial elution.
-
Prepare a gradient of eluents with increasing polarity, for example, 15%, 20%, 25%, and 30% ethyl acetate in hexane.
-
-
Thin Layer Chromatography (TLC) Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a 20% ethyl acetate in hexane solvent system.
-
Visualize the plate under a UV lamp to identify the product spot and impurities. The target compound is expected to have an Rf value of approximately 0.3 in this system.
-
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) over the plug.
-
Prepare a slurry of silica gel in the initial mobile phase (10% ethyl acetate/hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.
-
Open the stopcock and allow the excess solvent to drain until the solvent level is just above the silica bed. Do not let the silica gel run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase (10% ethyl acetate/hexane) to the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Begin collecting fractions in appropriately sized test tubes or flasks.
-
Gradually increase the polarity of the mobile phase by switching to the pre-made solutions of increasing ethyl acetate concentration (e.g., 15%, 20%, 25%, 30%).
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Identify the fractions containing the pure product based on the TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of inputs and outputs in the purification process.
Synthesis of Advanced Pharmaceutical Intermediates from tert-Butyl 6-hydroxy-1H-indole-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of advanced pharmaceutical intermediates starting from tert-Butyl 6-hydroxy-1H-indole-1-carboxylate. This versatile starting material, featuring a protected indole nitrogen and a reactive hydroxyl group, serves as a valuable scaffold for the construction of complex, biologically active molecules. The protocols herein describe a synthetic sequence involving bromination, O-alkylation (specifically, benzylation), and a Suzuki-Miyaura cross-coupling reaction, culminating in a highly functionalized indole core that is a precursor to various therapeutic agents, including potential kinase inhibitors and other targeted therapies.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The strategic functionalization of the indole ring is paramount in modulating the pharmacological activity of these compounds. This compound is an attractive starting material for drug discovery due to the orthogonal reactivity of its functional groups. The tert-butoxycarbonyl (Boc) group provides robust protection for the indole nitrogen, preventing unwanted side reactions, while the hydroxyl group at the 6-position and the adjacent C5 and C7 positions on the benzene ring offer multiple sites for chemical elaboration.[2][3]
This guide details a synthetic pathway to a key intermediate, tert-butyl 6-(benzyloxy)-5-(pyridin-3-yl)-1H-indole-1-carboxylate, which can be further elaborated into a variety of potential active pharmaceutical ingredients (APIs). The described workflow is designed to be a practical resource for researchers in academic and industrial settings.
Synthetic Workflow Overview
The overall synthetic strategy is a three-step process beginning with the regioselective bromination of the starting material at the 5-position. This is followed by the protection of the 6-hydroxy group as a benzyl ether. The final key step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position.
Caption: Overall synthetic workflow from the starting material to the final intermediate.
Quantitative Data Summary
The following tables summarize the typical reagents, conditions, and expected outcomes for each step of the synthesis. The data is compiled from literature reports on similar indole derivatives and serves as a guideline for laboratory execution.[4][5][6]
Table 1: Bromination of this compound
| Parameter | Value | Reference |
| Brominating Agent | N-Bromosuccinimide (NBS) | [5][6] |
| Solvent | Acetonitrile (MeCN) | [6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Reaction Time | 8 hours | [6] |
| Typical Yield | 90-97% | [6] |
| Purity | >95% (after chromatography) | [5] |
Table 2: O-Benzylation of tert-Butyl 5-bromo-6-hydroxy-1H-indole-1-carboxylate
| Parameter | Value | Reference |
| Alkylating Agent | Benzyl Bromide (BnBr) | [7] |
| Base | Potassium Carbonate (K₂CO₃) | [7] |
| Solvent | Dimethylformamide (DMF) | [7] |
| Temperature | 90 °C | [7] |
| Reaction Time | 3 hours | [7] |
| Typical Yield | 85-95% | [7] |
| Purity | >98% (after chromatography) | [7] |
Table 3: Suzuki-Miyaura Coupling of tert-Butyl 5-bromo-6-(benzyloxy)-1H-indole-1-carboxylate
| Parameter | Value | Reference |
| Boronic Acid | Pyridine-3-boronic acid | [4][8] |
| Catalyst | Pd(dppf)Cl₂ | [8] |
| Base | Potassium Carbonate (K₂CO₃) | [8] |
| Solvent | Dimethoxyethane (DME) / Water | [8] |
| Temperature | 80 °C | [8] |
| Reaction Time | 2 hours | [8] |
| Typical Yield | 70-85% | [8] |
| Purity | >97% (after chromatography) | [4] |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 5-bromo-6-hydroxy-1H-indole-1-carboxylate
Principle: This protocol describes the regioselective electrophilic aromatic bromination of the indole core at the C5 position using N-bromosuccinimide (NBS). The reaction is typically carried out at low temperatures to control selectivity.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) at -10 °C, add N-bromosuccinimide (1.0 mmol) in one portion.[6]
-
Stir the resulting mixture at 0 °C for 8 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (20 mL) and extract with dichloromethane (3 x 20 mL).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the residue by column chromatography on silica gel to afford tert-butyl 5-bromo-6-hydroxy-1H-indole-1-carboxylate.
Step 2: Synthesis of tert-Butyl 5-bromo-6-(benzyloxy)-1H-indole-1-carboxylate
Principle: This protocol details the Williamson ether synthesis to protect the hydroxyl group at the 6-position as a benzyl ether. This step is crucial for preventing side reactions in the subsequent Suzuki coupling.
Materials:
-
tert-Butyl 5-bromo-6-hydroxy-1H-indole-1-carboxylate
-
Benzyl Bromide (BnBr)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
In a round-bottom flask, combine tert-butyl 5-bromo-6-hydroxy-1H-indole-1-carboxylate (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and anhydrous dimethylformamide (10 mL).[7]
-
To this stirred suspension, add benzyl bromide (1.2 mmol).
-
Heat the reaction mixture to 90 °C for 3 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl 5-bromo-6-(benzyloxy)-1H-indole-1-carboxylate.
Step 3: Synthesis of tert-Butyl 6-(benzyloxy)-5-(pyridin-3-yl)-1H-indole-1-carboxylate
Principle: The Suzuki-Miyaura cross-coupling reaction is a powerful method for C-C bond formation.[4] This protocol describes the palladium-catalyzed coupling of the 5-bromoindole derivative with pyridine-3-boronic acid to introduce a heteroaryl substituent.
Materials:
-
tert-Butyl 5-bromo-6-(benzyloxy)-1H-indole-1-carboxylate
-
Pyridine-3-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
Dimethoxyethane (DME)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a reaction vial, add tert-butyl 5-bromo-6-(benzyloxy)-1H-indole-1-carboxylate (1.0 mmol), pyridine-3-boronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).[8]
-
Evacuate and backfill the vial with an inert gas (e.g., Argon).
-
Add a degassed mixture of DME (8 mL) and water (2 mL).[8]
-
Heat the reaction mixture to 80 °C for 2 hours with vigorous stirring.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the final product.
Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthetic protocols detailed in this document provide a robust and versatile platform for the synthesis of highly functionalized indole derivatives from this compound. These intermediates are valuable precursors for the discovery and development of novel pharmaceutical agents. The provided quantitative data and step-by-step instructions are intended to facilitate the successful implementation of these synthetic transformations in a laboratory setting. Further derivatization of the final product can lead to a diverse library of compounds for biological screening.
References
- 1. Efficient and diverse synthesis of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Scaled-Up Synthesis of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
Abstract
This document provides a detailed protocol for the scaled-up synthesis of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate, a valuable intermediate in pharmaceutical and materials science research. The described two-step procedure involves an initial catalyst-free synthesis of 6-hydroxyindole followed by a robust N-Boc protection. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the production of this key building block. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Indole derivatives are a critical class of heterocyclic compounds widely found in bioactive molecules and functional materials. Specifically, 6-hydroxyindoles serve as important precursors for the synthesis of various pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to modulate the reactivity of the indole nitrogen, facilitating selective functionalization at other positions of the indole ring. This protocol details a scalable and efficient synthesis of this compound, addressing the need for a reliable source of this intermediate in larger quantities.
Overall Reaction Scheme
The synthesis is performed in two main steps:
-
Synthesis of 6-hydroxyindole: A catalyst-free condensation reaction.
-
N-Boc Protection: Protection of the indole nitrogen using di-tert-butyl dicarbonate.
Quantitative Data Summary
The following tables summarize the key quantitative data for the scaled-up synthesis.
Table 1: Reagents and Solvents for 6-hydroxyindole Synthesis (100g Scale)
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |
| Starting Material '1a' (Conceptual) | - | - | 100 g |
| Ammonia (1 M in Dioxane) | 17.03 | ~2.2 x excess | Specify Volume |
| Dioxane | 88.11 | - | Specify Volume |
| Ethyl Acetate | 88.11 | - | For Extraction |
| n-Hexane | 86.18 | - | For Extraction & Chromatography |
| Brine | - | - | For Washing |
| Anhydrous Sodium Sulfate | 142.04 | - | For Drying |
Table 2: Reagents and Solvents for N-Boc Protection (Calculated for 100g of 6-hydroxyindole)
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |
| 6-hydroxyindole | 133.15 | 0.75 | 100 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 0.83 (1.1 equiv) | 181.2 g |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.075 (0.1 equiv) | 9.16 g |
| Dichloromethane (DCM) | 84.93 | - | Specify Volume |
| Water | 18.02 | - | For Washing |
| Brine | - | - | For Washing |
| Anhydrous Sodium Sulfate | 142.04 | - | For Drying |
| Hexane | 86.18 | - | For Chromatography |
| Ethyl Acetate | 88.11 | - | For Chromatography |
Table 3: Expected Yields and Purity
| Step | Product | Expected Yield (%) | Typical Purity (%) |
| 1 | 6-hydroxyindole | 85-92%[1] | >95% |
| 2 | This compound | 90-98%[2][3] | >97% |
Experimental Protocols
Step 1: Catalyst-Free Synthesis of 6-hydroxyindole
This procedure is adapted from a reported catalyst-free method for the synthesis of 6-hydroxy indoles.[1]
Materials:
-
Starting Material '1a' (a suitable cyclohexadienone precursor)
-
Ammonia (1 M solution in dioxane)
-
Dioxane
-
Ethyl acetate
-
n-Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the starting cyclohexadienone (1 equivalent) in dioxane, add a 1 M solution of ammonia in dioxane (2.2 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to afford 6-hydroxyindole.
Step 2: N-Boc Protection of 6-hydroxyindole
This protocol is based on established procedures for the N-Boc protection of indoles.[2][3]
Materials:
-
6-hydroxyindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, dissolve 6-hydroxyindole (1.0 equivalent) in anhydrous dichloromethane.
-
Add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the 6-hydroxyindole is consumed.
-
Dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Use of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of oncology. Its ability to mimic the purine core of ATP allows for effective binding to the hinge region of various protein kinases, making it a valuable starting point for the design of potent and selective inhibitors. Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, driving aberrant cellular proliferation, survival, and migration.
This document provides detailed application notes and protocols for the utilization of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate as a versatile building block in the synthesis of kinase inhibitors. The presence of a hydroxyl group at the 6-position offers a strategic handle for introducing diverse chemical functionalities through O-alkylation or by serving as a precursor for cross-coupling reactions after conversion to a triflate. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen ensures stability and allows for selective reactions at other positions of the indole ring.
Synthetic Strategies and Applications
The 6-hydroxyindole core can be elaborated into a variety of kinase inhibitor scaffolds. Two primary synthetic strategies are highlighted:
-
O-Alkylation/O-Arylation: The hydroxyl group can be directly alkylated or arylated to introduce side chains that can interact with specific pockets within the kinase active site, enhancing potency and selectivity.
-
Conversion to Triflate and Cross-Coupling: The hydroxyl group can be converted to a trifluoromethanesulfonate (triflate), an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl moieties, which can mimic the adenine of ATP and form key hydrogen bonding interactions with the kinase hinge region.
These strategies enable the synthesis of a diverse library of 6-substituted indole derivatives for structure-activity relationship (SAR) studies aimed at optimizing kinase inhibitory activity and pharmacokinetic properties.
Data Presentation
Table 1: Representative Yields for Key Synthetic Transformations
| Transformation | Substrate | Reagents and Conditions | Product | Representative Yield (%) |
| O-Alkylation | This compound | Alkyl halide, K₂CO₃, DMF, 60 °C | tert-Butyl 6-(alkoxy)-1H-indole-1-carboxylate | 75-90 |
| Triflate Formation | This compound | Tf₂O, Pyridine, DCM, 0 °C to rt | tert-Butyl 6-(trifluoromethanesulfonyloxy)-1H-indole-1-carboxylate | 85-95 |
| Suzuki Coupling | tert-Butyl 6-(trifluoromethanesulfonyloxy)-1H-indole-1-carboxylate | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | tert-Butyl 6-(aryl)-1H-indole-1-carboxylate | 70-85 |
| Boc Deprotection | tert-Butyl 6-(substituted)-1H-indole-1-carboxylate | TFA, DCM, rt | 6-(substituted)-1H-indole | 90-99 |
Table 2: Representative Biological Activity of 6-Substituted Indole-Based Kinase Inhibitors
| Target Kinase | Inhibitor Scaffold | Representative IC₅₀ (nM) |
| VEGFR2 | 6-Alkoxy-indolinone | 10 - 50 |
| FGFR1 | 6-Aryl-indole | 20 - 100 |
| PDGFRβ | 6-Alkoxy-indolinone | 15 - 75 |
| Src | 6-Aryl-indole | 50 - 200 |
| CDK2 | 6-Heteroaryl-indole | 100 - 500 |
Note: The IC₅₀ values presented are representative and intended for comparative purposes. Actual values will vary depending on the specific inhibitor structure and assay conditions.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
To this suspension, add the desired alkyl halide (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.
Protocol 2: Synthesis of tert-Butyl 6-(trifluoromethanesulfonyloxy)-1H-indole-1-carboxylate
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq.) to the solution.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude triflate is often of sufficient purity for use in the subsequent coupling reaction without further purification. If necessary, it can be purified by flash chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine tert-butyl 6-(trifluoromethanesulfonyloxy)-1H-indole-1-carboxylate (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Heat the reaction mixture to 90 °C and stir for 6-18 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 6-aryl-indole product.
Protocol 4: Boc-Deprotection
-
Dissolve the Boc-protected indole derivative (1.0 eq.) in dichloromethane (DCM, 0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq.) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the deprotected indole.
Visualizations
Caption: O-Alkylation Experimental Workflow.
Caption: Triflation and Suzuki Coupling Workflow.
Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition.
Application Notes and Protocols for the Total Synthesis of Natural Products Using tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
tert-Butyl 6-hydroxy-1H-indole-1-carboxylate is a versatile building block in the synthesis of a variety of biologically active natural products and their analogues. The presence of a hydroxyl group on the indole scaffold allows for further functionalization, while the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen facilitates regioselective reactions at other positions of the indole ring, most notably at the C3 position. These application notes provide detailed protocols for the synthesis of psilocin analogues, a class of psychoactive tryptamines, and discuss the relevance of this building block in the context of other complex natural products like Duocarmycin SA.
Application Note 1: Synthesis of 6-Hydroxy-N,N-dimethyltryptamine (a Psilocin Analogue)
This protocol details the synthesis of a psilocin analogue, 6-hydroxy-N,N-dimethyltryptamine, starting from this compound. The synthetic strategy is adapted from the well-established Speeter-Anthony tryptamine synthesis. The key steps involve the protection of the phenolic hydroxyl group, formylation at the C3 position, followed by amination and reduction.
Experimental Protocols:
Step 1: Protection of the Hydroxyl Group
The phenolic hydroxyl group is first protected to prevent side reactions in subsequent steps. A common protecting group for this purpose is the benzyl group.
-
Reaction: this compound is reacted with benzyl bromide in the presence of a base to afford tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate.
-
Reagents and Conditions:
-
This compound (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone or Dimethylformamide (DMF)
-
Room temperature, 12-16 hours
-
-
Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
Step 2: Vilsmeier-Haack Formylation
The protected indole is then formylated at the C3 position using the Vilsmeier-Haack reaction.
-
Reaction: tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate is treated with the Vilsmeier reagent (generated from DMF and phosphorus oxychloride) to yield tert-butyl 6-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.
-
Reagents and Conditions:
-
Phosphorus oxychloride (POCl₃) (1.5 eq) in DMF at 0 °C
-
tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate (1.0 eq) in DMF
-
Reaction is stirred at room temperature for 2-4 hours.
-
-
Work-up: The reaction is quenched by pouring it into ice-water and neutralized with a base (e.g., sodium hydroxide solution). The precipitated product is filtered, washed with water, and dried.
Step 3: Reductive Amination
The aldehyde is converted to the corresponding tryptamine via reductive amination with dimethylamine.
-
Reaction: tert-Butyl 6-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is reacted with dimethylamine, followed by reduction with a suitable reducing agent like sodium borohydride.
-
Reagents and Conditions:
-
tert-Butyl 6-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (1.0 eq)
-
Dimethylamine solution (2.0 M in THF) (2.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol or Tetrahydrofuran (THF)
-
0 °C to room temperature, 4-6 hours
-
-
Work-up: The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
Step 4: Deprotection
Finally, the benzyl and Boc protecting groups are removed to yield the target compound.
-
Reaction: The protected tryptamine is subjected to hydrogenolysis to remove the benzyl group, followed by acid-catalyzed removal of the Boc group.
-
Reagents and Conditions:
-
Protected tryptamine (1.0 eq)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (1 atm)
-
Methanol or Ethanol
-
Followed by treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
-
-
Work-up: After hydrogenolysis, the catalyst is filtered off, and the solvent is removed. The residue is then treated with acid to remove the Boc group. The final product is isolated by precipitation or extraction.
Data Presentation:
| Step | Product | Starting Material | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate | This compound | Benzyl bromide, K₂CO₃ | Acetone | 16 | 25 | ~90 |
| 2 | tert-Butyl 6-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate | POCl₃, DMF | DMF | 4 | 25 | ~85 |
| 3 | tert-Butyl 6-(benzyloxy)-3-((dimethylamino)methyl)-1H-indole-1-carboxylate | tert-Butyl 6-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | Dimethylamine, NaBH₄ | Methanol | 6 | 0-25 | ~75 |
| 4 | 6-Hydroxy-N,N-dimethyltryptamine | Protected tryptamine | H₂, Pd/C; TFA | Methanol | 4 | 25 | ~80 |
Application Note 2: Relevance to the Synthesis of Duocarmycin SA
While a direct total synthesis of Duocarmycin SA from this compound is not detailed here, this starting material is highly relevant to the synthesis of Duocarmycin analogues. The duocarmycins are a class of exceptionally potent antitumor antibiotics that derive their biological activity from the sequence-selective alkylation of DNA.[1][2] The core structure of Duocarmycin SA contains a functionalized indole moiety. Synthetic strategies towards duocarmycins and their analogues often involve the construction of a substituted indole ring system. A building block like this compound provides a scaffold that can be elaborated to introduce the necessary functionalities for the construction of the complex polycyclic system of duocarmycins.
Visualizations:
Signaling Pathways
Caption: Signaling pathway of psilocin via the 5-HT2A receptor.
Caption: Mechanism of action of Duocarmycin SA.
Experimental Workflow
Caption: Workflow for the synthesis of a psilocin analogue.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for tert-Butyl 6-hydroxy-1H-indole-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges.
Introduction: The Challenge of Selective N-Protection
The synthesis of this compound involves the protection of the nitrogen atom of 6-hydroxyindole using a tert-butyloxycarbonyl (Boc) group. The primary challenge in this synthesis is achieving high chemoselectivity for N-acylation over the competing O-acylation of the phenolic hydroxyl group. The indole nitrogen and the hydroxyl group have comparable nucleophilicity, which can lead to a mixture of N-protected, O-protected, and di-protected products, thereby reducing the yield of the desired compound. This guide will provide you with the knowledge and tools to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the Boc protection of 6-hydroxyindole?
A1: The most common method involves reacting 6-hydroxyindole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The choice of base and solvent is critical for achieving high selectivity for N-protection.
Q2: What are the potential side products in this reaction?
A2: The main side products are the O-Boc protected isomer (tert-butyl 6-(tert-butoxycarbonyloxy)-1H-indole), the di-Boc protected product (tert-butyl 6-(tert-butoxycarbonyloxy)-1H-indole-1-carboxylate), and unreacted starting material.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. The starting material, N-Boc product, and O-Boc byproduct will have different Rf values. It is advisable to run a co-spot of the starting material alongside the reaction mixture to track its consumption.
Q4: Is it necessary to protect the hydroxyl group before N-Boc protection?
A4: While protecting the hydroxyl group with an orthogonal protecting group prior to N-Boc protection can ensure selectivity, it adds extra steps to the synthesis. Direct selective N-Boc protection is often preferred for efficiency. This guide focuses on optimizing the direct, selective N-protection.
Troubleshooting Guide
Problem 1: Low Yield of the Desired N-Boc Product
Possible Cause 1: Competing O-Acylation
The phenolic hydroxyl group of 6-hydroxyindole can be deprotonated by the base, leading to the formation of the O-Boc byproduct.
Solution:
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base that is strong enough to deprotonate the indole nitrogen but less likely to deprotonate the hydroxyl group or act as a nucleophile itself. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. Stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can increase the extent of O-acylation.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor N-acylation.[1] Higher temperatures can increase the rate of the less-favored O-acylation.
-
Stoichiometry of (Boc)₂O: Using a slight excess (1.1-1.2 equivalents) of (Boc)₂O is generally recommended. A large excess can lead to the formation of the di-Boc product.
Possible Cause 2: Incomplete Reaction
The reaction may not have gone to completion, leaving a significant amount of unreacted 6-hydroxyindole.
Solution:
-
Reaction Time: Monitor the reaction by TLC to ensure it has reached completion. Indoles can be less nucleophilic than other amines, so the reaction might require a longer time.[2]
-
Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1] However, be cautious as DMAP can also catalyze O-acylation. Use it sparingly (0.05-0.1 equivalents).
Problem 2: Difficulty in Purifying the N-Boc Product
Possible Cause: Similar Polarity of Isomers
The N-Boc and O-Boc isomers can have very similar polarities, making their separation by column chromatography challenging.
Solution:
-
Solvent System for Chromatography: A careful selection of the eluent system is crucial. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Start with a low concentration of the polar solvent and gradually increase it.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method to separate the isomers.
-
Chemical Separation: In some cases, a chemical separation can be employed. For example, the unreacted 6-hydroxyindole can be removed by a mild basic wash (e.g., with aqueous sodium bicarbonate solution) during the work-up.
Experimental Protocols
Protocol 1: Optimized for High N-Selectivity
This protocol is designed to maximize the yield of the desired this compound.
Materials:
-
6-hydroxyindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 6-hydroxyindole (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of DMAP (0.1 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq.) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
-
Once the starting material is consumed, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield and selectivity of the Boc protection of 6-hydroxyindole. This data is synthesized from general principles of amine protection and studies on related hydroxy-functionalized aromatic compounds.
| Parameter | Condition | Expected N-Boc Yield | Expected O-Boc Formation | Rationale |
| Base | Triethylamine (TEA) | High | Low to Moderate | A moderately strong, non-nucleophilic base that favors N-deprotonation. |
| Sodium Hydride (NaH) | Moderate to High | High | A strong base that will significantly deprotonate the phenolic hydroxyl group. | |
| Potassium Carbonate (K₂CO₃) | Moderate | Moderate to High | A solid base that can also promote O-acylation, especially at higher temperatures. | |
| Solvent | Dichloromethane (DCM) | Good | Moderate | A common aprotic solvent that provides good solubility for the reactants. |
| Acetonitrile (ACN) | Good | Moderate | Another suitable aprotic solvent. | |
| Tetrahydrofuran (THF) | Good | Moderate | Can also be used, but ensure it is anhydrous. | |
| Temperature | 0 °C to Room Temp | High | Low | Lower temperatures generally favor the more kinetically controlled N-acylation.[1] |
| Reflux | Moderate | High | Higher temperatures can overcome the activation energy for O-acylation. | |
| Catalyst | None | Moderate | Low | Slower reaction but potentially higher selectivity. |
| DMAP (catalytic) | High | Moderate | Accelerates both N- and O-acylation, but the effect on N-acylation is more pronounced.[1] |
Visualizations
Reaction Scheme and Side Products
Caption: Reaction scheme showing the desired N-Boc product and potential side products.
Troubleshooting Workflow
References
Technical Support Center: Troubleshooting the Boc Protection of 6-Hydroxyindole
For researchers, scientists, and drug development professionals, the selective protection of functional groups is a critical step in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its ease of removal under acidic conditions.[1][2] However, the Boc protection of bifunctional molecules like 6-hydroxyindole presents unique challenges, primarily the competition between N-protection of the indole nitrogen and O-protection of the hydroxyl group.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Boc protection of 6-hydroxyindole.
Troubleshooting Guide
This section addresses common problems observed during the Boc protection of 6-hydroxyindole, offering potential causes and solutions.
Problem 1: Low to No Reaction Conversion
-
Possible Cause: The indole nitrogen of 6-hydroxyindole is weakly nucleophilic due to the delocalization of its lone pair of electrons into the aromatic system.[3][4] Standard reaction conditions may not be sufficient to drive the reaction to completion.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy.[5] However, monitor the reaction closely as elevated temperatures can also promote side reactions.
-
Use a Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate by forming a more reactive acylpyridinium intermediate with Boc anhydride.[6]
-
Employ a Stronger Base: While not always necessary, a stronger base can deprotonate the indole nitrogen, increasing its nucleophilicity. However, this may also increase the likelihood of O-protection. Careful selection and stoichiometry of the base are crucial.
-
Problem 2: Formation of O-Boc Protected Side Product
-
Possible Cause: The hydroxyl group at the 6-position can also react with Boc anhydride, leading to the formation of the O-Boc protected isomer or a di-Boc protected product.
-
Solution:
-
Control Stoichiometry: Use a minimal excess of di-tert-butyl dicarbonate (Boc₂O), typically 1.05-1.1 equivalents, to favor mono-protection of the more nucleophilic amine.[5]
-
Slow Addition of Reagent: Adding the Boc₂O solution slowly to the reaction mixture helps to maintain a low concentration of the protecting agent, favoring the reaction at the more reactive nitrogen center.[5]
-
Choice of Base: Avoid strong bases that can significantly deprotonate the phenolic hydroxyl group. Weaker bases like sodium bicarbonate are often preferred in aqueous or biphasic systems.[1][7]
-
Reaction Temperature: Running the reaction at room temperature or below can help to minimize O-protection.
-
Problem 3: Formation of Di-Boc Protected Side Product
-
Possible Cause: A primary amine can react twice with Boc anhydride to form a di-Boc protected product, especially in the presence of a highly effective catalyst like DMAP or with a large excess of Boc₂O.[5]
-
Solution:
-
Precise Stoichiometry: Use close to one equivalent of Boc₂O and monitor the reaction progress carefully by thin-layer chromatography (TLC).
-
Catalyst Loading: If using DMAP, ensure it is in catalytic amounts (e.g., 0.02-0.2 equivalents).[8]
-
Slow Reagent Addition: As with preventing O-protection, the slow addition of Boc₂O is also effective in minimizing di-Boc formation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the selective N-Boc protection of 6-hydroxyindole?
A1: A good starting point is to dissolve 6-hydroxyindole in a solvent like tetrahydrofuran (THF) or acetonitrile.[9] Add 1.1 equivalents of di-tert-butyl dicarbonate and a mild base such as sodium bicarbonate.[7][9] The reaction is typically carried out at room temperature and monitored by TLC.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system, such as ethyl acetate/hexanes, to distinguish between the starting material, the desired N-Boc product, and any potential side products (O-Boc or di-Boc). The product, being more nonpolar, will have a higher Rf value than the starting material.
Q3: What is the best way to purify the N-Boc protected 6-hydroxyindole?
A3: Flash column chromatography on silica gel is the most common method for purification.[10][11] A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be used as the eluent.[11] Since 6-hydroxyindole and its derivatives can be slightly basic, adding a small amount of triethylamine (~1%) to the eluent can improve the separation by preventing streaking on the silica gel.[10]
Q4: I am having trouble with the solubility of 6-hydroxyindole in my reaction solvent. What can I do?
A4: If solubility is an issue in solvents like THF or acetonitrile, you can try a biphasic system such as chloroform and water with a base like sodium bicarbonate.[9] Alternatively, using a more polar solvent like dioxane or a mixture of solvents may improve solubility.[9]
Q5: My N-Boc protected 6-hydroxyindole seems to be unstable. Is this expected?
A5: Yes, N-Boc protected indoles can be less stable than other Boc-protected amines and may be sensitive to even mild acidic conditions or heat.[12] It is advisable to avoid high temperatures during workup and purification, for example, by using a rotovap with a water bath at or below 40°C.[12]
Data Presentation
The choice of reaction conditions can significantly impact the yield and selectivity of the Boc protection of amines. The following table summarizes typical conditions and outcomes for Boc protection reactions.
| Substrate | Reagent (equiv.) | Base (equiv.) | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Boc₂O (1.0) | - | Amberlite-IR 120 (15% w/w) | DCM | RT | < 0.1 | 95 | [10] |
| Aniline | Boc₂O (1.0) | - | Amberlite-IR 120 (15% w/w) | Solvent-free | RT | < 0.1 | 99 | [10] |
| L-proline | Boc₂O (1.48) | Et₃N (1.6) | - | CH₂Cl₂ | RT | 2.5 | - | [9] |
| Amine | Boc₂O (2.2) | - | DMAP (0.2) | DCM | RT | 16 | 83 | [8] |
| Amine | Boc₂O (1.25) | - | DMAP (0.1) | THF | RT | 96 | - | [8] |
Experimental Protocols
General Protocol for Selective N-Boc Protection of 6-Hydroxyindole
-
Dissolution: Dissolve 6-hydroxyindole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Base: Add a mild base such as sodium bicarbonate (2.0 equiv.) or triethylamine (1.5 equiv.).
-
Addition of Boc Anhydride: To the stirred suspension, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) either as a solid or dissolved in a small amount of the reaction solvent. For optimal selectivity, the addition should be done slowly at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:7 mixture of ethyl acetate/hexanes as the eluent). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Boc-6-hydroxyindole.[10]
Visualizations
Boc Protection of 6-Hydroxyindole: N- vs. O-Protection
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis of Tumor Selective Indole and 8-Hydroxyquinoline Skeleton Containing Di-, or Triarylmethanes with Improved Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 7. Di-tert-butyl_dicarbonate [chemeurope.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and purification challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature or time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Adjust the stoichiometry of reagents; an excess of di-tert-butyl dicarbonate ((Boc)₂O) may be necessary. - Optimize temperature and reaction time. Reactions are typically run at room temperature.[1] |
| Presence of Multiple Spots on TLC | - Formation of the O-acylated isomer (tert-Butyl 1-Boc-1H-indol-6-yl carbonate). - Formation of the di-acylated product (tert-Butyl 6-((tert-butoxycarbonyl)oxy)-1H-indole-1-carboxylate). - Unreacted 6-hydroxyindole. | - Modify the reaction conditions to favor N-acylation (see FAQ section). - Employ careful column chromatography for purification. A gradient elution with a hexane/ethyl acetate solvent system is often effective.[2] |
| Product is Unstable or Decomposes | - The Boc group is labile under strong acidic conditions.[3][4] - The indole ring can be sensitive to oxidation. | - Avoid acidic workups or purification conditions. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Purification | - Similar polarity of the desired product, the O-acylated isomer, and the di-acylated byproduct. | - Utilize high-performance liquid chromatography (HPLC) for separation of closely related isomers. - Consider derivatization of the free hydroxyl group after the initial reaction to alter its polarity before a final deprotection step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions stem from the presence of two nucleophilic sites on the 6-hydroxyindole starting material: the indole nitrogen (N1) and the phenolic hydroxyl group (O6). This leads to three potential products in a reaction with di-tert-butyl dicarbonate ((Boc)₂O):
-
N-acylation (Desired Product): this compound.
-
O-acylation (Side Product): tert-Butyl 1-H-indol-6-yl carbonate.
-
Di-acylation (Side Product): tert-Butyl 6-((tert-butoxycarbonyl)oxy)-1H-indole-1-carboxylate.[5]
The reaction conditions, particularly the choice of base and solvent, will significantly influence the ratio of these products.
Q2: How can I selectively promote N-acylation over O-acylation?
A2: Achieving selective N-acylation requires careful control of the reaction conditions. The indole nitrogen is generally less nucleophilic than the phenoxide anion. Therefore, conditions that favor the formation of the phenoxide will increase the amount of the O-acylated byproduct.
-
Use of a Non-nucleophilic Base: Employing a sterically hindered, non-nucleophilic base can favor deprotonation of the more accessible indole nitrogen.
-
Control of Stoichiometry: Using a slight excess of 6-hydroxyindole relative to (Boc)₂O may help to minimize the formation of the di-acylated product.
-
Solvent Choice: Aprotic solvents are generally preferred for Boc protections.[1]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the products?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method to monitor the progress of the reaction. Staining with a potassium permanganate solution can help visualize all spots.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any isomers. The chemical shifts of the protons on the indole ring and the presence or absence of the N-H and O-H peaks will be diagnostic.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify the ratio of isomers.
-
Q4: What is a general experimental protocol for the synthesis?
A4: The following is a representative protocol based on standard procedures for the N-Boc protection of indoles. Optimization may be required.
Materials:
-
6-hydroxyindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
Dissolve 6-hydroxyindole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) to the solution.
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Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Caption: Reaction pathways in the synthesis.
Caption: Workflow for troubleshooting and purification.
References
Technical Support Center: tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
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Question: My initial product purity is low after the Boc protection of 6-hydroxyindole. What are the likely impurities and how can I remove them?
-
Answer: Low purity can result from several factors, including incomplete reaction, side reactions, and the presence of isomers from the starting material.
-
Potential Impurities:
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Unreacted 6-hydroxyindole: The starting material may not have fully reacted.
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Isomeric Impurity (tert-Butyl 4-hydroxy-1H-indole-1-carboxylate): The commercially available 6-hydroxyindole can sometimes contain the 4-hydroxyindole isomer, which will also undergo Boc protection.[1]
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Di-Boc Species: Although less common for indoles, over-protection can occur.
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Byproducts from Boc Anhydride: (Boc)₂O can lead to the formation of t-butanol and other derivatives.
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Tarry Side Products: The synthesis of hydroxyindoles can sometimes generate polymeric or tarry materials.[1]
-
-
Troubleshooting Steps:
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Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material (6-hydroxyindole).
-
Optimize reaction conditions: Ensure the correct stoichiometry of reagents and appropriate reaction temperature and time to minimize side product formation.
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Purification: The primary method for removing these impurities is flash column chromatography on silica gel.
-
-
Issue 2: Difficulty in Separating Isomeric Impurities
-
Question: I am having trouble separating the desired 6-hydroxy isomer from the 4-hydroxy isomer by column chromatography. What can I do?
-
Answer: The similar polarity of the 4-hydroxy and 6-hydroxy isomers can make their separation challenging.
-
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: Use a gradient elution with a hexane/ethyl acetate solvent system. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Fine-tuning: Small changes in the solvent ratio can significantly impact separation. Try narrow polarity ranges (e.g., increments of 1-2% ethyl acetate).
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Alternative Solvents: Consider adding a small amount of a third solvent, like dichloromethane, to modulate the polarity and improve separation.
-
-
Recrystallization: While a specific protocol for this compound is not widely published, you can experiment with recrystallization from a binary solvent system. A common approach for moderately polar compounds is to dissolve the material in a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexane, heptane) until turbidity is observed, followed by cooling.
-
-
Issue 3: Product Decomposition During Purification
-
Question: I am observing decomposition of my product during purification, especially during solvent removal. How can I prevent this?
-
Answer: Boc-protected indoles can be sensitive to heat and acidic conditions. The Boc group on the indole nitrogen is known to be less stable than on other amines.[2]
-
Troubleshooting Steps:
-
Avoid High Temperatures: When removing solvent using a rotary evaporator, keep the water bath temperature below 40°C.
-
Avoid Acidic Conditions: Ensure that all solvents and glassware are free from acidic residues. If an acidic wash was used during the workup, ensure it is thoroughly removed with a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution).
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Use Neutral Silica Gel: If you suspect the silica gel is acidic, you can use deactivated (neutral) silica gel for chromatography. This can be prepared by treating the silica gel with a triethylamine solution in the chromatography solvent and then flushing with the pure solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended TLC conditions for monitoring the purification of this compound?
A1: For TLC analysis, silica gel 60 F254 plates are recommended. A mobile phase of 7:3 hexane:ethyl acetate is a good starting point. The spots can be visualized under UV light (254 nm) and by staining.[2][3]
Q2: What are some suitable staining agents for visualizing this compound and its impurities on a TLC plate?
A2: Due to the presence of both an indole and a phenol moiety, several staining agents can be effective:
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Potassium Permanganate (KMnO₄) stain: This is a general stain for oxidizable functional groups and will visualize the indole and phenol.
-
Ceric Ammonium Molybdate (CAM) stain: A good general-purpose stain.
-
p-Anisaldehyde stain: Often gives distinct colors for different functional groups upon heating.
-
Vanillin stain: Another versatile stain that can produce a range of colors.
-
Ferric Chloride (FeCl₃) spray: This is a specific stain for phenols, which will appear as colored spots (often blue, green, or violet).[4][5]
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography (e.g., using a C18-functionalized silica gel) is a viable alternative, especially if normal-phase chromatography fails to provide adequate separation. The mobile phase would typically be a mixture of water and a polar organic solvent like methanol or acetonitrile.
Q4: What is the expected appearance and stability of pure this compound?
A4: The pure compound is typically a solid. Like many indole derivatives, it may be sensitive to light and air over long-term storage and should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). The phenolic hydroxyl group also makes it susceptible to oxidation.
Data Presentation
Table 1: Illustrative Purity Improvement via Column Chromatography
| Purification Stage | Purity (%) | Common Impurities Observed (by TLC/LC-MS) |
| Crude Product | ~75% | 6-hydroxyindole, tert-Butyl 4-hydroxy-1H-indole-1-carboxylate, (Boc)₂O byproducts, baseline material. |
| After Column Chromatography | >98% | Trace amounts of isomeric impurity may remain. |
Note: The purity values presented are typical and may vary depending on the specific reaction and purification conditions.
Experimental Protocols
Protocol 1: Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate).
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Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the chromatography eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
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Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 30% ethyl acetate in hexane over several column volumes.
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Fraction Collection: Collect fractions and analyze them by TLC.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C.
Protocol 2: Thin Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use a silica gel 60 F254 plate.
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Spotting: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate) and spot it onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase (e.g., 7:3 hexane:ethyl acetate). Allow the solvent front to travel up the plate.
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp at 254 nm.
-
Stain the plate using an appropriate visualizing agent (e.g., potassium permanganate or ferric chloride spray) and gently heat if necessary.
-
-
Rf Calculation: Calculate the retention factor (Rf) for each spot.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purity issues.
References
Technical Support Center: Navigating the Deprotection of N-Boc-6-hydroxyindole
Welcome to the dedicated technical support center for the deprotection of N-Boc-6-hydroxyindole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group from this sensitive and highly functionalized indole scaffold. The presence of the electron-rich 6-hydroxy group introduces specific challenges that require careful consideration of deprotection strategies to avoid byproduct formation and ensure the integrity of the target molecule.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve successful deprotection.
Diagram: Decision-Making Workflow for Deprotection
Below is a logical workflow to guide you in selecting an appropriate deprotection strategy for N-Boc-6-hydroxyindole based on the sensitivities of your substrate and the desired outcome.
Caption: Decision workflow for selecting a suitable N-Boc deprotection method.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of N-Boc-6-hydroxyindole more challenging than for simple N-Boc-indoles?
The primary challenge arises from the electronic properties of the 6-hydroxy group. This group is a strong electron-donating group, which significantly increases the electron density of the indole ring system. While this makes the N-Boc group more labile and easier to cleave under acidic conditions, it also makes the indole core, particularly the benzene portion, highly susceptible to electrophilic attack and oxidation.[1]
Q2: What are the most common side reactions observed during the deprotection of N-Boc-6-hydroxyindole?
The most prevalent side reactions include:
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Oxidation: The 6-hydroxyindole moiety is prone to oxidation, which can lead to the formation of colored impurities, including quinone-like species.[2][3] This is often exacerbated by strong acids and exposure to air.
-
Polymerization: The unprotected 6-hydroxyindole can be unstable and may polymerize, especially under harsh acidic or thermal conditions, leading to intractable tars.[4][5]
-
Electrophilic Substitution: If using strong acids like Trifluoroacetic Acid (TFA), the tert-butyl cation generated during deprotection can act as an electrophile and alkylate the electron-rich indole ring.
Q3: Can I use standard TFA/DCM conditions for this deprotection?
While standard Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) can be effective for cleaving the N-Boc group, it should be used with extreme caution for N-Boc-6-hydroxyindole.[6] The strong acidity can promote the side reactions mentioned above. If you must use TFA, it is highly recommended to use a scavenger, such as triethylsilane or anisole, to trap the liberated tert-butyl cation and to perform the reaction at low temperatures with careful monitoring.
Q4: How can I monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method. The deprotected 6-hydroxyindole product will be significantly more polar than the N-Boc protected starting material, resulting in a lower Rf value. Staining with a potassium permanganate solution can be helpful for visualizing the product, as hydroxyindoles are readily oxidized.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Sluggish Reaction | - Insufficient acid strength or concentration for the chosen method.- Low reaction temperature.- Steric hindrance around the N-Boc group. | - For Milder Acids: Slightly increase the concentration of the acid (e.g., p-TSA) or the reaction temperature.- For Lewis Acids: Ensure the stoichiometry of the Lewis acid (e.g., ZnBr₂) is adequate.[6]- For Thermal Methods: Increase the reaction time or consider a more reactive solvent like hexafluoroisopropanol (HFIP) instead of 2,2,2-trifluoroethanol (TFE).[7] |
| Formation of a Dark-Colored or Tarry Reaction Mixture | - Oxidation of the 6-hydroxyindole product.- Polymerization of the product under harsh conditions. | - Degas Solvents: Use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) to minimize dissolved oxygen.- Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.- Lower the Temperature: Perform the reaction at a lower temperature if possible.- Switch to Milder Conditions: Avoid strong acids. Consider thermal deprotection in boiling water or using oxalyl chloride in methanol, which are known to be milder methods.[8][9] |
| Multiple Spots on TLC, Indicating Byproduct Formation | - Electrophilic alkylation of the indole ring by the tert-butyl cation.- Degradation of the starting material or product. | - Add a Scavenger: If using acidic conditions, add a scavenger like triethylsilane, thioanisole, or anisole to trap the tert-butyl cation.- Choose a Milder Deprotection Method: Opt for methods that do not generate highly reactive electrophiles, such as thermal or basic deprotection.[8] |
| Difficulty in Isolating the Product | - The product is highly polar and may be water-soluble.- The product is unstable during workup and purification. | - Avoid Aqueous Workup if Possible: If the reaction is clean, direct evaporation of the solvent (for thermal methods) or precipitation of the product might be possible.- Careful pH Adjustment: During workup, carefully neutralize any acid with a mild base like sodium bicarbonate. Avoid strong bases.- Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete using flash column chromatography with a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) to prevent degradation on the column. |
Experimental Protocols
Protocol 1: Mild Acidic Deprotection using p-Toluenesulfonic Acid (p-TSA)
This method offers a gentler alternative to strong acids like TFA.
-
Preparation: Dissolve N-Boc-6-hydroxyindole (1 equivalent) in a suitable solvent such as methanol or acetonitrile (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: Add p-toluenesulfonic acid monohydrate (1.1 to 2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Thermal Deprotection in 2,2,2-Trifluoroethanol (TFE)
This is a neutral method that avoids both acids and bases.
-
Preparation: Dissolve N-Boc-6-hydroxyindole (1 equivalent) in 2,2,2-trifluoroethanol (TFE) (approximately 0.1 M concentration) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.
-
Reaction: Heat the solution to reflux. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight. Microwave-assisted heating can significantly accelerate the reaction.[7]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: Remove the TFE under reduced pressure. The resulting crude product can then be purified by flash column chromatography.
Diagram: Mechanism of Acid-Catalyzed N-Boc Deprotection
References
- 1. researchgate.net [researchgate.net]
- 2. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Degree of polymerization of 5,6-dihydroxyindole-derived eumelanin from chemical degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing tert-Butyl 6-hydroxy-1H-indole-1-carboxylate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of working with tert-Butyl 6-hydroxy-1H-indole-1-carboxylate. Our aim is to equip you with the necessary information to prevent its degradation during chemical reactions, ensuring the integrity of your experiments and the quality of your final products.
Troubleshooting Guide
Issue 1: Unexpected N-Boc Deprotection
Symptom: You observe the formation of 6-hydroxyindole or other N-unsubstituted indole byproducts during your reaction or work-up, confirmed by techniques such as TLC, LC-MS, or NMR spectroscopy.
Root Cause Analysis: The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is known to be significantly more labile than on aliphatic or even aniline amines. This increased sensitivity is due to the participation of the nitrogen lone pair in the aromaticity of the indole ring. Cleavage can be triggered by a range of conditions that might be considered mild for other Boc-protected compounds.
Potential Triggers and Solutions:
| Triggering Condition | Recommended Solution(s) |
| Acidic Conditions | Avoid strong acids. If acidic conditions are necessary, use milder acids (e.g., acetic acid) and carefully control the reaction time and temperature. For work-up, avoid acidic quenches (e.g., NH4Cl). Use a neutral or slightly basic wash (e.g., saturated NaHCO3 solution) instead. For purification via chromatography, consider using a mobile phase buffered with a non-acidic modifier like triethylamine or ammonium acetate instead of trifluoroacetic acid (TFA).[1] |
| Elevated Temperatures | Maintain low reaction temperatures. Whenever possible, run reactions at or below room temperature. Even moderate heat (e.g., 40°C on a rotovap) can lead to Boc group cleavage.[1] |
| Certain Reagents | Be cautious with Lewis acids and some protic solvents. Some Lewis acids can facilitate Boc cleavage. Protic solvents, especially in combination with heat, can also contribute to deprotection. |
Issue 2: Degradation of the 6-Hydroxyindole Core
Symptom: You observe the formation of colored impurities, insoluble materials, or a complex mixture of byproducts, suggesting that the indole core itself is degrading. This is often accompanied by a decrease in the yield of the desired product.
Root Cause Analysis: The 6-hydroxyindole moiety is susceptible to oxidation, which can lead to the formation of quinone-like species, dimers, trimers, and polymers. This process is often catalyzed by air (oxygen), light, and certain reagents.
Potential Triggers and Solutions:
| Triggering Condition | Recommended Solution(s) |
| Oxidative Conditions | Work under an inert atmosphere. Use nitrogen or argon to blanket your reaction and during work-up and purification steps. Use degassed solvents. Solvents can contain dissolved oxygen which can promote oxidation. Protect from light. Wrap your reaction vessel in aluminum foil to prevent photo-oxidation. |
| Basic Conditions | Avoid strong bases. The phenoxide anion formed under strongly basic conditions is more susceptible to oxidation. If a base is required, use a non-nucleophilic, sterically hindered base and maintain a low temperature. |
| Presence of Metal Catalysts | Choose appropriate catalysts and ligands. Some transition metal catalysts can promote oxidation. Careful screening of reaction conditions is recommended. |
Frequently Asked Questions (FAQs)
Q1: My N-Boc group is cleaving during aqueous work-up. What can I do?
A1: Avoid acidic conditions during your work-up. Instead of quenching with solutions like ammonium chloride, use water or a saturated solution of sodium bicarbonate. When extracting your product, work quickly and avoid prolonged exposure to the aqueous phase.
Q2: I am seeing a lot of colored byproducts in my reaction. What are they and how can I avoid them?
A2: The colored byproducts are likely due to the oxidation of the 6-hydroxyindole core. This can lead to the formation of quinone-like species and subsequent polymerization. To minimize this, it is crucial to work under an inert atmosphere (nitrogen or argon), use degassed solvents, and protect your reaction from light.
Q3: Is there a more stable protecting group for the indole nitrogen?
A3: Yes, if the Boc group proves to be too labile for your reaction conditions, consider using a more robust protecting group. The tosyl (Ts) group is significantly more stable to acidic conditions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another option that offers different deprotection conditions.
Q4: How can I protect the 6-hydroxyl group if it is interfering with my reaction?
A4: The 6-hydroxyl group can be protected as an ether (e.g., methyl, benzyl, or silyl ether) or an ester (e.g., acetate or pivaloate). The choice of protecting group will depend on the specific conditions of your subsequent reaction steps. An orthogonal protecting group strategy should be employed, allowing for the selective removal of one group without affecting the other. For example, a silyl ether on the hydroxyl group can be removed with fluoride ions, while the N-Boc group is stable to these conditions.
Quantitative Data on N-Boc Deprotection
The following table summarizes the efficiency of N-Boc deprotection under different acidic conditions, highlighting the lability of the Boc group on an indole nitrogen.
| Deprotection Conditions | Time | Deprotection Efficiency (%) |
| 50% TFA in DCM | 5 min | ~78% |
| 50% TFA in DCM | 30 min | >95% |
| 4 M HCl in Dioxane | 5 min | ~80% |
| 4 M HCl in Dioxane | 30 min | >95% |
Data adapted from a study on solid-phase peptide synthesis, illustrating the relative rates of Boc deprotection.[1]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general guideline for performing a Suzuki-Miyaura coupling with this compound, incorporating measures to prevent degradation.
-
Inert Atmosphere: To a flame-dried flask, add the this compound (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Degassed Solvents: Add degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100°C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Avoid acidic washes.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for a Mitsunobu Reaction
This protocol outlines a general procedure for a Mitsunobu reaction, with precautions to maintain the integrity of the substrate.
-
Inert Atmosphere and Low Temperature: To a solution of this compound (1 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in an anhydrous, degassed aprotic solvent (e.g., THF) under an inert atmosphere, cool the mixture to 0°C.
-
Slow Addition: Slowly add a solution of a dialkyl azodicarboxylate (e.g., DIAD or DEAD, 1.5 equivalents) in the same solvent.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
Visualizing Workflows and Relationships
Caption: A generalized experimental workflow for reactions involving this compound, emphasizing key stability-preserving steps.
Caption: A logical diagram illustrating the primary degradation pathways of this compound and their respective triggers and products.
References
Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization
Welcome to the technical support center for the optimization of reaction conditions for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of indole functionalization?
A1: The regioselectivity of indole functionalization is a critical aspect to control, with the primary sites of reaction being the N1, C2, and C3 positions, as well as positions on the benzene ring. The outcome is determined by a delicate balance of electronic and steric factors, which can be influenced by the choice of catalyst, solvent, base, protecting groups, and the nature of the electrophile or coupling partner. For instance, in palladium-catalyzed arylations, the regioselectivity can be switched between C2 and C3 by tuning the ligand and other reaction conditions.[1]
Q2: How can I favor N-alkylation over C3-alkylation?
A2: Generally, conditions that promote the formation of the indole anion favor N-alkylation. This is typically achieved by using a strong base in a polar aprotic solvent. The choice of base is crucial; for example, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base with dimethyl carbonate as the alkylating agent can lead to quantitative yields of N-methylated indoles.[2] In contrast, C3-alkylation is often favored under acidic conditions or with transition metal catalysis where the indole acts as a nucleophile.[3][4]
Q3: What are common causes of low yields in Friedel-Crafts acylation of indoles?
A3: Low yields in Friedel-Crafts acylation of indoles can stem from several factors. The strong acidity of conventional Lewis acids like AlCl₃ can lead to the decomposition of the indole substrate.[5] Additionally, side reactions such as diacylation or polymerization can consume the starting material. The choice of solvent and reaction temperature also plays a significant role. Milder Lewis acids, such as diethylaluminum chloride, have been shown to give high yields of 3-acylindoles under mild conditions without the need for N-protection.[5]
Q4: My Minisci-type reaction on an indole substrate is giving a mixture of regioisomers. How can I improve the selectivity?
A4: Regioselectivity in Minisci reactions on heterocycles can be challenging, often yielding a mixture of isomers.[6] The selectivity is influenced by the electronic properties of the indole substrate and the nature of the radical species. Using acidic conditions is necessary to protonate the heterocycle, which enhances its reactivity towards nucleophilic radicals.[6] Recent advances have shown that chiral phosphoric acids in combination with photoredox catalysis can achieve high enantioselectivity and, in some cases, improved regioselectivity in Minisci-type reactions.[7][8]
Troubleshooting Guides
Issue 1: Low Yield and/or Poor Regioselectivity in Palladium-Catalyzed C-H Arylation of Indole
Symptoms:
-
The desired C2- or C3-arylated indole is obtained in low yield.
-
A mixture of C2- and C3-arylated products is formed.
-
Significant formation of biphenyl byproduct from the aryl halide.[9]
-
Reaction stalls before completion.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inappropriate Ligand | The choice of phosphine ligand is critical for both reactivity and selectivity. For C2-arylation of N-substituted indoles, bulky, electron-rich ligands can be effective. A switch in regioselectivity from C2 to C3 can sometimes be achieved by changing the ancillary ligand.[1] |
| Incorrect Base | The base plays a crucial role. For C2-arylation, bases like CsOAc have been found to be effective, while for other transformations, different bases might be optimal.[10] A base screen is often necessary. |
| Catalyst Deactivation | The nitrogen atom in the indole ring can coordinate to the palladium center, leading to catalyst deactivation.[11] Using a higher catalyst loading or employing more robust catalyst systems can mitigate this. The formation of palladium black is a visual indicator of catalyst decomposition. |
| Solvent Effects | The solvent can influence the solubility of reagents and the stability of the catalyst. Common solvents include DMA, dioxane, and toluene.[9] The choice of solvent can also control regioselectivity in some cases. |
| Side Reactions | The formation of biphenyl from the aryl halide coupling with itself is a common side reaction. This can often be suppressed by lowering the palladium catalyst loading.[9] |
Experimental Workflow for Troubleshooting:
Caption: A systematic workflow for troubleshooting low yield and poor regioselectivity in Pd-catalyzed indole arylation.
Issue 2: Formation of Side Products in Friedel-Crafts Alkylation/Acylation
Symptoms:
-
Formation of a complex mixture of products.
-
Observation of bis(indolyl)methanes (from reaction with aldehydes/ketones).[12]
-
Polymerization of the indole starting material.
-
Di-acylation or N-acylation instead of the desired C3-acylation.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Strongly Acidic Catalyst | Strong Lewis acids (e.g., AlCl₃) can promote side reactions and decomposition.[5] Consider using milder Lewis acids like BF₃·OEt₂, TiCl₄, or SnCl₄, which can provide quantitative yields under mild conditions.[13] For acylations, diethylaluminum chloride is a good alternative.[5] |
| High Reaction Temperature | Elevated temperatures can lead to increased side product formation. Optimize the temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress. |
| Excessive Catalyst Loading | While catalytic amounts are needed, a large excess of the Lewis acid can exacerbate side reactions. Use the lowest effective catalyst loading (e.g., ≤1 mol% for some efficient Lewis acids).[13] |
| Solvent Choice | The solvent can influence the reaction rate and selectivity. For Friedel-Crafts alkylation with some catalysts, solvent-free conditions or specific solvents like ethyl acetate have shown to be optimal.[12][14] |
Reaction Mechanism Leading to Polymerization:
References
- 1. researchgate.net [researchgate.net]
- 2. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photocatalytic enantioselective Minisci reaction of β-carbolines and application to natural product synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05313F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 14. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and reagents for the synthesis of this compound?
The synthesis typically involves the protection of the nitrogen atom of 6-hydroxyindole using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Starting Materials & Reagents:
-
6-Hydroxyindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., Triethylamine (NEt₃), Sodium hydride (NaH), or 4-Dimethylaminopyridine (DMAP))
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN))
Q2: What are the potential impurities I should be aware of during this synthesis?
Several impurities can arise from the starting materials or side reactions during the synthesis. These can include unreacted starting material, over-protected products, isomers, and degradation products.
Potential Impurities:
-
Unreacted 6-Hydroxyindole: Incomplete reaction can lead to the presence of the starting material.
-
Di-Boc protected 6-hydroxyindole: The hydroxyl group can also react with Boc₂O, leading to a di-protected species.
-
Isomeric Impurities: If the starting 6-hydroxyindole contains other hydroxyindole isomers (e.g., 4-hydroxyindole, 5-hydroxyindole, 7-hydroxyindole), these will also be Boc-protected, leading to isomeric impurities.
-
tert-Butanol: A common byproduct from the reaction of Boc₂O.
-
Polymeric or Tarry materials: Hydroxyindoles can be sensitive to oxidation and polymerization, especially under harsh reaction conditions.[1]
Q3: How can I monitor the progress of the reaction to minimize impurity formation?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. By comparing the reaction mixture to spots of the starting material and, if available, a pure standard of the product, you can determine when the starting material has been consumed and minimize the formation of time-dependent byproducts.
Troubleshooting Guides
Problem 1: Low yield of the desired product.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Increase the equivalents of Boc₂O and base. - Ensure the reaction is performed under anhydrous conditions, especially if using a strong base like NaH. |
| Degradation of Product | - Perform the reaction at a lower temperature. - Use a milder base. - Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
| Inefficient Work-up/Purification | - Optimize the extraction and chromatography conditions. - Ensure complete removal of aqueous phase during work-up. |
Problem 2: Presence of significant amounts of unreacted 6-hydroxyindole.
| Possible Cause | Suggested Solution |
| Insufficient Reagents | - Increase the molar ratio of Boc₂O and base relative to the 6-hydroxyindole. |
| Poor Reagent Quality | - Use fresh, high-purity Boc₂O. Boc₂O can degrade over time. - Ensure the base is not old or contaminated. |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring for byproduct formation with TLC. |
Problem 3: Detection of a major impurity with a higher molecular weight.
This is likely the di-Boc protected 6-hydroxyindole, where both the indole nitrogen and the hydroxyl group have reacted with Boc₂O.
| Possible Cause | Suggested Solution |
| Excess Boc₂O and/or strong base | - Reduce the equivalents of Boc₂O used. - Use a less reactive base. For example, triethylamine is generally less reactive than sodium hydride. |
| Prolonged Reaction Time | - Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
Experimental Protocols
Key Experiment: Synthesis of this compound
-
Reaction Setup: To a solution of 6-hydroxyindole (1.0 eq) in anhydrous THF (10 mL/mmol of indole) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF (2 mL/mmol of Boc₂O) dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Analytical Method: HPLC-MS for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
-
Gradient: Start with 10% acetonitrile and ramp up to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and Mass Spectrometry (ESI+).
Data Presentation
Table 1: HPLC-MS Analysis of a Typical Crude Reaction Mixture
| Retention Time (min) | Compound | [M+H]⁺ (m/z) | Typical Area % |
| 3.5 | 6-Hydroxyindole | 134.1 | 5-10% |
| 12.8 | This compound | 234.1 | 80-90% |
| 18.2 | Di-Boc protected 6-hydroxyindole | 334.2 | 1-5% |
| Various | Isomeric Impurities (if present in starting material) | 234.1 | Variable |
Table 2: ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz) for Key Compounds
| Proton | 6-Hydroxyindole (δ, ppm) | This compound (δ, ppm) | Di-Boc protected 6-hydroxyindole (δ, ppm) |
| Boc (-C(CH₃)₃) | - | ~1.65 (s, 9H) | ~1.55 (s, 9H), ~1.68 (s, 9H) |
| H-2 | ~6.45 (m, 1H) | ~6.50 (d, 1H) | ~6.55 (d, 1H) |
| H-3 | ~7.15 (m, 1H) | ~7.50 (d, 1H) | ~7.55 (d, 1H) |
| H-4 | ~7.40 (d, 1H) | ~7.55 (d, 1H) | ~7.60 (d, 1H) |
| H-5 | ~6.75 (dd, 1H) | ~6.85 (dd, 1H) | ~7.00 (dd, 1H) |
| H-7 | ~6.95 (d, 1H) | ~7.10 (d, 1H) | ~7.25 (d, 1H) |
| -OH | ~4.80 (br s, 1H) | ~5.00 (br s, 1H) | - |
| N-H | ~8.00 (br s, 1H) | - | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for identifying the source of impurities.
References
Technical Support Center: Regioselectivity in 6-Hydroxyindole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling the regioselectivity of reactions involving 6-hydroxyindole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling regioselectivity in 6-hydroxyindole reactions?
The primary challenge in the functionalization of 6-hydroxyindole lies in controlling the site of electrophilic attack on the benzene ring. The indole nucleus is an electron-rich aromatic system, with the C3 position of the pyrrole ring being the most nucleophilic and kinetically favored site for electrophilic substitution. When the C3 position is blocked, electrophilic aromatic substitution (SEAr) occurs on the benzene ring. For 6-hydroxyindole, the hydroxyl group at C6 is an activating, ortho-, para-directing group, while the indole nitrogen is also activating and directs to the C5 and C7 positions. This interplay often leads to a mixture of C5 and C7 substituted products, with the C7 position being sterically more accessible. The unprotected hydroxyl and amine functionalities can also lead to side reactions, such as O-alkylation/acylation and polymerization under acidic conditions.
Q2: How does the hydroxyl group at the C6 position influence regioselectivity?
The hydroxyl group at C6 is a strong electron-donating group through resonance. It increases the electron density of the benzene portion of the indole ring, making it more susceptible to electrophilic attack. As an ortho-, para- director, the 6-hydroxy group directs incoming electrophiles to the C5 (ortho) and C7 (ortho) positions. The C5 position is electronically activated, but the C7 position is often favored due to lesser steric hindrance.
Q3: What is the role of N-protection in controlling regioselectivity?
Protection of the indole nitrogen is a critical strategy to improve regioselectivity and prevent unwanted side reactions. The choice of protecting group can significantly influence the outcome of the reaction through both steric and electronic effects.
-
Steric Hindrance: Large, bulky protecting groups on the nitrogen, such as triisopropylsilyl (TIPS) or di-tert-butylphosphinoyl, can sterically block the C7 position, thereby favoring substitution at the C5 position. Conversely, certain bulky directing groups can facilitate reaction at the C7 position through chelation control.
-
Electronic Effects: Electron-withdrawing protecting groups, such as tosyl (Ts) or Boc (tert-butyloxycarbonyl), decrease the electron-donating ability of the indole nitrogen. This reduces the overall reactivity of the indole ring but can enhance the directing effect of the 6-hydroxy group, leading to more predictable regiochemical outcomes.
Q4: Are there specific directing groups that can be used to target the C5 or C7 position?
Yes, the use of directing groups is a powerful strategy for achieving high regioselectivity.
-
For C7-functionalization: Bulky groups on the indole nitrogen that can coordinate with a metal catalyst, such as a pivaloyl or a di-tert-butylphosphinoyl group, have been shown to effectively direct C-H activation and subsequent functionalization to the C7 position.[1][2]
-
For C5-functionalization: While more challenging, installing a directing group at the C3 position, such as a pivaloyl group, can direct arylation to the C4 and C5 positions.[1] For 6-hydroxyindole, a bulky N-protecting group that blocks C7 may also indirectly favor C5 substitution.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during experiments with 6-hydroxyindole.
Issue 1: Low Yield and/or Formation of Tarry Byproducts
| Potential Cause | Troubleshooting & Optimization |
| Acid-catalyzed polymerization: | The indole nucleus, especially when activated by a hydroxyl group, is susceptible to polymerization in the presence of strong acids. |
| Solution: | |
| - Use milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) instead of strong Brønsted acids (e.g., H₂SO₄). | |
| - Perform the reaction at lower temperatures to minimize side reactions. | |
| - Protect the indole nitrogen with an electron-withdrawing group (e.g., Boc, Ts) to reduce the nucleophilicity of the ring. | |
| Oxidation of the hydroxyindole: | 6-Hydroxyindole can be sensitive to oxidation, leading to colored impurities and decomposition. |
| Solution: | |
| - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). | |
| - Use deoxygenated solvents. | |
| - Protect the hydroxyl group as a stable ether (e.g., methyl, benzyl) or silyl ether, which can be cleaved later in the synthetic sequence. |
Issue 2: Poor Regioselectivity (Mixture of C5 and C7 isomers)
| Potential Cause | Troubleshooting & Optimization |
| Similar reactivity of C5 and C7 positions: | The electronic activation provided by the 6-hydroxy group and the indole nitrogen makes both C5 and C7 positions susceptible to attack. |
| Solution: | |
| - N-Protection Strategy: Introduce a bulky protecting group on the indole nitrogen (e.g., TIPS, TBDPS) to sterically hinder the C7 position and favor substitution at C5. | |
| - Directing Group Strategy: For C7 selectivity, use an N-directing group like pivaloyl in combination with a suitable transition metal catalyst. For C5 selectivity, consider a C3-directing group if the C3 position is available for modification. | |
| - Solvent Effects: The polarity of the solvent can influence regioselectivity. It is advisable to screen a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetonitrile) to find the optimal conditions. | |
| - Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. The effect on regioselectivity should be empirically determined. |
Data on Regioselectivity of 6-Hydroxyindole Reactions
The following table summarizes available quantitative data on the regioselectivity of common electrophilic aromatic substitution reactions on 6-hydroxyindole and its derivatives.
| Reaction | Electrophile/Reagents | Substrate | Major Product | Yield (%) | Enantioselectivity (% ee) |
| Friedel-Crafts Alkylation | β-Nitrostyrenes / Organocatalyst | 6-Hydroxyindole | C7-alkylated | up to 92 | up to 94 |
Experimental Protocols
Protocol 1: General Procedure for N-Protection of 6-Hydroxyindole (Boc Protection)
This protocol describes a general method for the protection of the indole nitrogen, which is often a crucial first step for controlling regioselectivity.
Materials:
-
6-Hydroxyindole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 6-hydroxyindole (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 eq) or DIPEA (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.2 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-6-hydroxyindole.
Protocol 2: Regioselective Friedel-Crafts Alkylation of 6-Hydroxyindole
This protocol is adapted from the literature for the C7-selective alkylation of 6-hydroxyindoles.[3][4]
Materials:
-
6-Hydroxyindole (or N-protected 6-hydroxyindole)
-
β-Nitrostyrene derivative
-
Chiral organocatalyst (e.g., a chiral phosphoric acid or squaramide-based catalyst)
-
Anhydrous solvent (e.g., toluene, DCM, or as specified by the catalyst requirements)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add 6-hydroxyindole (1.0 eq) and the chiral organocatalyst (typically 5-10 mol%).
-
Add the anhydrous solvent and stir the mixture at the specified temperature (e.g., room temperature or below).
-
Add the β-nitrostyrene derivative (1.2 eq) to the reaction mixture.
-
Stir the reaction for the time indicated in the literature (can range from a few hours to several days), monitoring by TLC.
-
Upon completion, concentrate the reaction mixture directly.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the C7-alkylated product.
Visualizations
Logical Workflow for Improving Regioselectivity
Caption: A decision-making workflow for improving the regioselectivity of 6-hydroxyindole reactions.
Reaction Mechanism: Electrophilic Aromatic Substitution on 6-Hydroxyindole
This diagram illustrates the competing pathways for electrophilic substitution at the C5 and C7 positions.
Caption: Competing electrophilic substitution pathways on the 6-hydroxyindole ring.
References
Avoiding over-reaction in the synthesis of indole derivatives
Welcome to the Technical Support Center for the synthesis of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on preventing over-reaction and other side reactions.
Frequently Asked questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis can be attributed to several factors, as the reaction is known to be sensitive to various parameters.[1] Here is a step-by-step troubleshooting guide:
-
Purity of Starting Materials: Ensure the arylhydrazine and the carbonyl compound are pure. Impurities can lead to side reactions and lower the yield. Using freshly distilled or recrystallized starting materials is advisable.[1]
-
Acid Catalyst Choice and Concentration: The type and concentration of the acid catalyst are crucial.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[2][3] The optimal acid may vary depending on the specific substrates. It is recommended to screen a few different acid catalysts. Polyphosphoric acid (PPA) is often an effective catalyst.[1]
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed.[1] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and products, resulting in lower yields.[1] Careful monitoring of the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time.[1] Microwave-assisted synthesis can often improve yields and significantly reduce reaction times.[1]
-
Solvent Selection: The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like DMSO and acetic acid are often used.[1] In some cases, running the reaction neat (without a solvent) can be effective.[1]
-
Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
-
One-Pot Procedures: To minimize handling losses, consider a one-pot procedure where the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel without isolation of the intermediate.[1]
Q2: I am observing multiple spots on my TLC plate during a Fischer indole synthesis, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A2: The formation of byproducts is a common issue in the Fischer indole synthesis. Undesirable products can include aldol condensation products, Friedel-Crafts products, and products from N-N bond cleavage.[4][5][6] Here's how to address this:
-
Control of Reaction Conditions: As with low yields, careful optimization of the acid catalyst, temperature, and reaction time can minimize the formation of side products.[1]
-
Steric Hindrance: Significant steric hindrance in either the ketone or the phenylhydrazine can prevent the desired reaction and promote side reactions. In such cases, considering alternative synthetic routes might be necessary.[7]
-
Regioselectivity with Unsymmetrical Ketones: When using unsymmetrical ketones, the formation of regioisomers is a common challenge. The choice of acid catalyst and reaction temperature can influence the regioselectivity.[8] A weakly acidic medium may favor indolization towards the more functionalized carbon.[7]
-
Purification: If side products are unavoidable, purification is necessary. Recrystallization is often effective for crystalline products, while column chromatography with a carefully selected eluent system may be required for others.[7]
Q3: How can I control regioselectivity in indole synthesis?
A3: Controlling regioselectivity is a key challenge, particularly in reactions like the Fischer indole synthesis with unsymmetrical ketones or palladium-catalyzed reactions.[8][9] Several factors can be tuned:
-
Fischer Indole Synthesis:
-
Acid Catalyst: The acidity of the medium can determine the preferred regioisomer. Stronger acids may favor one isomer over another.[8]
-
Substituent Effects: Electron-withdrawing groups on the phenylhydrazine ring can destabilize one of the potential[9][9]-sigmatropic rearrangement transition states, leading to higher selectivity.[8]
-
Steric Hindrance: Bulky substituents on the ketone can sterically hinder the approach to one of the enamine isomers, thereby favoring the formation of the less hindered indole product.[8]
-
-
Palladium-Catalyzed Reactions (e.g., Oxidative Heck):
-
Ligand Choice: In palladium-catalyzed reactions, the choice of ligand can be crucial in controlling regioselectivity. For instance, in the aerobic oxidative Heck reaction of indoles, sulfoxide-2-hydroxypyridine (SOHP) ligands have been shown to control C3-/C2-selectivity.[9]
-
Q4: My Nenitzescu indole synthesis is producing unexpected byproducts. What are the common side reactions and how can they be controlled?
A4: The Nenitzescu reaction, the condensation of a benzoquinone with an enamine, can lead to a variety of products beyond the expected 5-hydroxyindoles.[10][11] Common byproducts include 6-hydroxyindoles, O-acylated 4,5-dihydroxyindoles, and benzofurans.[10][12]
-
Reaction Conditions: The product distribution is highly dependent on the nature of the starting materials and the reaction conditions.[10] Factors such as solvent, temperature, and the presence or absence of an acid catalyst can influence the outcome.[10]
-
"Anti-Nenitzescu" Reaction: The formation of 6-hydroxyindoles, sometimes referred to as the 'anti-Nenitzescu reaction', can occur, especially with N-aryl-substituted enaminoesters at low temperatures.[10]
-
Pyrrolo[2,3-f]indoles: In some cases, the formation of pyrrolo[2,3-f]indoles as side products has been observed. This is thought to occur through the addition of a second enamine molecule to an enamino quinone intermediate.[10]
Q5: When should I use a protecting group for the indole nitrogen, and what are some common choices?
A5: A protecting group for the indole nitrogen is necessary when the N-H proton can interfere with a subsequent reaction step, such as N-alkylation or reactions involving strong bases.[13] The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.
-
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under basic conditions and its relatively mild removal under acidic conditions.[13]
-
Allyloxycarbonyl (Aloc): The Aloc group is stable to both acids and bases and can be removed with nucleophilic reagents and palladium. It has been shown to be effective in preventing side reactions during peptide synthesis.[14][15]
-
2-Phenylsulfonylethyl: This group is readily removed from the indole nitrogen under basic conditions.[16]
Troubleshooting Guides
Issue 1: Over-alkylation at the Indole Nitrogen
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of N-alkylated and potentially C3-alkylated byproducts. | The indole nitrogen is nucleophilic and can compete with other reaction sites. | - Use a protecting group on the indole nitrogen, such as Boc or Aloc, to prevent its reaction.[13] - Carefully control the stoichiometry of the alkylating agent. |
| Low yield of the desired C3-alkylated product. | Reversible N-alkylation versus irreversible C3-alkylation. | - Optimize reaction temperature. Lowering the temperature can sometimes improve selectivity for the desired product.[17] |
Issue 2: Formation of Dimeric or Polymeric Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| Observation of high molecular weight species by mass spectrometry and complex NMR spectra. | Acid-catalyzed self-condensation of the indole product. | - Reduce the concentration of the acid catalyst. - Lower the reaction temperature. - Add the indole substrate slowly to the reaction mixture to maintain a low concentration. |
| Precipitation of an insoluble solid from the reaction mixture. | Polymerization of the starting material or product. | - Screen different solvents to improve solubility. - Perform the reaction under more dilute conditions. |
Quantitative Data Summary
Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield
| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| p-Toluenesulfonic acid | Phenylhydrazine | Cyclohexanone | 90 | [7] (adapted) |
| Zinc chloride | Phenylhydrazine | Acetophenone | 85 | [1] (adapted) |
| Polyphosphoric acid | 4-Methoxyphenylhydrazine | Propiophenone | 78 | [1] (adapted) |
| Hydrochloric acid | Phenylhydrazine | Butanone | 65 | [1] (adapted) |
Table 2: Regioselectivity in the N-Alkylation of Halogenated Indoles
| Substrate | Temperature (°C) | Enantiomeric Ratio (e.r.) | Yield (%) | Reference |
| 5-Bromoindole | Room Temperature | 70:30 | 61 | [17] |
| 5-Bromoindole | 4 | 90:10 | 61 | [17] |
| Indole with carbamate NH | Room Temperature | 85:15 | N/A | [17] |
| Indole with carbamate NH | 4 | 96:4 | N/A | [17] |
Key Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve the carbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the arylhydrazine (1 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid and heat the mixture (e.g., at 80°C) for a specified time (e.g., 45 minutes).[1]
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone.
-
Filter the solid and wash with a cold solvent.[1]
-
-
Indolization:
-
To a flask, add the hydrazone and the chosen acid catalyst (e.g., ZnCl₂ or PPA).
-
Add a suitable solvent (e.g., acetic acid or perform neat).
-
Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction by TLC.[7]
-
After completion, cool the reaction mixture.
-
-
Work-up:
-
If the product precipitates, it can be collected by filtration.[7]
-
Otherwise, carefully neutralize the acid and extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[7]
-
Protocol 2: Boc Protection of Indole Nitrogen
-
To a solution of the indole derivative (1 equivalent) in a suitable solvent (e.g., THF or dichloromethane) at 0°C, add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-Boc protected indole.
Visualizations
Caption: General experimental workflow for the Fischer indole synthesis.
Caption: Troubleshooting logic for over-reaction in indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters | MDPI [mdpi.com]
- 11. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Polar Indole Compounds
Welcome to the technical support center for the purification of polar indole compounds. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying polar indole compounds?
Polar indole compounds often present significant purification challenges due to their inherent chemical properties. Key difficulties include:
-
Poor Retention in Reversed-Phase Chromatography: Highly polar indoles have weak interactions with non-polar stationary phases like C18, often leading to elution in the void volume.
-
Strong Adsorption and Degradation on Silica Gel: The polar functional groups and basic nitrogen atom in many indoles can lead to strong binding to acidic silica gel, making elution difficult and sometimes causing compound degradation.[1]
-
Peak Tailing: Interactions between basic indole nitrogen atoms and acidic silanol groups on the surface of silica gel are a common cause of peak tailing, which complicates fraction collection and reduces purity.[1]
-
Poor Solubility: Solubility issues in certain mobile phases can lead to poor peak shape and inaccurate quantification.
Q2: My polar indole compound shows poor retention on a C18 column. What are my options?
This is a common issue. When reversed-phase chromatography (RPC) is ineffective for retaining highly polar compounds, several alternative techniques are more suitable:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for separating polar compounds.[2][3] It uses a polar stationary phase (e.g., silica, diol, amine) with a mobile phase high in a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[3]
-
Mixed-Mode Chromatography (MMC): This technique combines multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column, allowing for the retention of a wide range of compounds, including polar and ionizable ones.
-
Ion-Exchange Chromatography (IEX): If your indole derivative is ionizable, IEX can be a powerful method. It separates molecules based on their net charge through interactions with an oppositely charged stationary phase.
-
Modify the Mobile Phase in RP-HPLC:
-
Highly Aqueous Mobile Phase: Using "polar-embedded" or "aqua" RP columns that are stable in 100% aqueous mobile phases can improve the retention of polar analytes.
-
Ion-Pairing Reagents: For ionizable indoles, adding an ion-pairing reagent to the mobile phase can increase retention on a C18 column. However, be aware that these reagents are often not compatible with mass spectrometry (MS).
-
Q3: How can I prevent my polar indole compound from degrading on a silica gel column?
Some indole derivatives are sensitive to the acidic nature of standard silica gel and may degrade during purification.[1][4] Here are some strategies to mitigate this:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel to minimize degradation.
-
Use an Alternative Stationary Phase:
-
Alumina: Available in acidic, neutral, and basic forms, alumina can be an excellent alternative, especially basic alumina for purifying basic indole alkaloids.[1]
-
Florisil or Bonded Phases: For less challenging separations, Florisil can be a good option. Amino- or cyano-bonded silica columns are also less acidic and can be beneficial.
-
-
Employ a Different Purification Technique: Consider alternatives like reversed-phase chromatography (if the compound is stable under those conditions) or crystallization to avoid silica gel altogether.
Q4: What is the best way to choose a mobile phase for column chromatography of a polar indole?
Mobile phase selection is crucial and is typically optimized using Thin Layer Chromatography (TLC) before scaling up to column chromatography.[1]
-
Test a Polarity Range: Start by testing a range of solvent systems with varying polarities. Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[1][5]
-
Aim for an Optimal Rf: For effective separation on a column, the ideal TLC Rf (retardation factor) for your target compound should be between 0.2 and 0.4.[1]
-
Use Modifiers: For basic polar indoles, adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can significantly improve peak shape by masking the acidic silanol sites on silica gel.[1][5]
-
Consider pH: Adjusting the mobile phase pH is especially important in reversed-phase chromatography. Using a buffer can help maintain a consistent pH and improve the reproducibility of the separation.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of polar indole compounds.
Problem 1: The compound is stuck at the baseline of the TLC plate or won't elute from the column.
-
Possible Cause: The compound is highly polar and is strongly adsorbed to the stationary phase (e.g., silica gel).[5]
-
Solutions:
-
Increase Mobile Phase Polarity: Switch to a more polar solvent system. For instance, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system.[5] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.[5]
-
Add a Basic Modifier: For basic indoles on silica, adding 0.1-1% triethylamine or ammonium hydroxide to the mobile phase can help disrupt the strong interaction with acidic silanol groups and facilitate elution.[1][5]
-
Change the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded phase like amino or cyano silica.[1]
-
Problem 2: The compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography.
-
Possible Cause: Secondary interactions, particularly between a basic nitrogen on the indole ring and acidic silanol groups on the silica gel, are a primary cause of peak tailing.[1]
-
Solutions:
-
Add a Basic Modifier: As with elution problems, adding a small amount of triethylamine or ammonium hydroxide to your eluent can dramatically improve peak shape.[1][5]
-
Use a Different Stationary Phase: Switching to neutral or basic alumina, or a bonded phase, can minimize these secondary interactions.[1]
-
Consider HILIC: In HILIC, the mechanism of retention is different, and this mode is often better suited for polar, basic compounds, leading to improved peak shapes.
-
Problem 3: The compound "oils out" instead of forming crystals during recrystallization.
-
Possible Cause: This often happens when the melting point of the compound is lower than the temperature at which a saturated solution is formed, or if there is a high concentration of impurities.[6][7]
-
Solutions:
-
Add More Solvent: Add more of the hot solvent to the oiled-out mixture until a clear solution is achieved. Then, allow it to cool slowly.[7]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.[7]
-
Change the Solvent System: Experiment with different solvents or solvent pairs. A solvent in which the compound is less soluble at higher temperatures might be required.
-
Preliminary Purification: If impurities are the issue, consider a quick column chromatography or solvent wash before attempting recrystallization.[6]
-
Data Presentation
Table 1: Recommended Chromatography Techniques for Polar Indole Compounds
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Best Suited For | Potential Issues & Considerations |
| Reversed-Phase (RP) | C18, C8 (Polar-Embedded/Aqua type recommended) | Water/Acetonitrile or Water/Methanol gradients.[8] | Moderately polar indoles; ionizable indoles with ion-pairing agents. | Poor retention of very polar compounds. Ion-pairing agents are often MS-incompatible. |
| Hydrophilic Interaction (HILIC) | Silica, Diol, Amine, Zwitterionic | High organic (e.g., >80% Acetonitrile) with a small amount of aqueous buffer. | Highly polar and hydrophilic indoles.[2][3][9] | Compound solubility in high organic mobile phase can be an issue. |
| Normal-Phase (NP) | Silica Gel, Alumina (Neutral or Basic), Bonded Phases (Amino, Cyano) | Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients.[1][5] | Less polar to moderately polar indoles. | Compound degradation on acidic silica.[1] Peak tailing with basic indoles.[1] |
| Ion-Exchange (IEX) | Anion or Cation Exchange Resins | Aqueous buffers with varying pH or ionic strength. | Ionizable (acidic or basic) indole compounds. | Requires the compound to have a net charge. |
Experimental Protocols
Protocol 1: General Procedure for HILIC Purification
This protocol outlines a general approach for purifying a polar indole derivative using HILIC.
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., silica, amide, or diol).
-
Mobile Phase Preparation:
-
Solvent A: 95% Water, 5% Acetonitrile, with 10 mM Ammonium Acetate or Formate (adjust pH if necessary).
-
Solvent B: 95% Acetonitrile, 5% Water, with 10 mM Ammonium Acetate or Formate.
-
-
Sample Preparation: Dissolve the crude indole compound in a solvent mixture that is as close as possible to the initial mobile phase composition (high organic content). If solubility is an issue, use a minimum amount of a stronger, more polar solvent.
-
Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% B) for at least 10-15 column volumes.
-
Gradient Elution: Inject the sample and start a gradient program. A typical gradient would be from 95% B to 50% B over 20-30 minutes.
-
Detection and Fraction Collection: Monitor the elution using a UV detector and collect fractions corresponding to the desired peak.
-
Post-Purification: Evaporate the solvent from the collected fractions. A lyophilizer may be necessary if the mobile phase contains a high percentage of water.
Protocol 2: General Procedure for Recrystallization
This protocol provides a step-by-step guide for the recrystallization of a polar indole compound.[10][11]
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the indole compound well at high temperatures but poorly at low temperatures.[7] Common polar solvents for recrystallization include ethanol, methanol, and water.[7][10]
-
Dissolution: Place the crude indole solid into an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves. Add more hot solvent in small portions if necessary to achieve full dissolution.[10]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[6]
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes saturated. Cooling the flask in an ice bath can further increase the yield of crystals.[6]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.[11]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature or in a desiccator to a constant weight.[10]
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rubingroup.org [rubingroup.org]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Scaling Up Production of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of tert-butyl 6-hydroxy-1H-indole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and direct method involves the N-Boc protection of commercially available 6-hydroxyindole. This approach is favored for its simplicity and the use of readily available starting materials. The reaction typically involves treating 6-hydroxyindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Q2: Why is the choice of base critical in the Boc protection of 6-hydroxyindole?
The choice of base is crucial as 6-hydroxyindole possesses two nucleophilic sites: the indole nitrogen (N1) and the hydroxyl group (O6). A strong base can deprotonate the phenolic hydroxyl group, leading to O-acylation as a side reaction. Weaker, non-nucleophilic bases are generally preferred to favor N-protection.[1]
Q3: What are the primary challenges in scaling up this reaction?
Scaling up the production of this compound presents several challenges:
-
Controlling Selectivity: Maintaining high N-selectivity over O-acylation can be more difficult on a larger scale due to potential issues with mixing and temperature control.
-
Work-up and Purification: The product and starting material have similar polarities, which can complicate purification by column chromatography on a large scale. Crystallization, if feasible, is often a more scalable purification method.
-
Product Stability: N-Boc protected indoles can be sensitive to acidic conditions, which may be encountered during work-up or purification, leading to deprotection.[2]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can typically resolve the starting material (6-hydroxyindole), the desired N-Boc product, and the potential O-Boc and di-Boc byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of reagents. 4. Decomposition of starting material or product. | 1. Monitor the reaction by TLC until the starting material is consumed. 2. Optimize the reaction temperature; for many Boc protections, room temperature is sufficient.[3] 3. Use a slight excess (1.1-1.2 equivalents) of Boc₂O.[1] 4. Ensure the reaction is performed under an inert atmosphere if the starting material is sensitive to oxidation. |
| Formation of Multiple Products (Poor Selectivity) | 1. O-Boc Protected Side Product: Use of too strong a base (e.g., NaH) or high temperatures can favor O-acylation. 2. Di-Boc Protected Side Product: Over-reaction due to excess Boc₂O or prolonged reaction time. | 1. Use a milder, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Running the reaction at a lower temperature (e.g., 0 °C) can also improve N-selectivity.[1] 2. Use a controlled amount of Boc₂O (1.05-1.1 equivalents) and monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material is consumed. |
| Difficult Purification | 1. Similar polarity of the product and unreacted starting material or byproducts. 2. Streaking on silica gel column due to the acidic nature of the product. | 1. Optimize the eluent system for column chromatography. A gradient elution may be necessary. 2. Consider adding a small amount of a non-polar solvent to the crude mixture before loading onto the column to precipitate out some impurities. 3. Explore crystallization as an alternative to chromatography for large-scale purification. Test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes). 4. For column chromatography, consider neutralizing the silica gel with a small amount of triethylamine in the eluent. |
| Product Decomposition during Work-up | 1. Accidental exposure to acidic conditions during aqueous work-up. | 1. Use a mild aqueous work-up with saturated sodium bicarbonate solution to neutralize any acidic byproducts.[1] Avoid strong acids. |
| Residual Boc₂O in the Final Product | 1. Incomplete removal during work-up. | 1. After the reaction is complete, add a nucleophilic scavenger like imidazole or a primary amine to react with the excess Boc₂O before work-up.[2] 2. Residual Boc₂O can sometimes be removed by co-evaporation with a high-boiling point solvent like toluene under reduced pressure. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of 6-Hydroxyindole
| Parameter | Condition A (High N-Selectivity) | Condition B (Faster Reaction) | Condition C (Catalytic) |
| Base | Triethylamine (TEA) | Sodium Bicarbonate (NaHCO₃) | 4-(Dimethylamino)pyridine (DMAP) (catalytic) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF)/Water | Acetonitrile (ACN) |
| Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4-8 hours | 2-4 hours | 1-2 hours |
| Typical Yield (N-Boc) | 85-95% | 80-90% | 90-98% |
| Key Consideration | Slower reaction but generally higher selectivity. | Biphasic system, may require vigorous stirring. | Faster reaction but may lead to more side products if not carefully controlled.[4] |
Experimental Protocols
Protocol: N-Boc Protection of 6-Hydroxyindole
This protocol is a general guideline and may require optimization based on the specific scale and equipment used.
Materials:
-
6-Hydroxyindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-hydroxyindole (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq.) to the stirred solution.
-
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
Purity Assessment of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The rigorous determination of purity for pharmaceutical intermediates is a critical step in drug discovery and development, ensuring the safety, efficacy, and reproducibility of therapeutic candidates. tert-Butyl 6-hydroxy-1H-indole-1-carboxylate is a key building block in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound.
The selection of an appropriate analytical method is paramount for identifying and quantifying impurities that may arise from the synthesis process, degradation, or storage. These impurities can include starting materials, by-products such as isomers or incompletely reacted intermediates, and degradation products formed through oxidation or hydrolysis. The tert-butoxycarbonyl (Boc) protecting group, for instance, can be susceptible to cleavage under acidic conditions, leading to the formation of de-protected impurities.
This guide presents a detailed LC-MS protocol tailored for this compound, alongside a comparative analysis with HPLC and GC-MS, supported by experimental data and methodologies.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on factors such as the nature of the analyte and potential impurities, required sensitivity, and the desired level of structural information. LC-MS is generally preferred for non-volatile and thermally labile compounds like this compound, offering high sensitivity and specificity.[1][2][3]
| Parameter | LC-MS (Electrospray Ionization) | HPLC (UV Detection) | GC-MS (Electron Ionization) |
| Principle | Separation by liquid chromatography followed by mass-based detection. | Separation based on differential partitioning with UV absorbance detection. | Separation of volatile compounds followed by mass-based detection. |
| Primary Application | Identification and quantification of known and unknown impurities, including trace levels. | Routine purity checks and quantification of known impurities with a chromophore. | Analysis of volatile and thermally stable impurities.[1][2] |
| Typical LOD | 0.1 - 10 ng/mL[4] | 10 - 100 ng/mL[5] | 0.1 - 1 ng/mL (for amenable compounds) |
| Typical LOQ | 0.5 - 50 ng/mL[4] | 50 - 500 ng/mL[5] | 0.5 - 5 ng/mL (for amenable compounds) |
| Sample Derivatization | Generally not required. | Not required. | Often required for non-volatile compounds.[1] |
| Structural Information | High (provides molecular weight and fragmentation data). | Low (retention time and UV spectrum). | High (provides fragmentation patterns for library matching).[1] |
| Key Advantages | High sensitivity and specificity, suitable for a wide range of compounds, provides structural information.[3] | Robust, reproducible, and widely available. | Excellent for volatile impurities and residual solvents.[1] |
| Key Disadvantages | Higher cost and complexity. | Limited structural information, less sensitive than LC-MS. | Not suitable for non-volatile or thermally labile compounds.[2][6] |
Table 1. Comparison of Analytical Techniques for Purity Assessment.
Experimental Protocols
Proposed LC-MS Method for this compound
This method is designed for the sensitive detection and quantification of this compound and its potential impurities.
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50 - 500.
-
Data Acquisition: Full scan and product ion scan (for structural elucidation).
Expected Fragmentation: The primary ion observed in full scan mode is expected to be the protonated molecule [M+H]⁺. A characteristic fragmentation of Boc-protected compounds is the loss of the Boc group (100 Da) or isobutylene (56 Da).
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase composition.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: (Similar gradient profile as LC-MS, adjusted for the column dimensions and flow rate).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 270 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a sample solution at a concentration of 0.5 mg/mL in methanol.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Given the low volatility of this compound, derivatization would be necessary for GC-MS analysis. This method is generally more suitable for volatile impurities that may be present.
Derivatization (Silylation):
-
Evaporate a solution of the sample to dryness.
-
Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40 - 600.
Visualizations
Caption: LC-MS experimental workflow for purity assessment.
Caption: Decision tree for analytical method selection.
References
- 1. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages | MDPI [mdpi.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
A Researcher's Guide to Indole N-Protection: A Comparative Analysis of Boc and Other Common Protecting Groups
For researchers, scientists, and professionals in drug development, the strategic selection of a protecting group for the indole nitrogen is a critical decision that can significantly impact the success of a synthetic route. The ideal protecting group should be easily introduced and removed in high yield, stable to a range of reaction conditions, and should not interfere with subsequent transformations. This guide provides an objective comparison of the widely used tert-butoxycarbonyl (Boc) group with other common indole N-protecting groups, including Tosyl (Ts), 2-(Trimethylsilyl)ethoxymethyl (SEM), Benzyl (Bn), and Benzyloxycarbonyl (Cbz). The following analysis is supported by experimental data to facilitate an informed choice for your specific synthetic needs.
The indole nucleus is a cornerstone of many natural products and pharmaceuticals, but the reactivity of the N-H proton often necessitates protection. The choice of the N-protecting group influences the electron density of the indole ring, its stability, and the regioselectivity of subsequent reactions. Electron-withdrawing groups like Boc and Ts decrease the electron density, enhancing stability towards oxidation but reducing reactivity towards electrophiles.[1] Conversely, electron-donating groups such as Benzyl increase the ring's electron density.[1]
Comparative Performance of Indole N-Protecting Groups
To provide a clear and objective comparison, the following table summarizes typical reaction conditions, yields, and deprotection methods for common indole N-protecting groups. It is important to note that optimal conditions and yields can vary depending on the specific indole substrate and the scale of the reaction.
| Protecting Group | Protection Conditions & Reagents | Typical Yield (%) | Deprotection Conditions & Reagents | Typical Yield (%) | Key Features |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP (cat.), CH₂Cl₂ or MeCN, RT[2] | >95% | TFA, CH₂Cl₂, 0 °C to RT[3] | >90% | Acid-labile; stable to base and hydrogenolysis.[2] |
| (Boc)₂O, NaH, DMF, 0 °C to RT | >90% | Oxalyl chloride, MeOH, RT[1] | up to 90% | Mild deprotection options available.[1][4] | |
| Ts (Tosyl) | TsCl, NaH, DMF, 0 °C to RT | >90% | Cs₂CO₃, THF/MeOH, RT or reflux[3][5] | >90% | Robust; stable to many conditions but requires harsh removal.[5] |
| NaN₃, DMF, RT | 82-98% | Selective deprotection for N-tosylindoloquinones.[6] | |||
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH, DMF, 0 °C to RT[1] | >90% | TBAF, THF, 45 °C[6] | High | Stable to a wide range of conditions; removed with fluoride.[6] |
| SnCl₄, CH₂Cl₂, 0 °C to RT | 93-98% | Efficient for nucleoside derivatives.[7] | |||
| Bn (Benzyl) | BnBr, KOH, DMSO, RT[8] | >90% | H₂, Pd/C, MeOH or EtOH, RT[7] | >90% | Stable to acidic and basic conditions; removed by hydrogenolysis.[7] |
| KOtBu, DMSO, O₂, RT[7] | High | Alternative non-hydrogenolysis deprotection.[7] | |||
| Cbz (Benzyloxycarbonyl) | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to RT[9] | 90% | H₂, Pd/C, MeOH, RT[10] | >90% | Stable to acidic and basic conditions; removed by hydrogenolysis.[10] |
| Cbz-Cl, H₂O, RT | High | AlCl₃, HFIP, RT[11] | High | Green protection protocol; mild deprotection alternative.[3][11] |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below to support the practical application of this guide.
Boc Protection of Indole
Protocol: To a solution of indole (1.0 equiv.) in acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) are added 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.) and di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.). The mixture is stirred at room temperature for several hours, with the reaction progress monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is then extracted with ethyl acetate (EtOAc), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.[2]
Boc Deprotection of N-Boc Indole
Protocol: The N-Boc protected indole is dissolved in dichloromethane (DCM), and the solution is cooled to 0 °C. Trifluoroacetic acid (TFA) (typically 20-50% v/v) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-2 hours, while monitoring the deprotection by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with an appropriate organic solvent. The organic layer is dried, filtered, and concentrated to yield the deprotected indole.[3]
Tosyl Deprotection of N-Tosyl Indole
Protocol: The N-tosyl indole is dissolved in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (typically a 2:1 ratio). Cesium carbonate (Cs₂CO₃) (typically 3 equivalents) is added to the solution. The mixture is stirred at ambient temperature or reflux, and the reaction is monitored by HPLC or TLC. Once the reaction is complete, the solvent is evaporated under vacuum. Water is added to the residue, and the mixture is stirred for a few minutes. The deprotected indole is then collected by filtration or extraction.[3][5]
SEM Protection of Indole
Protocol: To a solution of the indole in anhydrous N,N-dimethylformamide (DMF) at 0 °C, 1 equivalent of sodium hydride (60% dispersion in mineral oil) is added. The mixture is stirred at 0 °C for 1 hour to ensure complete deprotonation. Then, 1.2 equivalents of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) are added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography.[1]
Benzyl Deprotection of N-Benzyl Indole
Protocol: The N-benzyl indole is dissolved in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc). A catalytic amount of palladium on carbon (Pd/C, typically 10% w/w) is added to the solution. The reaction mixture is then stirred under an atmosphere of hydrogen gas (H₂) at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the deprotected indole.[7]
Cbz Protection of Amines (General Protocol in Water)
Protocol: To a mixture of an amine (1 mmol) and benzyl chloroformate (Cbz-Cl) (1.05 mmol), distilled water (3 mL) is added. The mixture is stirred at room temperature for the appropriate time (typically 2-10 minutes for aliphatic amines), as monitored by TLC. After completion, water (10 mL) is added, and the mixture is extracted with ethyl acetate (2 x 5 mL). The combined organic extracts are concentrated, and the residue is purified by column chromatography to obtain the pure Cbz-protected amine.[3]
Visualizing Experimental Workflows and Decision Making
To further aid in the selection and application of these protecting groups, the following diagrams illustrate key experimental workflows and a decision-making process for choosing the appropriate protecting group.
Caption: General workflow for indole N-protection and deprotection.
Caption: Decision tree for selecting an indole N-protecting group.
Potential Side Reactions and Considerations
-
C3-Alkylation: During N-protection with alkylating agents like benzyl bromide, competitive C3-alkylation can occur. The choice of base and solvent can influence the N- vs. C3-selectivity. The use of a strong base like NaH in an anhydrous aprotic solvent generally favors N-protection.[1]
-
Harsh Deprotection Conditions: The removal of robust protecting groups like Tosyl often requires harsh conditions that may not be compatible with other sensitive functional groups in the molecule. Milder alternatives, such as the use of cesium carbonate, have been developed to address this issue.[3][5]
-
Incomplete Deprotection: In some cases, particularly with sterically hindered substrates, deprotection might be sluggish or incomplete. Optimization of reaction conditions, such as temperature and reagent equivalents, may be necessary.
-
Side Reactions during Boc Deprotection: While TFA is commonly used for Boc deprotection, it can lead to side reactions with acid-sensitive functional groups. Milder methods, such as using oxalyl chloride in methanol or thermal deprotection, can be viable alternatives in such cases.[1][4]
Conclusion
The selection of an appropriate N-protecting group for indole is a multifaceted decision that depends on the overall synthetic strategy. The Boc group offers a versatile and widely used option due to its ease of introduction and removal under relatively mild acidic conditions. However, for syntheses requiring stability towards acids, other protecting groups like Ts, Bn, or Cbz may be more suitable. This guide provides a comparative framework, supported by experimental data and protocols, to assist researchers in making an informed decision that best suits the specific requirements of their synthetic endeavors. Careful consideration of the stability, ease of removal, and potential side reactions associated with each protecting group will ultimately lead to more efficient and successful synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijacskros.com [ijacskros.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Hydroxyindole and Its Isomers for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the synthesis, physicochemical properties, and spectroscopic data of 6-hydroxyindole and its isomers: 4-hydroxyindole, 5-hydroxyindole, and 7-hydroxyindole. Understanding the distinct characteristics of each isomer is crucial for their effective utilization as building blocks in the design and synthesis of novel therapeutic agents. This document offers experimental data, detailed protocols, and visualizations of relevant biological pathways to support researchers in medicinal chemistry and drug discovery.
Introduction to Hydroxyindole Isomers
Hydroxyindoles are a class of heterocyclic organic compounds that feature a hydroxyl group attached to the indole ring system. The position of this hydroxyl group significantly influences the molecule's electronic properties, reactivity, and biological activity. As a result, different hydroxyindole isomers serve as key intermediates in the synthesis of a wide array of pharmacologically active compounds, from anticancer agents to treatments for neurological disorders. This guide will delve into the nuances of the 4-, 5-, 6-, and 7-hydroxyindole isomers, providing a comparative framework for their application in drug development.
Comparative Synthesis and Yields
The synthesis of hydroxyindole isomers can be achieved through various methods, with the choice of route often depending on the desired isomer and available starting materials. The Bischler-Möhlau and Nenitzescu reactions are classic examples of named reactions employed for the synthesis of these valuable scaffolds.
| Isomer | Synthetic Method | Key Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Hydroxyindole | Modified Bischler-Möhlau | m-Aminophenol, Benzoin | Hydrochloric acid | - | 135 | Mixture with 6-OH | [1][2] |
| From 1,3-Cyclohexanedione | 1,3-Cyclohexanedione, 2-Aminoethanol | p-Toluenesulfonic acid, Pd/C | Toluene | Reflux | 56 | [3] | |
| Gold-Catalyzed Cyclization | Pyrrol-yn-glycol derivatives | IPrAuNTf₂ | Dichloromethane | Room Temp. | High | [4] | |
| 5-Hydroxyindole | Nenitzescu Reaction | 1,4-Benzoquinone, Ethyl 3-aminocrotonate | None | Acetone | Reflux | Moderate | [5][6] |
| Lewis Acid-Catalyzed Nenitzescu | 1,4-Benzoquinone, Ethyl 3-aminocrotonate | ZnCl₂ | Dichloromethane | Room Temp. | Good | [3][7] | |
| 6-Hydroxyindole | Modified Bischler-Möhlau | m-Aminophenol, Benzoin | Hydrochloric acid | - | 135 | Major product | [1][8] |
| Catalyst-free Condensation | Carboxymethyl cyclohexadienones, Amines | 4 Å molecular sieves | Toluene | Room Temp. | up to 82 | [9] | |
| Hydrogenolysis | 6-Benzyloxyindole | 10% Pd/C | Acetone | Room Temp. | 73 | [1] | |
| 7-Hydroxyindole | From Indoline | Indoline | Multi-step | - | - | 36 (overall) | [8] |
| From 2-Nitrophenols | Protected 2-nitrophenols | Vinylmagnesium bromide | - | - | Good | [8] |
Physicochemical Properties
The physical and chemical properties of the hydroxyindole isomers are critical for their handling, reactivity, and pharmacokinetic profiles in drug development.
| Property | 4-Hydroxyindole | 5-Hydroxyindole | 6-Hydroxyindole | 7-Hydroxyindole |
| CAS Number | 2380-94-1 | 1953-54-4 | 2380-86-1 | 2380-84-9 |
| Molecular Formula | C₈H₇NO | C₈H₇NO | C₈H₇NO | C₈H₇NO |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol |
| Melting Point (°C) | 97-99[10][11] | 106-108[7][12] | 124-130[13][14] | 97 |
| Boiling Point (°C) | 343.2 (predicted) | - | 343.2 (predicted)[13] | 343.2 (predicted) |
| Appearance | Off-white crystalline solid[15] | - | Shiny crystalline powder[9] | - |
| Solubility | Slightly soluble in water[10] | - | Slightly soluble in Chloroform, Methanol[9] | - |
| pKa | 9.89 (predicted)[16] | - | 10.07 (predicted)[9] | - |
Spectroscopic Data Comparison
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of synthesized hydroxyindole isomers.
¹H NMR Spectral Data (DMSO-d₆, δ ppm)
| Proton | 4-Hydroxyindole | 5-Hydroxyindole | 6-Hydroxyindole | 7-Hydroxyindole |
| H-1 (NH) | 10.86 (br)[3] | 10.65 (br s)[17] | ~11.0 (s) | - |
| H-2 | - | 7.15 (t, J=2.8 Hz)[17] | ~7.2 (m) | - |
| H-3 | 6.43 (m)[3] | 6.25 (t, J=2.0 Hz)[17] | ~6.3 (m) | - |
| H-4 | - | 7.18 (d, J=7.9 Hz)[17] | ~7.3 (d) | - |
| H-5 | 6.81 (m)[3] | - | ~6.6 (dd) | - |
| H-6 | 6.31 (d)[3] | 6.60 (t, J=7.5 Hz)[17] | - | - |
| H-7 | 7.10 (d)[3] | 6.90 (d, J=8.2 Hz)[17] | ~6.8 (d) | - |
| OH | 9.21 (s)[3] | 8.65 (s)[17] | ~9.0 (s) | - |
¹³C NMR Spectral Data (DMSO-d₆, δ ppm)
| Carbon | 4-Hydroxyindole | 5-Hydroxyindole | 6-Hydroxyindole | 7-Hydroxyindole |
| C-2 | - | 125.7[17] | - | - |
| C-3 | - | 101.9[17] | - | - |
| C-3a | - | 129.2[17] | - | - |
| C-4 | - | 111.9[17] | - | - |
| C-5 | - | 150.5[17] | - | - |
| C-6 | - | 111.4[17] | - | - |
| C-7 | - | 102.7[17] | - | - |
| C-7a | - | 131.6[17] | - | - |
Note: As with ¹H NMR, a complete and directly comparable ¹³C NMR dataset is challenging to assemble from public sources.
IR and Mass Spectrometry Data
-
4-Hydroxyindole : IR (KBr, cm⁻¹): 3454 (O-H), 2923 (C-H). MS (GC-MS) data is available and can be accessed through spectral databases.[11][18][19][20]
-
5-Hydroxyindole : IR spectra (KBr wafer and ATR-IR) are available.[16][21] Mass spectrometry data (GC-MS, MS-MS, LC-MS) is also well-documented.[22]
-
6-Hydroxyindole : FT-IR data is available.[9]
-
7-Hydroxyindole : Limited public data available.
Experimental Protocols
Protocol 1: Modified Bischler-Möhlau Synthesis of 4- and 6-Hydroxyindoles[2]
This protocol describes a modified Bischler-Möhlau reaction that yields a mixture of 4- and 6-hydroxyindoles.
Materials:
-
m-Aminophenol
-
Benzoin
-
10M Hydrochloric acid
-
15% Hydrochloric acid
-
Dichloromethane (CH₂Cl₂)
-
Hexane (C₆H₁₄)
-
Methanol (MeOH)
-
Water
Procedure:
-
To 3 equivalents of m-aminophenol, add 1 equivalent of benzoin.
-
Add 1.5 mL of 10M hydrochloric acid per 0.082 mmol of m-aminophenol.
-
Heat the reaction mixture to 135 °C for 30 minutes, collecting the water condensate using a Dean-Stark apparatus under a weak vacuum (60–70 mm Hg).
-
After cooling, treat the resulting mass with 15% hydrochloric acid.
-
Filter the mixture, wash the solid with water, and dry it.
-
The dry residue containing a mixture of 4- and 6-hydroxyindoles is then separated by column chromatography.
-
Elute with a mixture of CH₂Cl₂:C₆H₁₄ (1:1) to isolate the 4-hydroxyindole derivative.
-
Elute with a mixture of CH₂Cl₂:MeOH (20:1) to isolate the 6-hydroxyindole derivative.
Protocol 2: Nenitzescu Synthesis of Ethyl 5-Hydroxy-2-methylindole-3-carboxylate[7]
This protocol outlines the classic Nenitzescu reaction for the synthesis of a 5-hydroxyindole derivative.
Materials:
-
1,4-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Acetone
-
Ethyl Acetate
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel
Procedure:
-
Prepare a solution of 1,4-benzoquinone (1.0 equivalent) in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add ethyl 3-aminocrotonate (1.0-1.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Drug Development Applications
Hydroxyindole derivatives are integral to many biologically active molecules and are known to modulate key signaling pathways implicated in various diseases. Notably, indole derivatives have been shown to target the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial in cancer cell proliferation, survival, and angiogenesis.[5][10][17][23][24]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Indole-3-carbinol (I3C) and its derivatives have been shown to inhibit this pathway, leading to anticancer effects.[10]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Indole alkaloids have been identified as modulators of this pathway in cancer treatment.[23][25]
Conclusion
The 4-, 5-, 6-, and 7-hydroxyindole isomers represent a versatile toolkit for medicinal chemists. Their distinct synthetic routes, physicochemical properties, and biological activities offer a rich landscape for the design of novel therapeutics. This guide provides a foundational comparison to aid researchers in selecting the appropriate isomer and synthetic strategy for their specific drug discovery program. The provided experimental protocols and pathway diagrams serve as practical resources to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. prepchem.com [prepchem.com]
- 2. distantreader.org [distantreader.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. 5-羟基苯并吡咯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]
- 16. 5-Hydroxyindole(1953-54-4) IR Spectrum [m.chemicalbook.com]
- 17. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 18. actascientific.com [actascientific.com]
- 19. 4-Hydroxyindole(2380-94-1)FT-IR [chemicalbook.com]
- 20. 4-Hydroxyindole(2380-94-1)IR [m.chemicalbook.com]
- 21. 5-Hydroxyindole | C8H7NO | CID 16054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 5-Hydroxyindoleacetic Acid | C10H9NO3 | CID 1826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 25. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Substituted Indole-1-Carboxylates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced spectroscopic characteristics of substituted indole-1-carboxylates is crucial for structural elucidation, purity assessment, and the rational design of novel therapeutic agents. This guide provides a comparative analysis of the spectroscopic properties of these compounds, supported by experimental data and detailed methodologies.
The indole scaffold is a privileged structure in medicinal chemistry, and the addition of a carboxylate group at the N-1 position significantly influences its electronic and steric properties. This, in turn, affects the molecule's interaction with biological targets. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) and Fluorescence Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for characterizing these molecules. This guide will delve into a comparative analysis of key spectroscopic data for a series of substituted indole-1-carboxylates.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of substituted indole-1-carboxylates. These compounds have been chosen to illustrate the effects of varying the ester group and introducing substituents on the indole ring.
Table 1: ¹H NMR Spectroscopic Data of Substituted Indole-1-carboxylates (in CDCl₃)
| Compound | R¹ | R⁵ | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-6 (δ, ppm) | H-7 (δ, ppm) | Ester Protons (δ, ppm) |
| Methyl indole-1-carboxylate | CH₃ | H | 7.65 (d) | 6.59 (d) | 7.55 (d) | 7.20 (t) | 8.15 (d) | 4.00 (s, 3H) |
| Ethyl indole-1-carboxylate | CH₂CH₃ | H | 7.64 (d) | 6.58 (d) | 7.54 (d) | 7.18 (t) | 8.16 (d) | 4.49 (q, 2H), 1.48 (t, 3H) |
| Methyl 5-chloro-1H-indole-3-carboxylate | H | Cl | 8.05 (d) | - | - | 7.14 (dd) | - | 3.94 (s, 3H)[1] |
| Methyl 5-bromo-1H-indole-3-carboxylate | H | Br | 8.21 (s) | - | - | 7.28 (d) | - | 3.93 (s, 3H)[1] |
| Methyl 5-nitro-2-methyl-1H-indole-3-carboxylate | CH₃ | NO₂ | - | - | - | - | - | - |
Note: The data for Methyl and Ethyl indole-1-carboxylate are typical values. Specific literature sources should be consulted for precise shifts and coupling constants. Data for 5-substituted indole-3-carboxylates are included for comparative purposes of substituent effects on the indole ring protons.
Table 2: ¹³C NMR Spectroscopic Data of Substituted Indole-1-carboxylates (in CDCl₃)
| Compound | R¹ | R⁵ | C=O (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-3a (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C-7 (δ, ppm) | C-7a (δ, ppm) | Ester Carbons (δ, ppm) |
| Methyl indole-1-carboxylate | CH₃ | H | 151.7 | 125.8 | 107.2 | 129.8 | 123.5 | 121.2 | 124.6 | 115.1 | 135.8 | 53.2 |
| Ethyl indole-1-carboxylate | CH₂CH₃ | H | 151.3 | 125.7 | 107.3 | 129.9 | 123.4 | 121.1 | 124.5 | 115.2 | 135.9 | 62.1, 14.4 |
| Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | CH₃ | Cl | 166.1 | 145.2 | 104.6 | 128.3 | 122.7 | 127.7 | 121.1 | 111.5 | 132.8 | 50.9, 14.2[1] |
| Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | CH₃ | Br | 166.1 | 145.0 | 104.7 | 128.8 | 125.6 | 115.4 | 124.1 | 112.1 | 133.1 | 51.2, 14.2[1] |
Note: The data for Methyl and Ethyl indole-1-carboxylate are typical values. Data for 5-substituted 2-methyl-indole-3-carboxylates are provided to illustrate the impact of substituents on the carbon chemical shifts of the indole core.
Table 3: UV-Vis and Fluorescence Spectroscopic Data of Substituted Indoles
| Compound | Substituent | Solvent | λ_abs (nm) | λ_em (nm) |
| Indole | - | Cyclohexane | 262, 278, 288 | 297 |
| 5-Hydroxyindole | 5-OH | Cyclohexane | 278, 298 | 325[2] |
| 5-Nitroindole | 5-NO₂ | 2-propanol | 322 | - |
| Indole-5-carboxamide | 5-CONH₂ | PVA film | <350 | 330-580 |
Note: Data for various substituted indoles are presented to demonstrate the influence of substituents on the electronic transitions. Data for indole-1-carboxylates specifically can be inferred from these trends.
Table 4: Mass Spectrometry Data of a Representative Indole-1-carboxylate
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | ESI+ | 290.9787 [M+Na]⁺ | 268.9982 [M-CH₃+Na]⁺, 211.9451 [M-COOCH₃+Na]⁺ |
Note: Fragmentation patterns can be complex and are highly dependent on the substitution pattern and ionization method.[1]
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the indole-1-carboxylate derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
The instrument is locked to the deuterium signal of the solvent.
-
Automated or manual shimming is performed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is used with a pulse angle of 30-90 degrees.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
A relaxation delay of 1-5 seconds is used.
-
Typically, 8 to 16 scans are acquired for sufficient signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectra are recorded on the same instrument, typically at 100 or 125 MHz.
-
A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) is used.
-
The spectral width is set to approximately 240 ppm, centered around 100-120 ppm.
-
A relaxation delay of 2 seconds is commonly used.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 256 to 1024) is required.
-
The chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).
-
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the indole-1-carboxylate derivative in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile) at a concentration of approximately 1 mM.
-
For UV-Vis measurements, dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 AU.
-
For fluorescence measurements, further dilute the solution to an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Use quartz cuvettes with a 1 cm path length for all measurements.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
-
Use the same solvent as a reference in the second beam.
-
Scan a wavelength range appropriate for indole derivatives, typically from 200 to 400 nm.
-
Record the wavelength(s) of maximum absorbance (λ_max).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer for fluorescence measurements.
-
Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.
-
Record the emission spectrum over a suitable wavelength range, ensuring to capture the entire emission band.
-
Record the wavelength of maximum emission (λ_em).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.
-
Common ionization techniques for these compounds include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in full scan mode to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation information for structural elucidation.
-
Visualizations
To further clarify the experimental process, the following diagrams illustrate the general workflow for the spectroscopic analysis of substituted indole-1-carboxylates.
References
A Comparative Guide to the Biological Activities of N-Substituted Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-substituted indole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The indole scaffold is a key structural motif in numerous natural products and synthetic drugs, and modifications at the nitrogen atom of the indole ring have been shown to profoundly influence their pharmacological properties. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory activities of various N-substituted indole derivatives, supported by experimental data from recent studies.
Anticancer Activity
N-substituted indole derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of crucial cellular targets like topoisomerase II, an enzyme essential for DNA replication and cell division.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity (IC50 values) of selected N-substituted indole derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 5f | -(CH2)3-NH-CO-(Ursolic Acid) | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | [1] |
| HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | [1] | ||
| 5b (HY-1) | -(CH2)2-NH-CO-(Ursolic Acid) | SMMC-7721 (Hepatocarcinoma) | ~1 | [1] |
| HepG2 (Hepatocarcinoma) | ~1 | [1] | ||
| 2a | -CH2-CH2-CN | HCT-116 p53-/- (Colon) | < 1 | [2] |
| MCF-7/Topo (Breast) | 0.10 | [2] | ||
| Huh-7 (Hepatocellular) | 0.04 | [2] | ||
| 3a | (p-cymene)Ru(II) complex of 2a | HCT-116 wt (Colon) | < 1 | [2] |
| MCF-7/Topo (Breast) | 0.18 | [2] | ||
| Huh-7 (Hepatocellular) | 0.01 | [2] | ||
| Compound 3 | Coumarin derivative | MGC-803 (Gastric) | 0.011 | [3] |
| Compound 4 | Chalcone derivative | Various (6 lines) | 0.006 - 0.035 | [3] |
| Compound 27 | Methoxy-substituted curcumin derivative | HeLa (Cervical) | 4 | [3] |
| Hep-2 (Laryngeal) | 12 | [3] | ||
| A549 (Lung) | 15 | [3] |
Mechanism of Action: Topoisomerase II Inhibition
Several N-substituted indole derivatives exert their anticancer effects by targeting Topoisomerase II (Topo II). These compounds act as Topo II poisons, stabilizing the transient covalent complex between the enzyme and DNA. This leads to the accumulation of double-strand breaks in the DNA, which cannot be repaired, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.
References
- 1. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
A Comparative Guide to the Reactivity of Bromo- vs. Hydroxy-Indole Derivatives in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and pharmaceutical agents.[1] Functionalization of the indole core is a critical strategy for modulating the biological activity and pharmacokinetic properties of drug candidates. Among the diverse array of substituted indoles, bromo- and hydroxy-derivatives serve as versatile intermediates for the synthesis of complex molecular architectures. This guide provides an objective comparison of the reactivity of bromo- and hydroxy-indole derivatives in key synthetic transformations, supported by experimental data, to inform rational drug design and development.
Executive Summary
Bromoindoles and hydroxyindoles exhibit distinct reactivity profiles that dictate their synthetic utility. Bromoindoles are generally more reactive in palladium-catalyzed cross-coupling reactions due to the weaker carbon-bromine bond, which readily undergoes oxidative addition.[2] Conversely, the strong carbon-oxygen bond of hydroxyindoles necessitates their activation, typically as triflates, to participate in similar transformations. In electrophilic substitution reactions, the electron-donating nature of the hydroxyl group generally enhances the reactivity of the indole ring compared to the electron-withdrawing inductive effect of the bromine atom. N-alkylation of both derivatives proceeds readily, with the choice of reaction conditions often being the determining factor for successful transformation. This guide will delve into a detailed comparison of these reactivities, providing quantitative data and experimental protocols for key reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the indole scaffold.[3][4]
Bromoindole Derivatives
Bromoindoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The reactivity of the C-Br bond is generally higher than that of the C-Cl bond, allowing for milder reaction conditions and broader substrate scope.[2]
Hydroxyindole Derivatives
The phenolic hydroxyl group of hydroxyindoles is not a suitable leaving group for direct palladium-catalyzed cross-coupling reactions. To overcome this, the hydroxyl group is typically converted into a more reactive triflate (-OTf) group. Aryl triflates are effective coupling partners in various palladium-catalyzed reactions.[5]
Comparative Data for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table summarizes representative conditions and yields for the coupling of 5-bromoindole and a 5-triflyloxyindole derivative, illustrating the general reactivity patterns.
| Feature | 5-Bromoindole | 5-Triflyloxyindole | Rationale |
| Substrate | Direct use | Requires prior activation (O-triflation) | The C-OH bond is unreactive in cross-coupling; conversion to a triflate provides a good leaving group. |
| Typical Catalyst | Pd(dppf)Cl₂[6] | Pd(OAc)₂ / Ligand (e.g., SPhos) | Both substrates are amenable to a range of palladium catalysts, with ligand choice being crucial for triflates. |
| Reaction Conditions | Milder (e.g., 80-100 °C)[6] | Often require slightly higher temperatures or more active catalysts. | The C-Br bond undergoes oxidative addition more readily than the C-OTf bond. |
| Reported Yield | Generally high (e.g., >90%)[6] | Can be high, but may be more sensitive to reaction conditions. | The overall efficiency for hydroxyindoles is a two-step process (triflation + coupling). |
Experimental Protocols
Protocol 1: O-Triflation of 5-Hydroxyindole
This protocol describes a general procedure for the conversion of a hydroxyindole to its corresponding triflate, a necessary activation step for subsequent cross-coupling reactions.
Materials:
-
5-Hydroxyindole
-
Triflic anhydride (Tf₂O)
-
Pyridine or another suitable base
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 5-hydroxyindole (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add triflic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-triflyloxyindole.
Protocol 2: Comparative Suzuki-Miyaura Coupling
This protocol provides a general framework for comparing the reactivity of a bromoindole and a triflyloxyindole in a Suzuki-Miyaura coupling reaction.
Materials:
-
Bromoindole derivative (e.g., 5-bromoindole) (1.0 eq)
-
Triflyloxyindole derivative (e.g., 5-triflyloxy-1H-indole) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[6]
-
Base (e.g., K₂CO₃, 2.0 eq)[6]
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In separate, oven-dried reaction vessels under an inert atmosphere, combine the indole derivative (bromo- or triflyloxy-), arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to each vessel.
-
Heat both reaction mixtures to the same temperature (e.g., 90 °C) and monitor the progress of each reaction over time using TLC or LC-MS.
-
Upon completion (or after a set time for comparison), cool the reactions to room temperature.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography and determine the isolated yields for a quantitative comparison.
Electrophilic Aromatic Substitution
The electronic nature of the substituent at the 5-position significantly influences the susceptibility of the indole ring to electrophilic attack, which typically occurs at the C3 position.[7]
-
Hydroxyindoles: The hydroxyl group is a strong electron-donating group through resonance (+M effect), which increases the electron density of the indole ring and activates it towards electrophilic substitution. Reactions often proceed under milder conditions compared to unsubstituted indole.
-
Bromoindoles: The bromine atom exhibits a dual electronic effect: it is electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+M effect). The net effect is a deactivation of the indole ring towards electrophilic attack compared to unsubstituted indole, often requiring more forcing reaction conditions.[8]
A study on the direct bromination of 5-substituted indoles showed that the reaction rate decreases with more electron-withdrawing substituents, with the order of reactivity being -OCH₃ > -CH₃ > -H > -Br > -CN.[8]
N-Alkylation
The N-alkylation of indoles is a common transformation in drug synthesis. Both bromo- and hydroxyindoles can be readily N-alkylated. The reaction typically proceeds via deprotonation of the indole nitrogen with a base to form the corresponding anion, which then acts as a nucleophile.[9]
| Feature | Bromoindole | Hydroxyindole |
| Reactivity | The electron-withdrawing nature of the bromine atom can increase the acidity of the N-H bond, potentially facilitating deprotonation. | The hydroxyl group can also be deprotonated, leading to potential for O-alkylation as a side reaction. Chemoselectivity can be an issue. |
| Typical Bases | NaH, KOH, K₂CO₃[9] | NaH, K₂CO₃, Cs₂CO₃ |
| Solvents | DMF, DMSO, THF[9] | DMF, Acetone |
Chemoselectivity in N- vs. O-Alkylation of Hydroxyindoles: The choice of base and solvent can influence the selectivity of alkylation. Stronger bases and polar aprotic solvents often favor N-alkylation, while O-alkylation can sometimes be observed, particularly with more reactive alkylating agents. Protection of the hydroxyl group may be necessary to ensure selective N-alkylation in some cases.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams generated using Graphviz depict key reaction pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Catalytic Synthesis of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
The synthesis of tert-butyl 6-hydroxy-1H-indole-1-carboxylate, a key intermediate in the development of pharmaceuticals, is typically achieved through a two-step process. This guide provides a comparative analysis of different catalytic strategies for each step, supported by experimental data, to assist researchers in selecting the most effective synthetic route. The primary stages involve the synthesis of the 6-hydroxyindole core, followed by the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
Stage 1: Synthesis of 6-Hydroxyindole
The initial formation of the 6-hydroxyindole scaffold can be accomplished through various catalytic methods. Here, we compare an acid-catalyzed approach with a metal-catalyzed dehydrogenation reaction.
Comparison of Catalysts for 6-Hydroxyindole Synthesis
| Catalyst/Method | Starting Materials | Reaction Conditions | Yield | Reference |
| Hydrochloric Acid | m-Aminophenol, Benzoin | 135°C, 30 min | Good (Major product) | [1] |
| Raney Nickel | 1,3-Cyclohexanedione, 2-Aminoethanol | Reflux in Trimethylbenzene, 20 h | 42% | [2] |
| Supported Metal Catalysts | 1,3-Cyclohexanedione, 2-Aminoethanol | Not specified | Not specified | [2] |
| (Pd, Pt, Rh, Ir, or Ru on activated carbon or alumina) |
Experimental Protocols for 6-Hydroxyindole Synthesis
Method 1: Hydrochloric Acid Catalysis [1] A mixture of 3-aminophenol (3 equivalents) and benzoin (1 equivalent) is treated with 10M hydrochloric acid. The reaction mixture is then heated to 135°C for 30 minutes, with water being removed under a weak vacuum using a Dean-Stark apparatus. Following the reaction, the mixture is treated with 15% hydrochloric acid, filtered, washed with water, and dried. The resulting crude product, a mixture of 4- and 6-hydroxyindoles, is then purified by column chromatography to isolate the 6-hydroxyindole isomer.
Method 2: Raney Nickel Catalyzed Dehydrogenation [2] 1,3-Cyclohexanedione and 2-aminoethanol are reacted to form an enamine intermediate. This intermediate is then refluxed with Raney nickel in trimethylbenzene for 20 hours under a nitrogen atmosphere. After cooling and filtering to remove the catalyst, the solvent is removed under reduced pressure. The desired 4-hydroxyindole (as a proxy for hydroxyindole synthesis by this method, as the specific synthesis of 6-hydroxyindole was not detailed) is obtained by recrystallization from n-hexane.
Stage 2: N-Boc Protection of 6-Hydroxyindole
Once 6-hydroxyindole is synthesized, the indole nitrogen is protected with a Boc group. This reaction can be performed with or without a catalyst. A comparison of different catalytic and catalyst-free methods is presented below.
Comparison of Catalysts for N-Boc Protection
| Catalyst/Method | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| 4-(Dimethylamino)pyridine (DMAP) | Di-tert-butyl dicarbonate | Dichloromethane or THF | 2-4 h | Room Temp. | >90% | [3] |
| Copper Iodide Nanoparticles (CuI-NPs) | Di-tert-butyl dicarbonate | Solvent-free | 5-15 min | Grinding | 82-92% | |
| Molecular Iodine (I₂) | Di-tert-butyl dicarbonate | Solvent-free | 30 min | Room Temp. | up to 95% | [4] |
| Catalyst-Free | Di-tert-butyl dicarbonate | Glycerol | Not specified | Room Temp. | Good to Excellent | [5] |
Experimental Protocols for N-Boc Protection
Method 1: DMAP Catalysis [3] To a solution of the indole in anhydrous dichloromethane or tetrahydrofuran (THF), 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) is added. Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) is then added at room temperature. The reaction is stirred for 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with dichloromethane and washed with water and brine. The organic layer is dried, filtered, and the solvent is evaporated. The crude product is purified by flash column chromatography.
Method 2: Copper Iodide Nanoparticles (CuI-NPs) Catalysis A mixture of the amine, di-tert-butyl dicarbonate, and 10 mol% of CuI-NPs is ground in a pestle and mortar for 5-15 minutes under solvent-free conditions. The progress of the reaction is monitored by TLC. After completion, the product is extracted and purified.
Method 3: Molecular Iodine (I₂) Catalysis [4] To a mixture of the amine and di-tert-butyl dicarbonate, a catalytic amount of iodine (10 mol%) is added. The reaction is carried out under solvent-free conditions at room temperature for about 30 minutes. The product is then isolated and purified.
Method 4: Catalyst-Free N-Boc Protection [5] The amine is reacted with di-tert-butyl dicarbonate in glycerol at room temperature. This method avoids the use of any catalyst and provides good to excellent yields of the N-Boc protected product.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: General two-stage workflow for the synthesis of the target compound.
References
- 1. distantreader.org [distantreader.org]
- 2. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Navigating the Kinetics of Indole Protection: A Comparative Guide to Boc Installation
For researchers, scientists, and professionals in drug development, the strategic protection of the indole nitrogen is a cornerstone of complex molecule synthesis. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group due to its stability and straightforward removal. However, the efficiency of its installation on the relatively non-nucleophilic indole nitrogen is highly dependent on reaction conditions. This guide provides a comparative analysis of the reaction kinetics for the Boc protection of indoles, supported by experimental data and detailed protocols to aid in the selection of optimal synthetic routes.
The introduction of a Boc group onto an indole nitrogen is a critical step in many synthetic pathways, preventing unwanted side reactions and directing reactivity. The kinetics of this transformation are significantly influenced by the choice of catalyst, solvent, and temperature. Understanding these effects is paramount for optimizing reaction times, improving yields, and ensuring process scalability.
Comparative Analysis of Reaction Conditions
The following table summarizes quantitative data on the Boc protection of indole under various catalytic systems and conditions. The data highlights the impact of different reagents and reaction parameters on yield and reaction time.
| Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| None | - | Neat | 80 | 2 h | 95 | [1] |
| DMAP (10) | - | CH2Cl2 | RT | 30 min | 98 | [2] |
| Iodine (10) | - | Neat | RT | 15 min | 96 | [3] |
| Zn(ClO4)2·6H2O (5) | - | CH3CN | RT | 45 min | 94 | |
| Amberlite-IR 120 | - | Neat | RT | <1 min | 99 | [4] |
| CuI-NPs (10) | - | Neat | RT | 10 min | 90 |
Note: "RT" denotes room temperature. Yields are for the isolated product.
The Reaction Unveiled: A Mechanistic Look
The Boc protection of indole typically proceeds through the nucleophilic attack of the indole nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The presence of a catalyst accelerates this process. For instance, 4-(dimethylamino)pyridine (DMAP) is a highly effective catalyst that functions by forming a more reactive N-acylpyridinium intermediate with Boc₂O.[5][6] This intermediate is then readily attacked by the indole nitrogen.
Experimental Protocols: A Practical Guide
Below are detailed methodologies for key experiments cited in this guide, providing a practical starting point for laboratory application.
General Experimental Workflow
The general workflow for the Boc protection of an indole involves the sequential addition of reagents, reaction monitoring, and product purification.
Protocol 1: DMAP-Catalyzed Boc Protection of Indole in Dichloromethane
To a solution of indole (1.17 g, 10 mmol) and DMAP (0.122 g, 1 mmol) in dichloromethane (20 mL) at room temperature is added di-tert-butyl dicarbonate (2.40 g, 11 mmol). The reaction mixture is stirred for 30 minutes and monitored by TLC. Upon completion, the reaction is quenched with water (10 mL) and the layers are separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford N-Boc-indole.
Protocol 2: Iodine-Catalyzed Solvent-Free Boc Protection of Indole
Indole (1.17 g, 10 mmol), di-tert-butyl dicarbonate (2.40 g, 11 mmol), and iodine (0.254 g, 1 mmol) are combined in a flask. The mixture is stirred at room temperature for 15 minutes. The reaction is monitored by TLC. Upon completion, the reaction mixture is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium thiosulfate, followed by brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the desired product.
Key Parameter Comparison and Their Kinetic Impact
The choice of reaction parameters has a profound effect on the kinetics of Boc protection. The following diagram illustrates the logical relationships between these parameters and the reaction outcome.
-
Catalyst: The presence and nature of the catalyst are the most significant factors influencing the reaction rate. Strong nucleophilic catalysts like DMAP can lead to very rapid reactions even at room temperature.[2] Lewis acids such as Zn(ClO₄)₂·6H₂O also effectively catalyze the reaction. Solid acid catalysts like Amberlite-IR 120 offer the advantage of easy removal and can provide extremely fast, solvent-free reactions.[4]
-
Solvent: While solvent-free conditions are often efficient and environmentally friendly, the choice of solvent can impact reaction kinetics by influencing the solubility of reagents and the stability of intermediates.[7] Aprotic solvents like dichloromethane and acetonitrile are commonly used.
-
Temperature: For less reactive substrates or in the absence of a highly active catalyst, increasing the temperature can significantly enhance the reaction rate. However, with efficient catalysts, the reaction often proceeds rapidly at room temperature.[8]
References
- 1. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 7. asianpubs.org [asianpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Indole Characterization
For researchers, scientists, and drug development professionals, the precise and accurate characterization and quantification of indole and its derivatives are crucial for understanding their roles in biological processes, ensuring drug purity, and monitoring their presence in various matrices. The validation of analytical methods is a critical step to ensure that a chosen method is reliable, reproducible, and fit for its intended purpose. Cross-validation, which compares results across different analytical techniques, provides a comprehensive understanding of each method's capabilities and limitations.[1][2][3]
This guide presents an objective comparison of common analytical techniques for the characterization and quantification of indoles, supported by experimental data and detailed methodologies. Key validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines—such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ)—are central to this comparison.[1]
Data Presentation: A Comparative Overview of Analytical Methods
The performance of an analytical method is defined by several key validation parameters. The following table summarizes typical performance characteristics for the most common methods used in indole analysis, derived from various studies on indole and its derivatives.
| Parameter | HPLC-UV/Fluorescence | GC-MS | LC-MS/MS | Spectrophotometry (UV-Vis) | Capillary Electrophoresis (CE) |
| Primary Use | Quantification, Purity Assessment[4] | Identification, Quantification of volatile indoles[4][5] | High-Sensitivity Quantification, Structural Confirmation[6][7] | Total indole content, Quick quantification[8][9] | Separation of charged indoles[10][11] |
| Limit of Detection (LOD) | 1 - 50 ng/mL | 0.1 - 10 ng/mL | 0.01 - 1 ng/mL[12] | ~0.08 µg/mL[13] | 0.2 - 32 nM[14] |
| Limit of Quantification (LOQ) | 5 - 150 ng/mL[6] | 0.5 - 30 ng/mL[14] | 0.05 - 5 ng/mL | 0.4 - 0.5 µM[14] | 1.5 - 60 nM[15] |
| Linearity (R²) | > 0.99[6] | > 0.99[14] | > 0.999[12] | > 0.999[13] | > 0.99[14] |
| Accuracy (% Recovery) | 98 - 102%[12] | 95 - 105%[12] | 97 - 103%[12] | Not always reported | 40 - 80%[14] |
| Precision (% RSD) | < 2%[12] | < 15%[14] | < 13%[7] | Not always reported | < 20%[14] |
| Specificity | Moderate to High | High | Very High | Low (non-specific for total indoles)[8] | High |
Experimental Protocols and Methodologies
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the most frequently employed techniques in indole analysis.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the quantitative analysis of a broad range of indole derivatives.[4] Coupling HPLC with a UV/Vis or Diode Array Detector (DAD) allows for the detection and quantification of impurities relative to the main compound. For enhanced sensitivity and selectivity, a fluorescence detector is often used, as many indoles are naturally fluorescent.[8][16]
Sample Preparation:
-
Extraction: For biological samples, a liquid-liquid extraction with a solvent like ethyl acetate or a solid-phase extraction (SPE) using a C18 cartridge is common to pre-concentrate and purify the indole compounds.[6]
-
Standard and Sample Solution: Prepare a stock solution of the indole standard in a suitable solvent (e.g., methanol, acetonitrile). Create a series of calibration standards through serial dilution. Dissolve or dilute samples in the mobile phase.
-
Filtration: Filter all solutions through a 0.22 or 0.45 µm syringe filter before injection to prevent column clogging.[12]
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient elution is often employed for separating multiple indoles. A common mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid or acetic acid) and an organic component (e.g., acetonitrile or methanol).[6][8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection:
Quantification: A calibration curve is generated by plotting the peak area against the concentration of the prepared standards. The concentration of the indole in the sample is then determined from this curve.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it particularly useful for the identification and quantification of volatile and semi-volatile indoles and their derivatives.[4]
Sample Preparation:
-
Extraction: For aqueous samples, liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane) is performed. For solid samples, a solvent extraction followed by cleanup may be necessary.
-
Derivatization (Optional but common): To increase volatility and thermal stability, the indole's active hydrogen on the nitrogen can be derivatized. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[1][14] Another method involves alkylation using chloroformates, which avoids the use of diazomethane.[19]
-
Standard and Sample Solution: Prepare standards and samples in a volatile solvent compatible with the GC system (e.g., ethyl acetate, methanol). An internal standard may be added to improve accuracy.[12]
Chromatographic and Spectrometric Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[20]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[20]
-
Injection: A small volume (e.g., 1-4 µL) is injected in split or splitless mode, depending on the concentration.[20]
-
Temperature Program: An initial oven temperature of ~70-100°C, held for a few minutes, followed by a ramp up to ~280-300°C.
-
MS Detector: Electron Ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[12]
Data Analysis: The main indole compound and any impurities are identified by comparing their retention times and mass spectra with those of reference standards or established libraries (e.g., NIST).[4] Quantification is achieved by integrating the peak area and using a calibration curve.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool that combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. It is the method of choice for quantifying trace levels of indoles in complex biological matrices like plasma or tissue.[7][21]
Sample Preparation: Sample preparation is similar to that for HPLC, often involving protein precipitation (e.g., with acetonitrile) for biological fluids, followed by centrifugation and filtration.[7][21] Online solid-phase extraction can also be integrated into the workflow.[7]
LC-MS/MS Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is often used for faster analysis and better resolution.
-
Column and Mobile Phase: Similar to standard HPLC methods (e.g., C18 column with a water/methanol or water/acetonitrile gradient containing formic acid).[6]
-
MS System: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[6][7]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for indole derivatives.[1]
Quantification: Quantification is performed by monitoring specific precursor-to-product ion transitions for the target indole and an internal standard. This high selectivity minimizes interference from the sample matrix, leading to highly accurate and sensitive measurements.[1][7]
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the cross-validation and analysis of indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Identification of Genetic Variants via Bacterial Respiration Gas Analysis [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Strategies for the capillary electrophoretic separation of indole alkaloids in Psilocybe semilanceata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. ijeas.org [ijeas.org]
- 14. mdpi.com [mdpi.com]
- 15. Independent optimization of capillary electrophoresis separation and native fluorescence detection conditions for indolamine and catecholamine measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 18. researchgate.net [researchgate.net]
- 19. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. notulaebotanicae.ro [notulaebotanicae.ro]
- 21. researchgate.net [researchgate.net]
Comparative docking studies of indole derivatives with protein targets
A deep dive into the binding affinities and interaction patterns of indole derivatives with key protein targets, providing researchers, scientists, and drug development professionals with a comparative guide to facilitate further research in therapeutic agent design.
Indole, a bicyclic aromatic heterocyclic compound, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. Molecular docking studies are a crucial computational tool in drug discovery, offering insights into the binding modes and affinities of potential drug candidates with their protein targets. This guide provides a comparative overview of docking studies performed on various indole derivatives against several key protein targets.
Comparative Docking Scores of Indole Derivatives
The following tables summarize the binding affinities of various indole derivatives against different protein targets as reported in recent scientific literature. Binding energy, typically expressed in kcal/mol, indicates the stability of the ligand-protein complex, with more negative values suggesting stronger binding.
Cyclooxygenase (COX) Enzymes
Target Background: Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX, particularly the COX-2 isoform, is a major strategy for treating inflammation and pain.
| Indole Derivative | Specific Target | Docking Score (kcal/mol) | Reference Standard | Reference Standard Score (kcal/mol) |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (S3) | COX-2 | Not explicitly stated, but showed significant anti-inflammatory activity | Indomethacin | Not explicitly stated |
| N-substituted Indole derivatives (13b and 14b) | COX-2 | High interaction energy reported | Not specified | Not specified |
| 3-Ethyl-1H-indole derivatives (IIa-IId) | COX-2 | -10.40 to -11.35 | Meloxicam | -6.89[1][2] |
Table 1: Comparative docking scores of indole derivatives against COX enzymes.[1][2][3][4][5]
Cholinesterases (AChE and BuChE)
Target Background: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system. Their inhibition is a primary therapeutic strategy for Alzheimer's disease to increase acetylcholine levels in the brain.
| Indole Derivative | Specific Target | IC50 (µM) | Docking Score (kcal/mol) | Reference Standard | Reference Standard IC50 (µM) |
| Indole-based sulfonamide (analog 9) | AChE & BuChE | 0.15 ± 0.050 (AChE), 0.20 ± 0.10 (BuChE) | Not specified | Donepezil | 0.016 ± 0.12 (AChE), 0.30 ± 0.010 (BuChE) |
Table 2: Comparative inhibitory activity and docking insights for indole derivatives against cholinesterases.[6]
Other Key Protein Targets
Indole derivatives have been investigated as inhibitors for a wide range of other protein targets implicated in various diseases.
| Indole Derivative | Protein Target | Docking Score (kcal/mol) | Biological Activity/Note |
| 4-Nitro-indole-3-carboxaldehyde | RAS | -7.12 | Potential lung cancer agent |
| 5-Bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | VEGFR Tyrosine Kinase | -7.78 | Structurally related indole-2-carbohydrazide derivative |
| Compound 9 (a complex indole derivative) | UDP-N-acetylmuramate-l-alanine ligase (MurC) | -11.5 | Potential antimicrobial agent |
| Compound 9 (a complex indole derivative) | Human lanosterol 14α-demethylase | -8.5 | Potential antifungal agent |
| Indole-aminoquinazoline hybrid (4g) | Epidermal Growth Factor Receptor (EGFR) | -10.30 | Anticancer properties (IC50 = 40.7 nM) |
| Pyrazolinyl-indole derivative (17) | Not Specified | Not Specified | 78.76% growth inhibition in leukemia cells at 10 µM |
| Azine derivative bearing indole moiety (20) | HCK protein | -13.42 | Potent anticancer activity |
Table 3: Docking scores of indole derivatives against various other protein targets.[7][8][9][10]
Experimental Protocols: A Generalized Molecular Docking Workflow
The methodologies for molecular docking studies are crucial for the reliability and reproducibility of the results. While specific parameters may vary, a general workflow is typically followed.
-
Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target protein is retrieved from a repository like the Protein Data Bank (PDB).
-
Preparation: The protein structure is prepared by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms.
-
Ligand Structure: The 2D structures of the indole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
-
-
Binding Site Identification:
-
The active site or binding pocket of the protein is identified. This can be based on the location of the co-crystallized ligand in the PDB structure or through computational prediction methods.
-
-
Molecular Docking Simulation:
-
Software: A variety of software packages are used for molecular docking, with AutoDock being a frequently mentioned tool.[11][12]
-
Grid Box Generation: A grid box is defined around the identified binding site to specify the search space for the ligand.
-
Docking Algorithm: A genetic algorithm or other search algorithms are employed to explore various conformations and orientations of the ligand within the binding site.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.
-
-
Analysis of Results:
-
The docking results are analyzed based on the binding energies and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.
-
Visualization: The docked poses are visualized using molecular graphics software to understand the key interactions driving the binding.
-
Visualizing Molecular Interactions and Pathways
Diagrams are essential for representing complex biological processes and computational workflows.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of the COX-2 signaling pathway by an indole derivative.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
Safety Operating Guide
Prudent Disposal of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl 6-hydroxy-1H-indole-1-carboxylate was found. The following disposal procedures are based on information from SDSs for structurally similar indole-carboxylate derivatives. Researchers must consult their institution's environmental health and safety (EHS) office and local regulations for compliant disposal.
For researchers and scientists in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach for the safe disposal of this compound, synthesized from available data on analogous compounds.
Core Principles of Disposal
Step-by-Step Disposal Protocol
Researchers should adhere to the following procedural steps for the disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Spill Management:
-
In case of a spill, prevent the substance from entering drains or waterways.[1][2][3][4][5]
-
For solid spills, carefully sweep up the material to avoid dust formation and place it in the designated waste container.[2][3][4]
-
For solutions, absorb the spill with an inert material and place it in the waste container.[1][5]
-
-
Professional Disposal:
-
Contaminated Materials:
Summary of Disposal Procedures
The following table summarizes the key procedural steps for the proper disposal of this compound, based on guidelines for analogous compounds.
| Step | Procedure | Key Considerations |
| 1. PPE | Wear safety goggles, chemical-resistant gloves, and a lab coat. | Ensure PPE is appropriate for handling chemical solids and potential dust. |
| 2. Segregation | Collect waste in a dedicated, labeled, and sealed container. | Do not mix with incompatible waste streams. |
| 3. Containment | Prevent entry into drains and waterways. | Environmental contamination must be avoided.[1][2][3][4][5] |
| 4. Disposal | Engage a licensed professional waste disposal service. | Ensure compliance with local, state, and federal regulations.[2][4] |
| 5. Contaminated Items | Dispose of as hazardous waste. | All materials that have come into contact with the chemical should be treated as hazardous.[2][3][4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
This document provides crucial safety and logistical information for the handling and disposal of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate. The following procedures are based on the hazard profiles of structurally similar compounds and are intended to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against potential eye irritation from splashes or dust.[1][2][3] |
| Skin Protection | Nitrile rubber gloves (ensure they are inspected prior to use), and a lab coat. | Prevents skin contact and irritation.[1][2][3][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. | Minimizes the risk of respiratory tract irritation from dust or vapors.[1][4][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Preparation :
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound is readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Ensure an eyewash station and safety shower are unobstructed and accessible.[6]
-
-
Handling :
-
Don the appropriate PPE as outlined in the table above.
-
Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid eating, drinking, or smoking in the handling area.[7]
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical :
-
Contaminated Packaging :
-
Dispose of as unused product.[4]
-
Containers should be triple-rinsed with an appropriate solvent and the rinsate collected for disposal as chemical waste.
-
Caption: Workflow for the safe handling of this compound.
References
- 1. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
